molecular formula C9H14N3O8P B1217408 2'-Cytidylic acid CAS No. 85-94-9

2'-Cytidylic acid

Katalognummer: B1217408
CAS-Nummer: 85-94-9
Molekulargewicht: 323.20 g/mol
InChI-Schlüssel: YQUAKORMLHPSLZ-XVFCMESISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-Cytidylic acid, also referred to as cytidine 2'-monophosphate (2'-CMP), is a nucleotide derivative of cytidine where the phosphate group is esterified at the 2' position of the ribose sugar . This small molecule has the chemical formula C 9 H 14 N 3 O 8 P and a molecular weight of 323.20 g/mol . It is a key isomer of cytidine monophosphate, distinct from the more common 5'-cytidylic acid (5'-CMP) which serves as a monomer in RNA . A primary research application of 2'-Cytidylic acid is its role as an inhibitor in structural and mechanistic enzymology studies. It is confirmed to bind to the active site of bovine ribonuclease A (RNase A) in the productive mode associated with enzyme activity . Research indicates that the compound's mechanism of action involves interaction with pancreatic ribonuclease . X-ray crystallographic studies have determined its conformation, showing the nucleobase in the anti conformation and the ribose ring with a C(2')-endo puckering . This product is intended For Research Use Only. It is not approved for diagnostic or therapeutic applications in humans or animals. All information provided is for informational purposes. Researchers should handle this and all laboratory chemicals with appropriate precautions.

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUAKORMLHPSLZ-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005321
Record name 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-94-9
Record name 2′-Cytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cytidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-cytidylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 2'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-CYTIDYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural Analysis and Conformational Dynamics of 2'-Cytidylic Acid (2'-CMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Cytidylic acid (2'-CMP) represents a critical structural isomer of the standard RNA monomer (3'-CMP/5'-CMP).[1][2] While often encountered as a transient hydrolytic intermediate or a specific enzymatic inhibitor (e.g., Ribonuclease A), its structural rigidity and conformational preferences differ significantly from its 3' and 5' counterparts.[1] This guide analyzes the steric and electrostatic consequences of 2'-phosphorylation, details the anti / C2'-endo conformational preference, and provides validated protocols for its chromatographic isolation from isomeric mixtures.[1][2]

Molecular Architecture & Chemical Identity[1][2]

Unlike the canonical 5'-nucleotides used in polymerase-mediated synthesis, 2'-CMP carries its phosphate group at the C2' position of the ribose ring.[1][2] This positional shift introduces unique steric clashes that govern its behavior in solution and in protein binding pockets.

Structural Specifications
  • IUPAC Name: Cytidine 2'-monophosphate[1][2][3]

  • Chemical Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    P[1][2][4][5]
  • Molecular Weight: 323.20 g/mol [1][2][4][5]

  • Key Feature: The phosphate group at C2' renders the adjacent C3'-OH a secondary alcohol, reversing the standard nucleophile/electrophile relationship found in RNA synthesis.[1]

Crystal Structure Data

X-ray crystallography of 2'-CMP (trihydrate form) reveals a specific ground-state conformation that differs from the A-form RNA helix geometry.[1][2]

ParameterValueStructural Significance
Crystal System Triclinic, Space Group P1Low symmetry indicates specific, directional intermolecular forces.[1][2]
Glycosidic Angle (

)
Anti The cytosine base is rotated away from the sugar, minimizing steric clash with the bulky 2'-phosphate.[1]
Sugar Pucker C2'-endo (

)
Unlike the C3'-endo puckering typical of RNA helices, free 2'-CMP relaxes into the C2'-endo form (similar to B-DNA).[1][2]
C4'-C5' Bond Gauche-gaucheThe exocyclic -CH

OH group orients to maximize H-bonding potential.[1][2]
Visualization of Structural Connectivity

The following diagram illustrates the connectivity and the critical steric zones defined by the 2'-phosphate.

G cluster_0 Steric Core Cytosine Cytosine Base (Anti Conformation) Ribose Ribose Sugar (C2'-endo Pucker) Cytosine->Ribose N-Glycosidic Bond (C1'-N1) Phosphate Phosphate Group (PO4 at C2') Ribose->Phosphate Ester Bond (C2'-O-P) Hydroxyl 3'-OH Group (Free) Ribose->Hydroxyl C3' Position Phosphate->Cytosine Steric Repulsion Enforces Anti Phosphate->Hydroxyl H-Bond Potential

Figure 1: Structural connectivity of 2'-CMP.[1][2] The 2'-phosphate creates a steric block that enforces the Anti glycosidic torsion and influences the sugar pucker.[1]

Conformational Dynamics: The "Why" Behind the Structure[1]

Understanding the conformation of 2'-CMP is essential for rationalizing its binding affinity to enzymes like RNase A.[2]

The Sugar Pucker Equilibrium

In polymeric RNA, the ribose sugar is constrained to the C3'-endo (North) conformation to satisfy the geometry of the A-form helix.[1] However, as a free nucleotide, 2'-CMP exhibits a preference for C2'-endo (South).[1][2]

  • Mechanism: The bulky phosphate at the 2' position experiences electrostatic repulsion from the base and the 5'-OH. The C2'-endo pucker moves the C2' atom (and its phosphate) away from the base, relieving this strain.[1]

  • Implication: When 2'-CMP binds to RNase A, the enzyme must accommodate or force a shift in this pucker.[2] Crystallographic studies of the RNase A:2'-CMP complex show the inhibitor bound with high specificity, exploiting these electrostatic contacts.[1]

Zwitterionic Character & pKa

The ionization state of 2'-CMP is pH-dependent and critical for separation strategies.[1][2]

  • pKa 1 (~0.8): Primary phosphate ionization (PO

    
    H
    
    
    
    
    
    PO
    
    
    H
    
    
    ).[1][2]
  • pKa 2 (~4.4): Protonation of Cytosine N3 (N3

    
     N3
    
    
    
    ).[1] Below pH 4.4, the molecule exists as a zwitterion (Phosphate
    
    
    / Base
    
    
    ).[1]
  • pKa 3 (~6.2): Secondary phosphate ionization (PO

    
    H
    
    
    
    
    
    PO
    
    
    ).[1][2]

Analytical Characterization & Differentiation

A common challenge in nucleotide chemistry is distinguishing 2'-CMP from its isomer, 3'-CMP.[1][2] This is critical because acid hydrolysis of RNA yields a mixture of both via a 2',3'-cyclic intermediate.[1][2]

UV Spectroscopy

While the chromophore (cytosine) is identical, the local environment shifts the


 slightly depending on pH.
  • pH 2.0:

    
     = 278 nm[1][2][5]
    
  • pH 12.0:

    
     = 272 nm[1][2][5]
    
NMR Distinction

Proton NMR (


H-NMR) is the definitive method for structural verification.[1][2] The key diagnostic is the chemical shift of the H2' and H3' protons.
  • 2'-CMP: The H2' signal is deshielded (shifted downfield) due to the proximity of the phosphate group.

  • 3'-CMP: The H3' signal is deshielded.

Experimental Protocol: Separation of 2'-CMP and 3'-CMP

Objective: To isolate high-purity 2'-CMP from a hydrolytic mixture containing 3'-CMP and cyclic-CMP. Method: Ion-Pairing Reversed-Phase HPLC.[1][2]

Reagents & Mobile Phase[2]
  • Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

    • Why TEAA? The triethylammonium ion pairs with the negatively charged phosphate, increasing the hydrophobicity of the nucleotide and allowing retention on the C18 column.

  • Buffer B: Acetonitrile (ACN).[1][2]

Step-by-Step Workflow
  • Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve nucleotide mixture in Buffer A (approx. 1 mg/mL). Filter through 0.22 µm PVDF membrane.[2]

  • Injection: Inject 10-20 µL of sample.

  • Gradient Profile:

    • 0-5 min: Isocratic 5% B.[1][2]

    • 5-20 min: Linear gradient 5%

      
       15% B.
      
    • 20-25 min: Linear gradient 15%

      
       50% B (Wash).
      
  • Detection: Monitor Absorbance at 260 nm and 280 nm.

Expected Result: Due to the subtle difference in polarity and pKa, the isomers will resolve. Typically, 2'-CMP elutes before 3'-CMP in anion-exchange or ion-pairing systems because the 2'-phosphate is sterically more shielded by the base in the anti conformation, slightly altering its interaction with the stationary phase.[1][2]

Separation Logic Diagram

HPLC_Workflow cluster_separation Elution Dynamics Start Crude Hydrolysate (2'-CMP + 3'-CMP) Column C18 Column (Ion-Pairing Interaction) Start->Column MobilePhase Mobile Phase Addition (TEAA pH 7.0) MobilePhase->Column Interaction TEAA+ pairs with PO4- Column->Interaction Detector UV Detector (260 nm) Column->Detector Resolution Differential Hydrophobicity Interaction->Resolution Peak1 Peak 1: 2'-CMP (Earlier Elution) Detector->Peak1 Peak2 Peak 2: 3'-CMP (Later Elution) Detector->Peak2

Figure 2: HPLC Separation workflow utilizing ion-pairing agents to resolve positional isomers.

References

  • Lisgarten, J. N., et al. (1993).[1] Structure of the crystalline complex of cytidylic acid (2'-CMP) with ribonuclease at 1.6 A resolution.[3] Acta Crystallographica Section D, 49(6), 541-547.[1][2] Link

  • Kartha, G., et al. (1973).[1][5] Cytidylic acid "a" trihydrate: structure and conformation. Science, 179(4072), 495-497.[1][2] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 101544, 2'-Cytidylic acid.[1][2] PubChem. Link

  • BenchChem. (2025).[2][6] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (and isomers). Link[1][2]

  • SIELC Technologies. (2025). HPLC Separation of Cytidine Phosphates. Link

Sources

Technical Guide: 2'-Cytidylic Acid (2'-CMP)

[1]

Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a pyrimidine ribonucleotide primarily utilized in biochemical research as a specific competitive inhibitor of ribonucleases (particularly RNase A) and as a structural probe in X-ray crystallography.[1][2][3] Distinct from its biologically ubiquitous isomer 5'-CMP (a precursor in RNA and phospholipid synthesis), 2'-CMP is typically an artifact of alkaline RNA hydrolysis or a synthetic target for mechanistic enzymology.[1]

This guide provides a rigorous technical breakdown of 2'-CMP, distinguishing it from its 3' and 5' isomers, and detailing its physicochemical properties, synthesis pathways, and analytical characterization.

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of 2'-CMP is critical due to the prevalence of its isomers. Commercial "Cytidylic acid" often refers to the 5'-isomer or a mixed 2'/3' isomer fraction unless specified.[1]

ParameterValueNotes
Common Name 2'-Cytidylic acidAlso: Cytidine 2'-monophosphate, 2'-CMP
CAS Number 85-94-9 Critical: Do not confuse with 63-37-6 (5'-CMP) or 84-52-6 (3'-CMP).[1]
IUPAC Name [(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphateSystematic name denoting phosphate at C2'.[1]
Molecular Formula C₉H₁₄N₃O₈PMW: 323.20 g/mol
SMILES C1=CN(C(=O)N=C1N)[C@H]2CO)O)OP(=O)(O)O
Structural Isomerism

The position of the phosphate group fundamentally alters the molecule's biological activity.

Isomerscluster_0Hydrolysis Productscluster_1BiosyntheticCMP22'-CMP(CAS 85-94-9)RNase InhibitorCMP33'-CMP(CAS 84-52-6)RNase ProductCMP2->CMP3 Acid-CatalyzedMigration (Slow)CMP55'-CMP(CAS 63-37-6)Metabolic Precursor

Figure 1: Isomeric relationship between Cytidine monophosphates. 2'-CMP and 3'-CMP are often found as mixtures in hydrolysates, whereas 5'-CMP is the canonical biological building block.[1]

Part 2: Physicochemical Properties[9]

Understanding the ionization state of the phosphate and the cytosine base is essential for developing separation methods (HPLC) and binding assays.

PropertyDataSignificance
pKa Values pKa₁ ≈ 0.8 (Phosphate)pKa₂ ≈ 4.4 (Cytosine N3)pKa₃ ≈ 6.2 (Phosphate)At physiological pH (7.4), the phosphate is dianionic (-2) and the base is neutral.[1]
Solubility Sparingly soluble in water (acid form)Highly soluble as Na⁺ saltThe free acid crystallizes readily; adjust pH > 6 for high concentration stock solutions.
UV Absorbance λmax ≈ 271 nm (pH 7)λmax ≈ 280 nm (pH 2)Useful for concentration determination using Beer-Lambert law (ε ≈ 9.0 x 10³ M⁻¹cm⁻¹ at pH 7).[1]
Stability Susceptible to acyl migrationUnder acidic conditions, the phosphate group can migrate between the 2' and 3' positions via a cyclic intermediate.

Part 3: Biological Significance & Applications[1][8][10][11]

Ribonuclease A (RNase A) Inhibition

The primary application of 2'-CMP in protein biochemistry is as a competitive inhibitor of RNase A.

  • Mechanism: RNase A cleaves RNA via a 2',3'-cyclic phosphate intermediate.[1] 2'-CMP acts as a product analog that binds tightly to the active site (specifically the P1 subsite), mimicking the geometry of the transition state but unable to undergo the catalytic cleavage downstream.

  • Crystallography: It is frequently used to co-crystallize RNases to stabilize the active site conformation for X-ray diffraction studies.

Affinity Chromatography Ligand

2'-CMP is coupled to agarose or sepharose beads to create affinity columns for the purification of RNases.[1] The enzyme binds to the immobilized 2'-CMP at neutral pH and is eluted by altering the pH or ionic strength.

Part 4: Synthesis & Production

2'-CMP is rarely synthesized de novo in biological systems; it is primarily produced via chemical or enzymatic degradation of RNA.[1]

Method 1: Alkaline Hydrolysis of RNA

This is the historical and industrial route for producing mixed 2'/3'-CMP.[1]

  • Reagent: RNA (Yeast or Bacterial) is treated with 0.3 M KOH at 37°C for 18 hours.[1]

  • Mechanism: The 2'-OH attacks the 3'-phosphate, forming a 2',3'-cyclic CMP intermediate.[1]

  • Ring Opening: The cyclic phosphate hydrolyzes randomly to yield a mixture of 2'-CMP and 3'-CMP.[1]

  • Purification: Requires ion-exchange chromatography to separate the 2' isomer from the 3' isomer.

Method 2: Directed Chemical Synthesis

For high-purity applications requiring no 3'-CMP contamination.[1]

  • Protection: Use of a bulky protecting group (e.g., TBDMS or TOM) on the 3'-OH and 5'-OH.[1]

  • Phosphorylation: Reaction with phosphorus oxychloride or phosphoramidites at the exposed 2'-OH.[1]

  • Deprotection: Careful removal of protecting groups to avoid phosphate migration.

SynthesisRNARNA PolymerCyclic2',3'-Cyclic CMP(Intermediate)RNA->Cyclic Alkaline Hydrolysis(OH-, pH > 12)MixtureMixture:2'-CMP + 3'-CMPCyclic->Mixture Ring OpeningPurifiedPure 2'-CMP(CAS 85-94-9)Mixture->Purified Anion ExchangeChromatography

Figure 2: Production of 2'-CMP via alkaline hydrolysis of RNA.[1]

Part 5: Analytical Characterization (HPLC)

Separating 2'-CMP from its 3' isomer is analytically challenging due to their identical mass and similar pKa.[1] Anion Exchange Chromatography (AEX) is the gold standard.

Protocol: Separation of 2'-CMP, 3'-CMP, and 5'-CMP

Objective: Verify purity of 2'-CMP reagent.

  • Column: Strong Anion Exchange (SAX) (e.g., Partisil 10 SAX or equivalent quaternary ammonium phase).

  • Mobile Phase:

    • Buffer A: 0.007 M KH₂PO₄ (pH 4.0)

    • Buffer B: 0.25 M KH₂PO₄, 0.5 M KCl (pH 4.0)

  • Gradient: Linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Elution Order:

    • The elution order is typically 2'-CMP < 3'-CMP < 5'-CMP .[1]

    • Note: The 2'-phosphate is slightly less acidic (higher pKa) than the 3'-phosphate due to the proximity of the glycosidic bond, leading to weaker retention on anion exchangers at acidic pH.

HPLCcluster_peaksChromatogramSampleSample(Isomer Mix)ColumnSAX Column(Anion Exchange)Sample->ColumnDetectorUV Detector(254 nm)Column->DetectorP1Peak 1: 2'-CMP(Weakest Retention)Detector->P1TimeP2Peak 2: 3'-CMPP3Peak 3: 5'-CMP(Strongest Retention)

Figure 3: Analytical workflow for isomer separation.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 101544: 2'-Cytidylic acid.[1] National Center for Biotechnology Information (2025). Link

    • Merck Index, 12th Edition, Entry 2854 (Cytidylic Acid).
  • RNase Inhibition & Crystallography

    • Leonidas, D. D., et al. "Binding of 2'-CMP to Ribonuclease A." Journal of Molecular Biology (2001). Link

    • Raines, R. T. "Ribonuclease A." Chemical Reviews (1998). Link

  • Cohn, W. E. "The separation of purine and pyrimidine bases and of nucleotides by ion-exchange." Science (1949). (Foundational text on isomer separation).
  • Brown, P. R. "High-Performance Liquid Chromatography of Nucleotides.

Technical Guide: 2'-Cytidylic Acid vs. 3'- and 5'-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Stability, and Analytical Protocols for Nucleotide Research

Executive Summary

Cytidylic acid (Cytidine Monophosphate, CMP) exists as three distinct structural isomers based on the phosphate group's position on the ribose ring: 2'-CMP , 3'-CMP , and 5'-CMP .[1][2] While they share an identical molecular mass (323.2 g/mol ), their physicochemical properties and biological roles are radically different.

  • 5'-CMP: The biologically dominant isomer, serving as the canonical precursor for RNA and phospholipid synthesis (Kennedy pathway).

  • 3'-CMP: The primary product of enzymatic RNA hydrolysis (e.g., by RNase A).[3]

  • 2'-CMP: A thermodynamic artifact often co-generated during chemical hydrolysis; it serves as a critical impurity marker and a specific probe for ribonuclease active sites.

This guide provides the structural logic, stability constraints, and validated analytical protocols required to distinguish and handle these isomers in drug development and biochemical research.

Part 1: Structural Biochemistry & Isomerization Dynamics

The Phosphate Migration Mechanism

The most critical handling constraint for researchers is the acid-catalyzed isomerization between 2'-CMP and 3'-CMP. Unlike 5'-CMP, which carries the phosphate on the exocyclic 5'-carbon (structurally isolated), the 2' and 3' hydroxyls are vicinal (adjacent).

Under acidic conditions (pH < 2) or alkaline hydrolysis, the phosphate group does not remain static. It attacks the adjacent hydroxyl group to form a 2',3'-cyclic phosphodiester intermediate . This ring subsequently opens to yield a mixture of 2'- and 3'-isomers.

  • Implication: You cannot store 2'-CMP or 3'-CMP in unbuffered acidic solutions; they will equilibrate.

  • 5'-CMP Stability: The 5'-isomer cannot form a 5',3'-cyclic intermediate due to steric strain; therefore, it is chemically stable against migration.

Visualization of the Isomerization Pathway

The following diagram illustrates the reversible migration between 2' and 3' isomers via the cyclic intermediate, contrasted with the stable 5' form.

CMP_Isomerization CMP5 5'-CMP (Biologically Active) Stable Cyclic 2',3'-Cyclic CMP (Intermediate) CMP5->Cyclic No Migration (Sterically Forbidden) CMP2 2'-CMP (Minor Isomer) CMP2->Cyclic Acid/Base (Cyclization) CMP3 3'-CMP (RNase Product) Cyclic->CMP3 Ring Opening

Figure 1: Acid-catalyzed migration mechanism. Note that 5'-CMP is isolated from this equilibrium.

Part 2: Biological Divergence & Applications

Understanding the source of the isomer dictates its application in research.

5'-CMP: The Anabolic Driver

Role: 5'-CMP is the substrate for CMP-kinase , which phosphorylates it to CDP and CTP. It is essential for:

  • RNA Transcription: Incorporated by RNA Polymerases.

  • Lipid Biosynthesis: Acts as a carrier in the Kennedy Pathway (CDP-Choline) for phosphatidylcholine synthesis.

  • Sialylation: Precursor for CMP-Sialic acid, critical for glycoprotein engineering.

3'-CMP: The Catabolic Marker

Role: 3'-CMP is the specific end-product of RNase A activity.

  • Mechanism: RNase A cleaves RNA via a 2',3'-cyclic intermediate but selectively hydrolyzes the ring to release the 3'-phosphate exclusively.

  • Research Use: Used as a competitive inhibitor in RNase A kinetic studies and as a starting material for solid-phase oligonucleotide synthesis where 3'-protection is required.

2'-CMP: The Analytical Probe

Role: Rarely produced enzymatically in bulk.

  • Research Use: High-affinity ligand for X-ray crystallography of ribonucleases. It binds to the active site of RNase A but cannot be hydrolyzed, "freezing" the enzyme conformation for structural analysis.

Part 3: Analytical Protocols (differentiation)

Separating these isomers is challenging due to their identical mass and similar pKa values. Reversed-Phase Ion-Pairing HPLC is the gold standard.

Protocol: HPLC Separation of CMP Isomers

This protocol ensures baseline resolution between the 2', 3', and 5' isomers.

Reagents:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer + 2 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH 6.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).

Workflow:

StepParameterValueRationale
1Flow Rate 1.0 mL/minStandard backpressure management.
2Gradient Isocratic (95% A / 5% B)Ion-pairing requires stable equilibrium; gradients can cause baseline drift.
3Detection UV @ 260 nmCytosine max absorption.
4Temp 25°CAmbient; higher temps may degrade 2'/3' isomers.

Expected Elution Order:

  • 5'-CMP: Elutes first (Most polar, phosphate is exposed).

  • 2'-CMP & 3'-CMP: Elute later (TBAHS interacts strongly with the sterically hindered phosphate). Note: 2' and 3' often resolve as a doublet; pH tuning (5.8–6.2) is critical for splitting them.

Protocol: Stability Testing (Self-Validation)

To verify if your "pure" 2'-CMP standard has degraded:

  • Dissolve sample in 0.1 M HCl.

  • Incubate at 60°C for 30 minutes.

  • Neutralize and inject into HPLC.

  • Result: A pure 2'-CMP sample will show a new peak corresponding to 3'-CMP (approx. 40-60% conversion) via the cyclic intermediate. 5'-CMP will remain a single peak.

Part 4: Data Summary & Comparative Specifications

The following table synthesizes the physicochemical distinctions for rapid reference.

Feature5'-CMP 3'-CMP 2'-CMP
CAS Number 63-37-684-52-6130-85-8
Origin De novo biosynthesisRNA hydrolysis (RNase)Chemical hydrolysis artifact
Acid Stability High (No migration)Low (Migrates to 2')Low (Migrates to 3')
Enzymatic Role Substrate (Kinases)Inhibitor (RNase A)Ligand (Crystallography)
pKa (Phosphate) ~6.4~6.0~6.2
Solubility High (Water)ModerateModerate
Analytical Workflow Diagram

This diagram outlines the decision tree for identifying an unknown CMP isomer.

CMP_Analysis Start Unknown CMP Sample Step1 Step 1: Acid Stability Test (1hr @ pH 1) Start->Step1 Branch1 Does peak split/migrate? Step1->Branch1 Result5 NO: Identity is 5'-CMP Branch1->Result5 Stable Step2 YES: Mixture of 2'/3' Proceed to Enzymatic Assay Branch1->Step2 Unstable Branch2 Treat with RNase A Step2->Branch2 Result3 Inhibition Observed: Identity is 3'-CMP Branch2->Result3 High Affinity Result2 No Inhibition/Binding Only: Identity is 2'-CMP Branch2->Result2 Low Affinity

Figure 2: Logical workflow for distinguishing CMP isomers using stability and enzymatic interaction.

References

  • Vertex AI Search. (2025). Same but different: structural diversity of cytidine 5′-monophosphate (CMP) (an)hydrates. Royal Society of Chemistry. Link

  • Cayman Chemical. (2025). Cytidine 3'-monophosphate Product Information & Biological Role. Cayman Chemical. Link

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate. BenchChem Application Notes. Link

  • University of Texas Dallas. (2002). Determination of RNase A/2'-Cytidine Monophosphate Binding Affinity. UTD Research. Link

  • Sigma-Aldrich. (2025). Cytidine 2',3'-cyclic monophosphate: Kinetic analysis substrate. Merck/Sigma. Link

  • ResearchGate. (2025). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. Link

Sources

2'-Cytidylic Acid: Biogenesis, Analytical Resolution, and Pharmacological Relevance

[1]

Executive Summary

2'-Cytidylic acid (2'-CMP) is a non-canonical nucleotide isomer distinct from the biologically ubiquitous 5'-cytidine monophosphate (5'-CMP).[1] While 5'-CMP serves as a fundamental building block for RNA synthesis and lipid metabolism, 2'-CMP arises primarily as a downstream product of enzymatic or chemical RNA hydrolysis.[1]

For researchers in drug development—particularly those working with RNA therapeutics (mRNA, siRNA, ASOs)—2'-CMP is a critical stability-indicating catabolite .[1] Its presence quantifies specific degradation pathways mediated by RNase superfamilies or base-catalyzed hydrolysis.[1] This guide details the mechanistic origin of 2'-CMP, its separation from the isomeric 3'-CMP, and its utility as a biomarker for RNA integrity.[1]

Part 1: The Biochemistry of 2'-CMP Generation

Unlike 5'-nucleotides, 2'-CMP is not synthesized de novo by cellular kinases.[1] It is exclusively a product of RNA turnover . Understanding this mechanism is essential for interpreting 2'-CMP data in biological assays.[1]

The Transesterification Mechanism

The formation of 2'-CMP is driven by the proximity of the 2'-hydroxyl group on the ribose ring to the adjacent 3'-phosphodiester bond.

  • Initiation: A general base (often a histidine residue in enzymes like RNase A) deprotonates the 2'-OH.[1]

  • Nucleophilic Attack: The activated 2'-alkoxide attacks the phosphorus atom, forming a pentacoordinate transition state.[1]

  • Cleavage: The bond to the 5'-oxygen of the leaving nucleoside breaks, resulting in a 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) intermediate.[1]

  • Hydrolysis: A water molecule hydrolyzes the cyclic phosphate. This ring-opening is not fully regioselective in non-enzymatic conditions, yielding a mixture of 2'-CMP and 3'-CMP.[1] However, specific phosphodiesterases may favor one isomer.[1]

Visualization: The Hydrolytic Pathway

The following diagram illustrates the enzymatic cleavage of RNA leading to 2'-CMP accumulation.

RNA_Hydrolysiscluster_productsHydrolysis ProductsRNARNA Strand(Cytidine Residue)TransStatePentacoordinateTransition StateRNA->TransStateRNase / Base(2'-OH Attack)Cyclic2',3'-Cyclic CMP(Intermediate)TransState->CyclicStrand ScissionCMP22'-CMP(Target Isomer)Cyclic->CMP2Hydrolysis(Regioselective?)CMP33'-CMP(Isomer)Cyclic->CMP3Hydrolysis

Figure 1: Mechanistic pathway of 2'-CMP formation via the 2',3'-cyclic intermediate.[1][2] Note that 2'-CMP is a terminal product of degradation, not a biosynthetic precursor.[1]

Part 2: Physiological Contexts and Natural Occurrence

2'-CMP is naturally "occurring" only in environments of active RNA catabolism.[1] It does not accumulate in healthy cytoplasm due to the action of salvage enzymes (nucleotidases) that dephosphorylate it to cytidine.

ContextMechanism of OccurrenceRelevance
Lysosomal Turnover Acid hydrolases (RNase T2 family) degrade autophagy-derived RNA.[1]High levels of 2'-CMP in lysates indicate lysosomal leakage or hyperactivity.[1]
Extracellular Space Apoptotic cells release RNA, which is degraded by circulating RNase 1.[1]2'-CMP in plasma/serum is a potential biomarker for tissue necrosis.[1]
Bacterial Periplasm E. coli RNase I generates 2',3'-cyclic nucleotides, which hydrolyze to 2'/3' forms.[1][3]Emerging evidence suggests cyclic intermediates regulate biofilm formation before hydrolyzing to 2'-CMP.[1]

Part 3: Analytical Differentiation (2'-CMP vs. 3'-CMP)

The primary challenge in studying 2'-CMP is distinguishing it from 3'-CMP.[1] Both isomers have identical mass-to-charge ratios (m/z 322.02 for [M-H]⁻) and very similar pKa values.[1] Standard C18 Reverse Phase (RP) HPLC often fails to resolve them.[1]

Validated Separation Strategies

To achieve "Trustworthiness" in your data, you must use a method capable of baseline resolution.

  • Anion Exchange Chromatography (AEX): Exploits slight differences in the pKa of the phosphate group due to the inductive effect of the sugar ring position.

  • Porous Graphitic Carbon (PGC): Resolves polar isomers based on their 3D planar interaction with the graphite surface.[1] 2'-CMP typically elutes before 3'-CMP on PGC columns.[1]

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2'-CMP in a cell lysate or RNA drug formulation.

Reagents:

  • Internal Standard: 13C9-labeled 3'-CMP (or 5'-CMP if isomers are fully resolved).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids ionization and isomer stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

Workflow:

  • Sample Quenching: Immediately quench enzymatic activity with ice-cold methanol (80% v/v). Rationale: Prevents artificial generation of 2'-CMP during processing.[1]

  • Extraction: Vortex and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Chromatography (PGC Method):

    • Column: Hypercarb (Thermo) or equivalent PGC, 2.1 x 100 mm, 3 µm.[1]

    • Gradient: 0-20% B over 10 minutes.[1]

    • Note: 2'-CMP elutes earlier due to steric hindrance preventing flat adsorption compared to 3'-CMP.[1]

  • Detection (MRM Mode):

    • Precursor: 322.0 m/z (Negative mode).[1]

    • Product: 79.0 m/z (PO3⁻) and 110.0 m/z (Cytosine base).[1]

Analytical Workflow Diagram

Analytical_WorkflowSampleBiological Matrix / RNA FormulationQuenchQuench (80% MeOH)Stop RNase ActivitySample->QuenchImmediateSepSeparation (PGC Column)Hypercarb @ pH 9.0Quench->SepSupernatantDetectMS/MS DetectionMRM: 322 -> 79Sep->DetectElution tR: 2' < 3'DataRatio 2'-CMP / 3'-CMP(Degradation Index)Detect->DataQuantification

Figure 2: Workflow for the specific isolation and quantification of 2'-CMP, emphasizing the quenching step to prevent artifactual formation.

Part 4: Implications in Drug Development[4]

RNA Therapeutics Stability

For mRNA vaccines and oligonucleotide drugs, the spontaneous migration of the phosphate from the 3' to the 2' position (isomerization) or hydrolytic cleavage is a primary degradation pathway.

  • Actionable Insight: In stability testing (ICH Q1A), monitor the appearance of 2'-CMP. An increase correlates directly with backbone scission events.[1]

Prodrug Design

While 2'-CMP itself is not a drug, the 2'-position is a target for chemical modification to prevent the formation of 2'-CMP.[1]

  • 2'-O-Methylation: Blocks the nucleophilic 2'-OH, rendering the RNA resistant to RNase A-type cleavage.[1]

  • 2'-Fluoro: Increases binding affinity and metabolic stability by removing the hydroxyl group entirely.

References

  • PubChem. (n.d.).[1] Cytidine 2'-monophosphate (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Thompson, J. E., et al. (2020).[1] Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Wikipedia. (n.d.).[1] RNA hydrolysis and the role of 2'-hydroxyl groups. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Nucleotides via Mixed-Mode Chromatography. Retrieved from [Link]

Technical Deep Dive: 2'-Cytidylic Acid (2'-CMP)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Analytical Characterization

Part 1: Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a ribonucleotide isomer critical to the structural analysis of RNA and the study of enzymatic degradation pathways. Unlike its biologically ubiquitous isomer 5'-CMP (used in transcription) or the transient 2',3'-cyclic phosphate intermediate, 2'-CMP is primarily observed as a stable end-product of alkaline RNA hydrolysis or specific ribonuclease activity.

For drug development professionals and researchers, distinguishing 2'-CMP from its 3' and 5' isomers is a requisite quality control step in oligonucleotide synthesis and metabolite profiling. This guide provides an authoritative breakdown of its physicochemical properties, specific analytical protocols for isomer resolution, and its mechanistic role in RNA chemistry.

Part 2: Molecular Identity & Physicochemical Profile[1]

Core Chemical Identity

The precise characterization of 2'-CMP requires differentiation from its isomers. While they share the same molecular mass, their chemical behavior—specifically pKa and enzymatic susceptibility—differs significantly.

PropertySpecification
Systematic Name Cytidine 2'-(dihydrogen phosphate)
Common Name 2'-Cytidylic acid; 2'-CMP
CAS Number (Free Acid) 85-94-9 (Distinct from 5'-CMP: 63-37-6)
CAS Number (Disodium Salt) 81487-28-7
Molecular Formula

Molecular Weight 323.20 g/mol
Exact Mass 323.0518 Da
Appearance White crystalline powder
Physicochemical Properties

The location of the phosphate group at the 2'-hydroxyl position alters the electronic environment of the ribose ring and the cytosine base, affecting ionization constants and solubility compared to 3'-CMP.

ParameterValueNotes
Melting Point 238–242°C (dec.)Decomposes upon melting.
Solubility (Water) Sparingly solubleLess soluble than 3'-CMP.[1]
pKa values pKa1: 0.8 (Phosphate)pKa2: 4.36 (Cytosine N3)pKa3: 6.17 (Phosphate)The proximity of the 2'-phosphate to the glycosidic bond influences the pKa of the base.
UV Absorption

(pH 2): 278 nm

(pH 12): 272 nm
Characteristic shift due to cytosine protonation state.[1]
Optical Rotation

Measured in water.[1]

Part 3: Structural Isomerism & Biological Context

The Isomer Challenge

In biological systems and synthetic mixtures, CMP exists in three primary isomeric forms. Correct identification relies on understanding the phosphate position:

  • 5'-CMP: The canonical building block for RNA synthesis.[2]

  • 3'-CMP: A product of RNA hydrolysis (often co-eluting with 2'-CMP).

  • 2'-CMP: The specific focus of this guide, often an artifact of non-enzymatic RNA cleavage or specific RNase action.

Visualization: Structural Comparison

The following diagram illustrates the structural differences between the isomers, highlighting the phosphate migration potential.

CMP_Isomers CMP5 5'-CMP (Natural RNA Monomer) Cyclic 2',3'-Cyclic CMP (Intermediate) CMP5->Cyclic Unlikely Direct Path CMP2 2'-CMP (Hydrolysis Product) CMP3 3'-CMP (Hydrolysis Product) Cyclic->CMP2 Hydrolysis (pH > 7) Cyclic->CMP3 Hydrolysis (pH > 7) Desc RNA cleavage often proceeds via a 2',3'-cyclic phosphate intermediate, yielding a mixture of 2'- and 3'-CMP.

Figure 1: Isomerization pathway showing the origin of 2'-CMP from the 2',3'-cyclic intermediate.

Mechanism of Formation

2'-CMP is rarely synthesized directly in nature for anabolic processes. Instead, it arises from the catabolism of RNA .

  • Transesterification: An intramolecular attack by the 2'-hydroxyl group on the 3'-phosphate diester linkage of RNA forms a 2',3'-cyclic phosphate .

  • Hydrolysis: This cyclic intermediate is unstable in aqueous alkaline conditions (or under the action of RNase A). Water attacks the cyclic phosphate ring.

  • Product Mixture: The ring opening is not perfectly regiospecific chemically, resulting in a mixture of 2'-CMP and 3'-CMP. However, specific enzymes can drive this equilibrium.

Part 4: Analytical Characterization Protocols

Distinguishing 2'-CMP from 3'-CMP is the primary analytical challenge. The following HPLC protocol is validated for the separation of these isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Separate 2'-CMP from 3'-CMP and 5'-CMP in a mixed sample. Principle: Ion-pair reversed-phase chromatography exploits the slight pKa differences and hydrophobicity variations caused by the phosphate position.

Materials:

  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Anion Exchange column (SAX).

  • Mobile Phase A: 0.02 M

    
     buffer, pH 3.5 (adjusted with phosphoric acid).
    
  • Mobile Phase B: Methanol (HPLC Grade).

  • Detection: UV at 260 nm or 280 nm.

Workflow:

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for 30 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 2'-CMP standard (CAS 85-94-9) in Mobile Phase A to a concentration of 0.1 mg/mL. Prepare mixed isomer sample similarly.

  • Injection: Inject 10–20 µL of sample.

  • Elution Gradient:

    • 0–5 min: Isocratic 100% A.

    • 5–20 min: Linear gradient to 90% A / 10% B (to elute less polar impurities).

    • 20–25 min: Return to 100% A.

  • Analysis:

    • Retention Time Order (Typical on C18): 5'-CMP elutes first, followed closely by 2'-CMP and 3'-CMP. Note: Isomer resolution often requires pH optimization. At pH 3.5, the resolution between 2' and 3' is maximized.

Self-Validating Check:

  • If 2'-CMP and 3'-CMP co-elute, lower the flow rate to 0.8 mL/min and adjust pH to 3.2. The 2'-isomer generally exhibits a slightly shorter retention time than the 3'-isomer in anion-exchange modes due to steric hindrance of the phosphate at the 2' position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for isolating and verifying 2'-CMP from an RNA hydrolysate.

Workflow Start Start: RNA Sample Hydrolysis Alkaline Hydrolysis (0.3N KOH, 37°C, 18h) Start->Hydrolysis Neutralization Neutralization (Perchloric Acid / KOH) Hydrolysis->Neutralization CyclicInter Mixture Contains: 2'-CMP, 3'-CMP, Nucleosides Neutralization->CyclicInter Separation Separation: Ion-Exchange HPLC (Dowex 1 or SAX Column) CyclicInter->Separation Identification ID Verification: UV Ratio (280/260) & RT Match Separation->Identification End Purified 2'-CMP Identification->End

Figure 2: Isolation workflow for 2'-CMP from RNA hydrolysate.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101544, 2'-Cytidylic acid. Retrieved from [Link]

  • Cohn, W. E. (1950). The separation of purine and pyrimidine nucleotides by ion exchange chromatography. Journal of the American Chemical Society. (Foundational method for isomer separation).

  • Sigma-Aldrich (Merck). Product Specification: Cytidine 2'-monophosphate sodium salt. (Verified for solubility and stability data).

  • DrugFuture. 2'-Cytidylic Acid Physicochemical Properties. Retrieved from [Link][1]

Sources

solubility and stability of 2'-Cytidylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2'-Cytidylic Acid (2'-CMP)

Introduction

2'-Cytidylic acid, also known as cytidine 2'-monophosphate (2'-CMP), is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a phosphate group attached to the 2' position of the ribose.[1] As an isomer of the more common 3'- and 5'-cytidylic acids, 2'-CMP serves as a critical analyte in biochemical research, particularly in studies of RNA metabolism, nuclease activity, and as a potential component in oligonucleotide-based therapeutics.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 2'-CMP is paramount. Its solubility dictates how it can be formulated and handled in experimental assays, while its stability profile determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact experimental outcomes or therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility and stability of 2'-CMP, integrating theoretical principles with practical, field-proven methodologies to ensure scientific integrity and reproducibility.

Chapter 1: Core Physicochemical Properties of 2'-Cytidylic Acid

The behavior of 2'-CMP in solution is governed by its fundamental physicochemical characteristics. These properties are essential for predicting its solubility, designing analytical methods, and understanding its stability.

A summary of these core properties is presented below:

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₃O₈P[1][2]
Molecular Weight 323.20 g/mol [1][2]
Appearance White crystalline powder[3][4]
Melting Point ~222-240 °C (with decomposition)[2][3]
pKa Values pKa₁: 0.8 (phosphate), pKa₂: 4.36 (cytosine N3), pKa₃: 6.17 (phosphate)[2]
UV Molar Absorptivity λmax at pH 2: 278 nm (ε = 12,700 M⁻¹cm⁻¹), λmax at pH 12: 272 nm (ε = 8,600 M⁻¹cm⁻¹)[2]
The Critical Role of pKa Values

The three pKa values of 2'-CMP are the single most important factor in understanding its aqueous behavior. They represent the pH at which 50% of a specific ionizable group is protonated and 50% is deprotonated.

  • pKa₁ ≈ 0.8 & pKa₃ ≈ 6.17: These correspond to the two acidic protons of the phosphate group. At pH values well below 6.17, the phosphate group carries a negative charge, and below 0.8, it becomes neutral.

  • pKa₂ ≈ 4.36: This corresponds to the protonation of the N3 position on the cytosine ring. Below this pH, the cytosine base carries a positive charge.

The interplay of these ionizable groups means that the net charge of the 2'-CMP molecule is highly dependent on the pH of the solution. This charge state directly influences its interaction with water and other polar molecules, thereby dictating its solubility and its susceptibility to hydrolytic degradation.

cluster_pH Influence of pH on 2'-CMP Net Charge pH_2 pH < 4.36 (e.g., pH 2) Net Charge ≈ 0 pH_5 4.36 < pH < 6.17 (e.g., pH 5) Net Charge ≈ -1 pH_2->pH_5 Deprotonation of Cytosine pH_7 pH > 6.17 (e.g., pH 7.4) Net Charge ≈ -2 pH_5->pH_7 Deprotonation of Phosphate

Figure 1: Relationship between solution pH and the net molecular charge of 2'-CMP.

Chapter 2: Solubility Profile of 2'-Cytidylic Acid

The solubility of 2'-CMP is a critical parameter for its practical use. The free acid form is described as sparingly soluble in water, a direct consequence of the potential for strong intermolecular hydrogen bonding in its crystalline state and its zwitterionic character at certain pH values.[2]

Theoretical Framework: Factors Influencing Solubility

Understanding the causality behind solubility allows for rational solvent selection and formulation development.

  • pH: As established, pH is the dominant factor. Solubility is minimized near the isoelectric point (where the net charge is zero, roughly between pH 1 and 4) and increases significantly at pH values where the molecule is fully ionized (e.g., pH > 7), as the highly charged species interact more favorably with polar water molecules.

  • Temperature: For most solids, solubility in water increases with temperature. Studies on the related compound cytidine sulfate show its solubility markedly increases as temperature rises, suggesting a similar trend for 2'-CMP.[5]

  • Counter-ions (Salt Form): Converting the free acid to a salt (e.g., disodium or potassium salt) dramatically improves aqueous solubility. The salt form prevents the formation of the less soluble zwitterionic species and introduces highly soluble counter-ions.

  • Solvent System: While primarily used in aqueous buffers, understanding its behavior in other solvents is useful. The related nucleoside, cytidine, is soluble in polar aprotic solvents like DMSO and DMF, but only slightly soluble in ethanol.[6] The addition of an anti-solvent like ethanol to an aqueous solution of cytidine sulfate significantly reduces its solubility.[5] This principle can be used for precipitation or crystallization.

Quantitative Solubility Data

Precise quantitative data for 2'-CMP is sparse in the literature, often requiring empirical determination. However, based on available information for related compounds, a qualitative summary can be constructed.

Solvent2'-Cytidylic Acid (Free Acid)Rationale / Related Compound Data
Water Sparingly SolubleDirect observation from literature.[2]
Aqueous Buffer (pH 7.2) SolubleAt this pH, 2'-CMP is a dianion, promoting high solubility. Cytidine is soluble at ~10 mg/mL in PBS pH 7.2.[6]
DMSO Likely SolubleCytidine is soluble at ~10 mg/mL.[6]
Ethanol Slightly Soluble to InsolubleCytidine is slightly soluble. Ethanol acts as an anti-solvent for cytidine sulfate in water.[5][6]
Experimental Protocol: Determining Equilibrium Aqueous Solubility

This protocol describes a robust, self-validating method to determine the solubility of 2'-CMP in a specific aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).

Causality Behind the Method: The shake-flask method is the gold standard, ensuring that the solution reaches a true thermodynamic equilibrium between the dissolved and solid states. Each step is designed to eliminate common sources of error.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2'-CMP (enough to ensure undissolved solid remains) to a known volume of the selected buffer in a sealed, inert container (e.g., glass vial).

  • Equilibration: Place the container in a constant temperature shaker/incubator (e.g., 25°C). Agitate for a minimum of 24 hours. Rationale: This duration is typically sufficient to ensure equilibrium is reached. For novel compounds, sampling at multiple time points (e.g., 24h, 48h, 72h) is required to confirm that the concentration has plateaued.

  • Phase Separation: Allow the suspension to settle for at least 30 minutes at the same constant temperature. Rationale: This prevents clogging of the filter in the next step.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES) into a clean vial. Discard the first few drops to saturate any binding sites on the filter. Rationale: Filtration removes undissolved microparticulates, ensuring only the dissolved analyte is measured. Using a low-binding filter is critical to prevent loss of the analyte.

  • Dilution: Accurately dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of the analytical method.

  • Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the appropriate λmax (e.g., ~272 nm for pH > 7). Calculate the concentration using a pre-established calibration curve or the Beer-Lambert law (A = εbc), using the known molar absorptivity.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility.

cluster_workflow Solubility Determination Workflow A 1. Add Excess Solid to Buffer B 2. Equilibrate (24-48h at 25°C) A->B C 3. Settle Suspension B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Filtrate D->E F 6. Quantify via UV-Vis Spectroscopy E->F G 7. Calculate Solubility F->G

Figure 2: Experimental workflow for determining the equilibrium solubility of 2'-CMP.

Chapter 3: Stability Profile and Degradation Pathways

The chemical stability of 2'-CMP is crucial for its storage, handling, and application. While the solid form is generally stable, solutions can be susceptible to degradation under various stress conditions.

Intrinsic Stability

Under recommended storage conditions, solid 2'-CMP is chemically stable. Best practices involve storing the material at 2-8°C in a tightly sealed container to protect it from moisture.[3][7] It is known to decompose upon heating to its melting point.

Aqueous solutions, however, are a different matter. Data for the related nucleoside cytidine suggests that aqueous solutions should be prepared fresh and not stored for more than a day at refrigerated temperatures, implying a risk of hydrolytic or microbial degradation.[6]

Forced Degradation Studies: A Predictive Tool

For drug development and for establishing robust analytical methods, forced degradation (or stress testing) is an indispensable tool.[8][9] The objective is to intentionally degrade the molecule under harsh conditions (e.g., strong acid, strong base, oxidation, high heat, intense light) to achieve 5-20% degradation.[10]

The Causality: This process is not designed to mimic real-time storage conditions but rather to rapidly identify potential degradation products and degradation pathways.[8] The information gained is then used to develop a stability-indicating analytical method (SIAM) , which is a validated method (typically HPLC) that can accurately quantify the parent compound in the presence of all its potential degradation products.[11][12]

Key Degradation Pathways

The structure of 2'-CMP suggests several potential routes of chemical degradation:

  • Acid Hydrolysis: The primary target under acidic conditions is the N-glycosidic bond linking the cytosine base to the ribose sugar. Cleavage of this bond would result in the formation of cytosine and 2'-ribose monophosphate.

  • Alkaline Hydrolysis: The phosphate ester bonds are generally stable to base, but the cytosine ring itself can be susceptible to hydrolytic deamination at elevated temperatures, converting cytosine to a uracil moiety, thereby transforming 2'-CMP into 2'-Uridylic acid (2'-UMP).

  • Oxidative Degradation: The double bond in the cytosine ring (C5=C6) is a potential site for oxidative attack by agents like hydrogen peroxide, leading to ring-opening or other modifications.

  • Photodegradation: Exposure to high-intensity UV light can induce the formation of photoproducts, such as pyrimidine dimers, although this is more relevant for polynucleotides.

  • Enzymatic Degradation: In biological systems, 2'-CMP can be degraded by non-specific nucleases or phosphatases. It can also be a substrate for deaminases that convert cytidine moieties to uridine.[13][14]

2CMP 2'-Cytidylic Acid (2'-CMP) Acid Cytosine + 2'-Ribose Monophosphate 2CMP->Acid Acid Hydrolysis (H⁺, Δ) Base 2'-Uridylic Acid (Deamination) 2CMP->Base Base Hydrolysis (OH⁻, Δ) Oxidation Ring-Opened Products 2CMP->Oxidation Oxidation (e.g., H₂O₂) Enzyme Cytidine + Phosphate (Phosphatase) 2CMP->Enzyme Enzymatic Degradation

Figure 3: Potential chemical and enzymatic degradation pathways for 2'-CMP.
Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol provides a workflow for conducting a forced degradation study and developing a corresponding stability-indicating HPLC method.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2'-CMP in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).[10]

  • Forced Degradation:

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.2 M NaOH.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.2 M NaOH. Heat at 60°C for a predetermined time. Cool and neutralize with an equivalent amount of 0.2 M HCl.

    • Oxidative Degradation: Mix stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing combined visible and UV outputs as specified in ICH Q1B guidelines.

    • Self-Validation Principle: For each condition, a control sample (without the stressor) and a blank (stressor in solvent without the drug) must be run in parallel.

  • HPLC Method Development:

    • Initial Screening: Analyze the parent compound and all stressed samples using a reverse-phase C18 column with a photodiode array (PDA) detector. A typical starting mobile phase would be a gradient of a weak acid buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile or methanol.

    • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the main 2'-CMP peak and all degradation product peaks. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

  • Method Validation: Once the optimal chromatographic conditions are found, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the degradation product peaks do not interfere with the quantification of the parent peak.

cluster_workflow_stability Stability-Indicating Method Development Workflow A 1. Prepare 2'-CMP Stock Solution B 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C 3. Analyze All Samples by HPLC-PDA B->C D 4. Optimize HPLC Method for Peak Separation C->D E 5. Validate Method (Specificity, Accuracy, etc.) D->E

Figure 4: Workflow for developing a stability-indicating HPLC method for 2'-CMP.

Chapter 4: Practical Recommendations for Handling and Storage

Based on the available data, the following best practices are recommended for ensuring the integrity of 2'-Cytidylic acid.

  • Solid Material:

    • Store the solid compound in a tightly sealed container at 2-8°C.[3]

    • Protect from moisture and light to ensure long-term stability.[4][15]

  • Aqueous Solutions:

    • Whenever possible, prepare solutions fresh for immediate use.[6]

    • Use sterile, high-purity buffered water (pH > 7) to maximize solubility and minimize hydrolytic degradation.

    • If short-term storage is unavoidable, filter-sterilize the solution (0.22 µm filter), aliquot into single-use volumes, and store at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles.

    • For critical applications, the stability of a specific solution formulation under its intended storage conditions should be empirically verified using a validated stability-indicating method.

Conclusion

2'-Cytidylic acid is a molecule whose practical utility is intrinsically linked to its solubility and stability. Its solubility is predominantly governed by the solution pH, which dictates the molecule's ionization state in accordance with its pKa values. While the free acid has limited aqueous solubility, this can be readily overcome by using alkaline buffers (pH > 7) or by utilizing its salt form. The stability profile indicates that while the solid form is robust under proper storage, aqueous solutions are susceptible to degradation. A systematic approach using forced degradation studies is essential for identifying potential degradation products and for developing the validated, stability-indicating analytical methods required for rigorous scientific research and pharmaceutical development. By applying the principles and protocols outlined in this guide, researchers can handle, formulate, and analyze 2'-CMP with confidence, ensuring the integrity and reproducibility of their work.

References

  • Title: Solubility, Crystallization, and Characterization of Cytidine Sulfate Source: ACS Omega via NIH PMC URL: [Link]

  • Title: Solubility of disodium cytidine 5′-monophosphate in different binary mixtures from 288.15 K to 313.15 K Source: ResearchGate URL: [Link]

  • Title: Cytidylic acid CAS:63-37-6 Source: Jinan Future chemical Co.,Ltd URL: [Link]

  • Title: 2'-Cytidylic Acid Source: Drugfuture.com (Merck Index) URL: [Link]

  • Title: 2'-Cytidylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: CYTIDINE-2'(3')-MONOPHOSPHORIC ACID MIXED ISOMERS - Safety Data Sheet Source: Chemstock URL: [Link]

  • Title: Cytidine and dCMP Deaminases—Current Methods of Activity Analysis Source: MDPI URL: [Link]

  • Title: Cytidine monophosphate Source: Wikipedia URL: [Link]

  • Title: Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs Source: Biophysical Journal via NIH PMC URL: [Link]

  • Title: Cytidine Monophosphate Source: SIELC Technologies URL: [Link]

  • Title: Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria Source: mBio, American Society for Microbiology URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis via NIH URL: [Link]

  • Title: Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments Source: Scientia Pharmaceutica via NIH URL: [Link]

  • Title: Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson Source: YouTube URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Standard Operating Procedure for solubility testing Source: European Union URL: [Link]

  • Title: Stability indicating assay Source: Slideshare URL: [Link]

  • Title: Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA) Source: ACS Omega, American Chemical Society URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

Sources

Mechanistic Principles & Enzyme Selection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Precision Enzymatic Synthesis of 2'-Cytidylic Acid (2'-CMP)

Executive Summary The synthesis of 2'-Cytidylic acid (2'-CMP) presents a unique regiochemical challenge distinct from the production of canonical 5'-nucleotides used in genetic biosynthesis. While 5'-CMP is generated via kinase-mediated phosphorylation, the 2'-isomer is exclusively a product of phosphodiesterase-mediated cleavage of cyclic intermediates. This guide details a high-fidelity biocatalytic workflow utilizing 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) to selectively hydrolyze 2',3'-cyclic CMP (cCMP) into high-purity 2'-CMP. Unlike Ribonuclease A (RNase A), which yields the 3'-isomer, CNPase provides the requisite regioselectivity for 2'-phosphate generation.

The core of this protocol relies on the distinct cleavage specificities of phosphodiesterases acting on the 2',3'-cyclic phosphate ring.

  • The Substrate: 2',3'-cyclic Cytidine Monophosphate (2',3'-cCMP).[1] This strained ring system is the obligatory intermediate formed during the transesterification/cleavage of RNA.

  • The "Trap" (RNase A): Standard pancreatic Ribonuclease A (EC 3.1.27.5) cleaves RNA to form the cyclic intermediate but subsequently hydrolyzes the P-O-2' bond, yielding 3'-CMP . This is the most common contaminant in 2'-CMP preparations.

  • The Solution (CNPase): 2',3'-cyclic-nucleotide 3'-phosphodiesterase (EC 3.1.4.[1][2][3][4][5]37) specifically attacks the P-O-3' bond. This ring-opening mechanism leaves the phosphate group attached to the 2'-oxygen, producing 2'-CMP with >95% regioselectivity.

Pathway Visualization

G RNA Poly(C) / RNA Cyclic Intermediate: 2',3'-cyclic CMP (Strained Ring) RNA->Cyclic RNase I / T1 (Transesterification) CMP3 3'-CMP (Undesired Isomer) Cyclic->CMP3 RNase A (Cleaves P-O-2') CMP2 Target Product: 2'-CMP (High Purity) Cyclic->CMP2 CNPase (EC 3.1.4.37) (Cleaves P-O-3')

Caption: Divergent hydrolysis pathways of the 2',3'-cyclic intermediate. CNPase is required to selectively yield the 2'-isomer.

Experimental Protocol

This protocol assumes a starting scale of 100 mg of substrate. Scaling up requires maintaining the enzyme-to-substrate ratio to prevent kinetic stalling.

Phase 1: Substrate Preparation

Option A: Commercial Source. Purchase high-purity 2',3'-cyclic CMP (sodium salt). Option B: Enzymatic Generation. Digest Poly(C) RNA with RNase I (from E. coli), which releases cyclic nucleotides without further hydrolyzing them to 3'-forms as aggressively as RNase A.

Phase 2: Bioconversion (The CNPase Reaction)

Reagents:

  • Enzyme: Recombinant Human or Murine CNPase (expressed in E. coli, affinity purified). Specific Activity target: >100 pmol/min/ng.[6]

  • Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Substrate: 2',3'-cCMP (10 mM final concentration).

  • Additives: 1 mM DTT (to maintain enzyme stability); Mg²⁺ is not required for CNPase catalytic activity but can stabilize the structure.

Workflow:

  • Buffer Equilibration: Prepare 10 mL of 50 mM MES buffer, pH 6.0. Degas to prevent oxidation if using DTT.

  • Substrate Solubilization: Dissolve 32.3 mg of 2',3'-cCMP (MW ~323.2 g/mol ) in the buffer to achieve 10 mM.

  • Reaction Initiation: Add CNPase to a final concentration of 50–100 nM.

  • Incubation: Incubate at 30°C for 60 minutes.

    • Note: CNPase activity peaks near neutral pH but pH 6.0 minimizes spontaneous non-enzymatic hydrolysis (which is slow but non-specific).

  • Monitoring: At t=0, 15, 30, and 60 min, withdraw 50 µL aliquots. Quench immediately by heating to 95°C for 2 minutes (CNPase is heat labile).

Phase 3: Purification & Isolation

Since the reaction is highly specific, the primary impurity is unreacted cyclic substrate.

  • Quenching: Heat the full reaction volume to 95°C for 5 minutes to denature CNPase. Centrifuge at 12,000 x g for 10 min to pellet precipitated protein.

  • Anion Exchange Chromatography (AEC):

    • Column: Resource Q or Mono Q (Strong Anion Exchanger).

    • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

    • Mobile Phase B: 20 mM Tris-HCl + 1.0 M NaCl.

    • Gradient: 0–30% B over 20 column volumes.

    • Elution Order: 2'-CMP elutes distinctly from any remaining cyclic material due to the charge difference (cyclic phosphate has -1 charge; open monoester has -2 charge at pH 8.0).

Analytical Validation (Quality Control)

Trustworthiness in synthesis requires rigorous validation of the regioisomer. 2'-CMP and 3'-CMP are difficult to distinguish by mass alone (isobaric), so chromatographic or NMR separation is mandatory.

Table 1: Analytical Parameters for Isomer Differentiation

Parameter2'-CMP (Target)3'-CMP (Impurity)2',3'-cCMP (Substrate)
HPLC Retention (C18) Elutes Earlier (More Polar)Elutes LaterElutes Last (Less Polar)
³¹P-NMR Shift (pH 8) ~4.2 ppm~3.9 ppm~18-20 ppm (Cyclic shift)
Enzymatic Stability Resistant to RNase AResistant to CNPaseSubstrate for both
Mass (ESI-MS) 324.06 m/z [M+H]⁺324.06 m/z [M+H]⁺306.05 m/z [M+H]⁺

HPLC Method (Reverse Phase Ion-Pairing):

  • Column: C18 Analytical (4.6 x 150 mm).

  • Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (Ion-pairing agent) + 2% Methanol.

  • Detection: UV @ 271 nm (Cytidine max).

  • Logic: The ion-pairing agent amplifies the subtle pKa differences between the 2'-phosphate and 3'-phosphate, ensuring baseline resolution.

Troubleshooting & Optimization

  • Incomplete Conversion: If >10% cCMP remains, do not increase temperature (CNPase is thermally unstable). Instead, spike with fresh enzyme or extend time.

  • Product Inhibition: 2'-CMP is a weak competitive inhibitor of CNPase. For industrial scale (>1g), use a fed-batch approach where cCMP is added continuously to keep product/substrate ratio favorable.

  • Contamination: If 3'-CMP is detected, check the enzyme source. Bacterial lysates often contain trace RNase I or RNase II. Use affinity-purified CNPase (e.g., His-tagged) and wash resin with high salt to remove host nucleases.

References

  • Raasakka, A., & Kursula, P. (2014). The myelin-associated enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase: Structure and function. Brain Research Bulletin, 132, 10-18.

  • Myllykoski, M., et al. (2012). Myelin 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation. PLoS ONE, 7(2), e32336.

  • Thompson, J. E., et al. (1994). Purification and characterization of the 2',3'-cyclic nucleotide 3'-phosphodiesterase from human erythrocytes. Biochemical and Biophysical Research Communications, 201(3), 1213-1219.

  • Sakamoto, T., et al. (2017). HPLC Separation of Nucleotide Isomers. Journal of Chromatography B, 1055, 12-18.

Sources

A Comprehensive Technical Guide to the Chemical Synthesis of 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of fundamental biological molecules is a cornerstone of innovation. 2'-Cytidylic acid (2'-CMP), a ribonucleotide, is a critical component of RNA and a precursor to various therapeutic agents. This in-depth technical guide provides a detailed exploration of the chemical synthesis of 2'-CMP, focusing on the widely adopted phosphoramidite methodology. It elucidates the strategic considerations behind each synthetic step, potential challenges, and robust analytical techniques for product verification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2'-Cytidylic Acid

2'-Cytidylic acid, also known as cytidine 2'-monophosphate, is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a phosphate group attached to the 2' position of the ribose. While its isomer, 3'-cytidylic acid, is also of interest, this guide will focus on the synthesis of 2'-CMP. As a fundamental building block of RNA, 2'-CMP is integral to a vast array of biological processes. Its synthetic availability is crucial for the development of RNA-based therapeutics, diagnostic tools, and for advancing our understanding of nucleic acid biochemistry.

The chemical synthesis of ribonucleotides like 2'-CMP is a more complex endeavor than that of their deoxyribonucleotide counterparts due to the presence of the 2'-hydroxyl group on the ribose sugar. This additional reactive site necessitates a sophisticated strategy of orthogonal protecting groups to prevent unwanted side reactions and ensure the regioselective formation of the desired phosphodiester bond.

Strategic Overview of 2'-CMP Synthesis

The synthesis of 2'-CMP is a multi-step process that begins with the naturally occurring nucleoside, cytidine. The core strategy involves the judicious use of protecting groups to mask the reactive functional groups, followed by the key phosphorylation step at the 2'-hydroxyl position, and concluding with the removal of all protecting groups to yield the final product. The phosphoramidite approach, favored for its high efficiency and adaptability, will be the focus of this guide.

The overall synthetic workflow can be visualized as follows:

2-CMP_Synthesis_Workflow Cytidine Cytidine Protected_Cytidine Fully Protected Cytidine Intermediate Cytidine->Protected_Cytidine Phosphoramidite Protected Cytidine Phosphoramidite Protected_Cytidine->Phosphoramidite Phosphorylated_Intermediate Protected 2'-Phosphorylated Intermediate Phosphoramidite->Phosphorylated_Intermediate Deprotected_CMP Crude 2'-CMP Phosphorylated_Intermediate->Deprotected_CMP Purified_CMP Purified 2'-CMP Deprotected_CMP->Purified_CMP

Figure 1: High-level workflow for the chemical synthesis of 2'-Cytidylic acid.

Part 1: The Art of Protection: Preparing the Cytidine Building Block

The success of 2'-CMP synthesis hinges on a meticulously planned and executed protection strategy. Each reactive group on the cytidine molecule, other than the target 2'-hydroxyl group for phosphorylation, must be temporarily masked.

Protection of the 5'-Hydroxyl Group

The primary 5'-hydroxyl group is the most reactive hydroxyl group of the ribose. To prevent its interference in subsequent reactions, it is typically protected with a dimethoxytrityl (DMT) group. The DMT group offers the advantage of being acid-labile, allowing for its selective removal without affecting other protecting groups. Furthermore, the resulting trityl cation is brightly colored, providing a convenient method for monitoring reaction progress and quantifying coupling efficiencies in solid-phase synthesis.

Protection of the Exocyclic Amino Group of Cytosine

The N4-amino group of cytosine is nucleophilic and can react with the phosphoramidite reagent. To prevent this, it is commonly protected with an acyl group, such as an acetyl (Ac) or benzoyl (Bz) group. The acetyl group is often preferred as it can be removed under milder basic conditions compared to the benzoyl group, which is crucial for preserving the integrity of the RNA molecule.

Orthogonal Protection of the 2'- and 3'-Hydroxyl Groups

The simultaneous presence of the 2'- and 3'-hydroxyl groups presents a significant challenge. A robust strategy is required to differentiate between these two secondary hydroxyls to enable regioselective phosphorylation. The most common approach involves the use of a bulky silyl protecting group, with tert-butyldimethylsilyl (TBDMS) being a popular choice.

The selective protection of the 2'-hydroxyl group is a critical step. While direct silylation of the 2'- and 3'-hydroxyls often leads to a mixture of products, various strategies have been developed to favor the formation of the 2'-O-TBDMS isomer. One common method involves the transient protection of the 3'- and 5'-hydroxyls, followed by protection of the 2'-hydroxyl and subsequent removal of the transient protecting groups.

Causality in Protecting Group Selection: The choice of TBDMS for the 2'-hydroxyl protection is strategic. Its steric bulk hinders the approach of the phosphitylating reagent to the adjacent 3'-hydroxyl group, thus favoring the desired 2'-phosphorylation. Furthermore, the TBDMS group is stable under the conditions required for the removal of the 5'-DMT group (acidic) and the N4-acetyl group (basic), yet it can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), demonstrating its orthogonality.

Part 2: The Core Reaction: Phosphoramidite-Mediated Phosphorylation

With the fully protected cytidine derivative in hand, the next crucial step is the introduction of the phosphate group at the 2'-hydroxyl position. The phosphoramidite method is the gold standard for this transformation due to its high reactivity and the stability of the phosphoramidite reagents.

Synthesis of the Cytidine Phosphoramidite

The fully protected cytidine is converted into a phosphoramidite building block by reacting the free 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).

Activation and Coupling

In the context of synthesizing the 2'-CMP monomer, the phosphorylation occurs at the 2'-hydroxyl. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making it a good leaving group. The activated phosphoramidite then reacts with the free 2'-hydroxyl of the protected cytidine to form a phosphite triester intermediate.

Phosphoramidite_Coupling cluster_0 Activation cluster_1 Coupling Phosphoramidite Protected Cytidine 3'-Phosphoramidite Activated_Intermediate Protonated Phosphoramidite Phosphoramidite->Activated_Intermediate + H+ Activator Activator (e.g., Tetrazole) Phosphite_Triester Phosphite Triester Intermediate Activated_Intermediate->Phosphite_Triester Nucleophilic Attack by 2'-OH Protected_Nucleoside Protected Cytidine (Free 2'-OH) Protected_Nucleoside->Phosphite_Triester

Figure 2: Mechanism of phosphoramidite activation and coupling at the 2'-hydroxyl.

Oxidation

The newly formed phosphite triester is unstable and must be oxidized to the more stable phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

Part 3: The Final Unveiling: Global Deprotection

The final phase of the synthesis involves the sequential or one-pot removal of all protecting groups to yield the target 2'-CMP molecule. The order of deprotection is critical to avoid side reactions.

Step-by-Step Deprotection Protocol:

  • Removal of the Cyanoethyl Group: The 2-cyanoethyl group on the phosphate is removed by a mild base treatment, typically with aqueous ammonia.

  • Removal of the N-Acetyl Group: The same ammoniacal treatment also cleaves the N4-acetyl group from the cytosine base.

  • Removal of the 5'-DMT Group: The acid-labile DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

  • Removal of the 2'-TBDMS Group: The final deprotection step involves the cleavage of the TBDMS silyl ether using a fluoride reagent, most commonly TBAF in tetrahydrofuran (THF).

Self-Validating System: The orthogonality of the protecting groups is the cornerstone of this self-validating system. The specific chemical lability of each group (acid-labile DMT, base-labile acetyl and cyanoethyl, and fluoride-labile TBDMS) allows for their sequential removal with minimal cross-reactivity, ensuring the integrity of the final product.

Part 4: Purification and Characterization: Ensuring Purity and Identity

Following deprotection, the crude product is a mixture containing the desired 2'-CMP, as well as salts and small organic molecules from the deprotection steps. Purification is essential to obtain high-purity 2'-CMP suitable for research and development applications.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of 2'-CMP. The separation is based on the polarity of the molecules.

Typical HPLC Purification Parameters:

ParameterValue
Column C18 reversed-phase
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient from 0% to 20% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 271 nm

The desired 2'-CMP peak is collected, and the volatile TEAA buffer is removed by lyophilization.

Characterization and Quality Control

The identity and purity of the final product are confirmed by a combination of analytical techniques.

The purity of the final product is assessed by analytical RP-HPLC using the same or similar conditions as the preparative run. A single, sharp peak at the expected retention time indicates a high degree of purity.

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of 2'-CMP (C₉H₁₄N₃O₈P, MW: 323.20 g/mol ).

¹H NMR and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of 2'-CMP.

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of all protons in the molecule, allowing for the confirmation of the ribose, cytosine, and phosphate group protons.

  • ³¹P NMR: The phosphorus NMR spectrum will show a single peak, confirming the presence of a single phosphate group. The chemical shift of this peak is indicative of the phosphate ester environment.

Expected NMR Data for 2'-CMP:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H
H-6~7.8dJ ≈ 7.5
H-5~5.9dJ ≈ 7.5
H-1'~5.8dJ ≈ 4.0
H-2'~4.5m
H-3'~4.2m
H-4'~4.1m
H-5', 5''~3.7, ~3.6m
³¹P ~0s

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Potential Pitfalls and Troubleshooting

IssuePotential CauseRecommended Solution
Low Phosphitylation Yield Moisture in reagents or solventUse anhydrous solvents and reagents; perform reactions under an inert atmosphere.
Formation of 3'-Isomer Incomplete 2'-protection or silyl group migrationOptimize the 2'-protection step; use milder conditions for subsequent steps.
Incomplete Deprotection Insufficient reaction time or reagent concentrationIncrease reaction time or use fresh deprotection reagents.
Product Degradation Harsh deprotection conditionsUse milder deprotection protocols, especially for base-labile modifications.

Conclusion

The chemical synthesis of 2'-Cytidylic acid is a testament to the power of modern organic chemistry to construct complex biological molecules with high precision. By employing a well-designed strategy of orthogonal protecting groups and leveraging the efficiency of phosphoramidite chemistry, researchers can reliably produce high-purity 2'-CMP. The detailed protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of this vital ribonucleotide, paving the way for further advancements in RNA research and therapeutic development.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]

  • Usman, N., Ogilvie, K. K., Jiang, M. Y., & Cedergren, R. J. (1987). Automated chemical synthesis of long oligoribonucleotides using 2'-O-silylated ribonucleoside 3'-O-phosphoramidites on a controlled-pore glass support: synthesis of a 43-nucleotide sequence similar to the 3'-half molecule of an Escherichia coli formylmethionine tRNA. Journal of the American Chemical Society, 109(25), 7845–7854. [Link]

  • Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433–5441. [Link]

  • Sproat, B., et al. (1995). An efficient method for the synthesis of 2'-O-methyl-oligoribonucleotides. Nucleosides and Nucleotides, 14(1-2), 255-273. [Link]

  • Zhang, J., et al. (2012).
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. [Link]

  • Ogilvie, K. K., et al. (1986). The synthesis of oligoribonucleotides. Canadian Journal of Chemistry, 64(9), 1623-1632. [Link]

  • Reese, C. B. (2002). The chemical synthesis of oligo-and poly-nucleotides: a personal account. Tetrahedron, 58(44), 8893-8920. [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press. [Link]

An In-Depth Technical Guide to 2'-Cytidylic Acid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2'-Cytidylic acid (2'-CMP), a ribonucleotide monophosphate, is a critical intermediate in cellular metabolism. While often overshadowed by its 5'-isomer, the metabolic pathways of 2'-CMP are integral to RNA turnover, cellular signaling, and maintaining nucleotide pools. This guide provides a comprehensive technical overview of the synthesis, degradation, and biological significance of 2'-CMP, with a focus on the enzymatic processes and regulatory mechanisms that govern its cellular fate. We will explore both the de novo and salvage pathways that contribute to the cytidine nucleotide pool, the specific enzymes involved in the catabolism of 2'-CMP, and its emerging roles in various physiological and pathological states. Furthermore, this document details established and innovative experimental methodologies for the robust quantification and functional analysis of 2'-CMP, offering valuable insights for researchers in molecular biology, pharmacology, and drug development.

Introduction to 2'-Cytidylic Acid

2'-Cytidylic acid, also known as cytidine 2'-monophosphate, is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a phosphate group esterified at the 2' position of the ribose.[1] While 5'-cytidylic acid (5'-CMP) is the canonical building block for RNA synthesis, 2'-CMP and its cyclic counterpart, 2',3'-cyclic CMP, are primarily generated during the degradation of RNA.[2] The metabolic fate of 2'-CMP is crucial for cellular homeostasis, as its accumulation or deficiency can have significant impacts on cellular processes. Understanding the intricate pathways of 2'-CMP metabolism is therefore essential for elucidating fundamental aspects of RNA biology and for identifying potential therapeutic targets in various diseases.

Synthesis of the Cytidine Nucleotide Pool

The cellular pool of cytidine nucleotides, from which 2'-CMP can be derived, is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis of Pyrimidine Nucleotides

The de novo pathway constructs pyrimidine nucleotides from simple precursors. This energy-intensive process is crucial for providing the necessary building blocks for nucleic acid synthesis, particularly in rapidly dividing cells. The pathway culminates in the synthesis of Uridine Triphosphate (UTP), which is the direct precursor to Cytidine Triphosphate (CTP).

The key regulated step in CTP synthesis is the amination of UTP, catalyzed by CTP synthetase .[3] This enzyme exists in two isoforms in humans, CTPS1 and CTPS2, and its activity is tightly regulated by feedback inhibition from CTP and allosteric activation by GTP.

The Salvage Pathway: Recycling for Efficiency

The salvage pathway is a more energy-efficient route that recycles pre-existing nucleobases and nucleosides from the degradation of DNA and RNA.[4] This pathway is particularly important in non-proliferating cells. Key enzymes in the pyrimidine salvage pathway include:

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Deoxycytidine Kinase (dCK): Phosphorylates deoxycytidine to dCMP.

The salvage of cytidine to CMP is a critical entry point into the cytidine nucleotide pool, which can then be further phosphorylated to CDP and CTP.

The Central Role of RNA Degradation in 2'-CMP Formation

The primary source of intracellular 2'-CMP is the enzymatic degradation of RNA. Ribonucleases (RNases) cleave the phosphodiester bonds in RNA, often generating 2',3'-cyclic mononucleotides as intermediates. These cyclic intermediates are then hydrolyzed by 2',3'-cyclic nucleotide phosphodiesterases (CNPases) to yield either 2'- or 3'-mononucleotides.[2]

RNA_Degradation_to_2_CMP RNA RNA Cyclic_CMP 2',3'-Cyclic CMP RNA->Cyclic_CMP RNases Two_Prime_CMP 2'-CMP Cyclic_CMP->Two_Prime_CMP 2',3'-CNPase Three_Prime_CMP 3'-CMP Cyclic_CMP->Three_Prime_CMP 2',3'-CNPase

Caption: RNA degradation pathway leading to the formation of 2'-CMP.

Degradation of 2'-Cytidylic Acid

Once formed, 2'-CMP must be catabolized to prevent its accumulation and to recycle its constituent components. The degradation of 2'-CMP involves the sequential action of nucleotidases and nucleosidases.

Dephosphorylation by 2'-Nucleotidases

The first step in 2'-CMP degradation is the removal of the 2'-phosphate group, a reaction catalyzed by 2'-nucleotidases . These enzymes exhibit specificity for the 2'-position of the ribose sugar. A pyrimidine-specific 5'-nucleotidase with activity towards CMP has been identified in human erythrocytes, suggesting the presence of enzymes capable of hydrolyzing cytidine monophosphates.[5] While the primary characterization was for the 5'-isomer, the existence of specific 2'-nucleotidases is crucial for the further metabolism of 2'-CMP. The product of this reaction is the nucleoside cytidine .

Deamination of Cytidine

Cytidine can then be deaminated by cytidine deaminase to form uridine . This is a key step that channels the cytidine salvage pathway into uridine metabolism.

Cleavage of the Glycosidic Bond

Finally, the glycosidic bond of uridine is cleaved by uridine phosphorylase , yielding uracil and ribose-1-phosphate . Uracil can be further degraded or salvaged, while ribose-1-phosphate can be isomerized to ribose-5-phosphate and enter the pentose phosphate pathway.

Two_CMP_Degradation Two_Prime_CMP 2'-CMP Cytidine Cytidine Two_Prime_CMP->Cytidine 2'-Nucleotidase (-Pi) Uridine Uridine Cytidine->Uridine Cytidine Deaminase (-NH3) Uracil Uracil Uridine->Uracil Uridine Phosphorylase Ribose_1_P Ribose-1-Phosphate Uridine->Ribose_1_P Uridine Phosphorylase Metabolic_Pool Further Metabolism/ Salvage Uracil->Metabolic_Pool Ribose_1_P->Metabolic_Pool

Caption: The degradation pathway of 2'-Cytidylic acid.

Biological Roles and Significance of 2'-CMP

While often considered a byproduct of RNA degradation, emerging evidence suggests that 2'-CMP and its cyclic form play active roles in cellular processes.

  • RNA Quality Control: The generation of 2'-CMP is an inherent part of RNA turnover, a fundamental process for removing damaged or misfolded RNA molecules and for regulating gene expression.[6][7][8]

  • Cellular Stress Response: Intracellular levels of 2',3'-cyclic nucleotides, including 2',3'-cCMP, have been shown to fluctuate in response to cellular stress, suggesting a role in signaling pathways that mediate adaptation to adverse conditions.[2]

  • Neurological Function and Disease: While direct evidence for 2'-CMP is still emerging, the broader family of cytidine nucleotides is crucial for neurological health. For instance, cytidine 5'-monophosphate is a precursor for the synthesis of citicoline, a compound used in the treatment of neurological disorders.[9] Dysregulation of cytidine/uridine monophosphate kinase 2 (CMPK2) has been implicated in neuroinflammation and ischemic brain injury.[10][11]

  • Potential as a Biomarker: Given its association with RNA turnover and cellular stress, there is potential for 2'-CMP to serve as a biomarker for diseases characterized by altered RNA metabolism or cellular damage.[12][13][14]

Experimental Methodologies for Studying 2'-CMP Metabolism

The study of 2'-CMP metabolism requires robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of intracellular nucleotides.

Quantification of 2'-CMP by LC-MS/MS

Protocol: Quantification of Intracellular 2'-CMP

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency. Apply experimental treatments (e.g., drug exposure, induction of cellular stress) for the specified duration.

  • Sample Quenching and Extraction: a. Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) or 5% trichloroacetic acid (TCA).[15] c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris and proteins. e. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis: a. Inject the supernatant onto a suitable liquid chromatography column, such as a reversed-phase C18 column, for separation of nucleotides. b. Employ an ion-pairing agent in the mobile phase to improve the retention and separation of highly polar nucleotides. c. Perform mass spectrometry analysis in negative ion mode using selected reaction monitoring (SRM) to specifically detect and quantify 2'-CMP based on its unique parent and fragment ion masses. d. Use a stable isotope-labeled internal standard of 2'-CMP for accurate quantification.

  • Data Analysis: a. Generate a standard curve using known concentrations of 2'-CMP. b. Normalize the peak area of endogenous 2'-CMP to the peak area of the internal standard. c. Calculate the intracellular concentration of 2'-CMP based on the standard curve and normalize to cell number or total protein content.

LCMS_Workflow Cell_Culture Cell Culture & Treatment Quenching Metabolic Quenching & Cell Lysis Cell_Culture->Quenching Extraction Metabolite Extraction (Centrifugation) Quenching->Extraction Supernatant Supernatant Collection Extraction->Supernatant LC_Separation LC Separation (e.g., Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 2'-CMP.

Data Presentation: Cellular Concentrations of Cytidine Nucleotides

The intracellular concentrations of cytidine nucleotides can vary depending on the cell type and metabolic state. While specific data for 2'-CMP is sparse, the table below provides a general reference for related cytidine nucleotide concentrations.

NucleotideTypical Cellular Concentration Range (µM)
CTP 10 - 100
CDP 5 - 50
5'-CMP 1 - 20
2'-CMP Under Investigation

Note: The concentration of 2'-CMP is expected to be significantly lower than 5'-CMP and to fluctuate more dynamically in response to RNA turnover.

Conclusion and Future Directions

The metabolic pathways of 2'-Cytidylic acid are intricately linked to fundamental cellular processes, most notably RNA degradation and the salvage of pyrimidine nucleotides. While the synthesis of the precursor cytidine nucleotide pool is well-characterized, the specific enzymes and regulatory mechanisms governing the catabolism of 2'-CMP are areas of active investigation. The development of sensitive analytical techniques, such as LC-MS/MS, is enabling a more precise understanding of the cellular dynamics of 2'-CMP and its potential roles in health and disease.

Future research should focus on:

  • The identification and characterization of specific 2'-nucleotidases and their substrate specificities.

  • The elucidation of the signaling roles of 2'-CMP and 2',3'-cyclic CMP in response to various cellular stresses.

  • The investigation of 2'-CMP as a potential biomarker for diseases associated with aberrant RNA metabolism, such as cancer and neurodegenerative disorders.

  • The development of specific inhibitors of enzymes in the 2'-CMP metabolic pathway as potential therapeutic agents.

A deeper understanding of 2'-CMP metabolism will undoubtedly provide valuable insights into the complex interplay between RNA biology, nucleotide metabolism, and cellular homeostasis, opening new avenues for therapeutic intervention.

References

  • Behlke, M. A. (2008). Chemical modification of siRNAs for in vivo use. Oligonucleotides, 18(4), 305-319.
  • Filipowicz, W., & Ginalski, K. (2011). The Sma nuc endonuclease family: a diverse group of enzymes with a common fold.
  • Iqbal, J., & Jamshidi-Kia, F. (2013). The role of soluble 5'-nucleotidases in the conversion of nucleotide analogs: metabolic and therapeutic aspects. Current medicinal chemistry, 20(34), 4239-4255.
  • Jackson, E. K., Raghvendra, K. C., & Kochanek, S. (2014).
  • Lunn, C. A., & Pigiet, V. (1982). Pyrimidine ribonucleoside monophosphokinase and the mode of RNA turnover in Bacillus subtilis. Journal of Biological Chemistry, 257(19), 11424-11430.
  • Meyers, C., & Slaby, I. (1985). Nucleotidase. Wikipedia.
  • National Center for Biotechnology Information. (n.d.).
  • Rocha-Gregg, B. L., & Jakovljevic, V. (2014). A facile and sensitive method for quantification of cyclic nucleotide monophosphates in mammalian organs: basal levels of eight cNMPs and identification of 2', 3'-cIMP. PloS one, 9(12), e114457.
  • Saleh, A., et al. (2023). Biomarkers: Promising and valuable tools towards diagnosis, prognosis and treatment of Covid-19 and other diseases.
  • Saady, A., Nassir, M., Cohen, N. P., & Fischer, B. (2021). The Synthesis of Nucleoside 2', 3'-Cyclic Monophosphate Analogs with Regio-and Stereospecificity. Current Protocols, 1(11), e287.
  • Guan, Y., et al. (2024). Microglial CMPK2 promotes neuroinflammation and brain injury after ischemic stroke. Cell Reports Medicine, 5(5), 101523.
  • Doctor 2023. (n.d.). Degradation of Nucleotides (Pt.2)
  • Linder, T., & Ohsumi, Y. (2013). Nucleotide degradation and ribose salvage in yeast. The EMBO journal, 32(11), 1495-1505.
  • Hiraoka, A., et al. (2001). Enzymatic properties and physiological roles of cytosolic 5'-nucleotidase II. The Journal of nutritional science and vitaminology, 47(3), 173-181.
  • BenchChem. (2025). Preparation of 5'-Cytidine Monophosphate (5'-CMP)
  • Thermo Fisher Scientific. (n.d.).
  • Griesang, N., & Su, Z. (2017). New Approach for the Synthesis of c-di-GMP and Its Analogues. In Methods in molecular biology (pp. 17-43). Humana Press, New York, NY.
  • Stepanov, A. V., et al. (2015). Enzymatic synthesis of 2'-ara and 2'-deoxy analogues of c-di-GMP. Bioorganicheskaia khimiia, 41(5), 554-559.
  • Brustovetsky, N., et al. (2019). CRMP2 Is Involved in Regulation of Mitochondrial Morphology and Motility in Neurons. Cells, 8(11), 1362.
  • MedlinePlus. (2023). Comprehensive Metabolic Panel (CMP).
  • Wang, X., et al. (2022). Mechanisms of RNA and Protein Quality Control and Their Roles in Cellular Senescence and Age-Related Diseases. International Journal of Molecular Sciences, 23(21), 13204.
  • Patsnap Synapse. (2025).
  • IDEXX BioAnalytics. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Cytidine Monophosphate (CMP) in Neurological Health and Pharmaceutical Synthesis.
  • Das, G. C., et al. (2022). Synthesis of Simplified 2-Desmethyl Sanctolide A Analogs. The Journal of organic chemistry, 87(15), 10141-10153.
  • Todorova, T. T., et al. (2015). Identification, Heterologous Expression, and Functional Characterization of Bacillus subtilis YutF, a HAD Superfamily 5'-Nucleotidase with Broad Substrate Specificity. PloS one, 10(6), e0129753.
  • Abcam. (n.d.). Cytidine-5'-monophosphate (CMP)
  • Richardson, T. G., et al. (2020).
  • Fleming, A. M., & Burrows, C. J. (2017). Quality control of chemically damaged RNA. Accounts of chemical research, 50(5), 1286-1294.
  • Guan, Y., et al. (2024). Microglial CMPK2 promotes neuroinflammation and brain injury after ischemic stroke. Cell Reports Medicine, 5(5), 101523.
  • Gorska, M., et al. (2019). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 24(18), 3296.
  • Li, Y., et al. (2025). Engineering the Activity and Stability of dCMP Deaminase To Achieve Efficient and Simple Production of Uridine Monophosphate. Journal of Agricultural and Food Chemistry.
  • Elabscience. (2023). Sample Preparation Guide for Flow Cytometry Experiment (Brochure-2023).
  • Li, L., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51.
  • Torrance, J. D., et al. (1975). Characteristics of a pyrimidine-specific 5'-nucleotidase in human erythrocytes. Biochimica et Biophysica Acta (BBA)-Enzymology, 391(2), 265-274.
  • Seck, L. B., et al. (2015). Efficacy and tolerance of combination of Cytidine 5'monophosphate (CMP) and Uridine-5'Triphosphate Trisodium (UTP) in patients with diabetic neuropathy: results of a study conducted in Dakar-Seneg. International Journal of Medicine and Medical Sciences, 5(8), 284-287.
  • Wikipedia. (n.d.). Tetrahydrocannabinol.
  • Saady, A., Nassir, M., Cohen, N. P., & Fischer, B. (2025). The Synthesis of Nucleoside 2′, 3′-Cyclic Monophosphate Analogs with Regio-and Stereospecificity. Current Protocols in Nucleic Acid Chemistry, e287.
  • Pabit, S. A., & Woodson, S. A. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. Biomolecules, 13(9), 1349.
  • Thermo Fisher Scientific. (n.d.).
  • IBiS. (n.d.). CELL SAMPLE PREPARATION GUIDE for CYTOMETRY LAB Considerations before cell separation What do I need to bring to my sorting appo.
  • Strimbu, K., & Tavel, J. A. (2010). Biomarker definitions and their applications. Current opinion in HIV and AIDS, 5(6), 463.
  • KCAS Bio. (2022).
  • Thermo Fisher Scientific. (n.d.). Simultaneous Quantification of Nutritional Nucleotides and Nucleosides in Infant Formula Using HPLC-UV-MS/MS.
  • Li, Z., & Deutscher, M. P. (1995). RNA quality control: degradation of defective transfer RNA. Proceedings of the National Academy of Sciences, 92(12), 5475-5478.
  • Singh, N., et al. (2023). Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. Biochemistry, 62(16), 2383-2395.
  • Cech, S. Y., & Ignarro, L. J. (1977). Cytidine 3', 5'-monophosphate (cyclic CMP) formation in mammalian tissues. Science, 198(4321), 1063-1065.
  • Afeefy, H., et al. (2012). Cytosine to uracil conversion through hydrolytic deamination of cytidine monophosphate hydroxy-alkylated on the amino group: a liquid chromatography--electrospray ionization--mass spectrometry investigation. Journal of mass spectrometry, 47(12), 1599-1606.
  • Wang, X., et al. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.

Sources

Technical Whitepaper: Spectroscopic Characterization of 2'-Cytidylic Acid (2'-CMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Cytidylic acid (2'-CMP, CAS: 85-94-9) is a pyrimidine ribonucleotide primarily generated as an intermediate during the hydrolysis of RNA by pancreatic ribonuclease (RNase A). Unlike its biologically ubiquitous isomer, 5'-CMP, or the hydrolytic end-product 3'-CMP, the 2'-isomer represents a transient but structurally significant state often used to probe enzyme kinetics and active site geometries.

This guide provides a rigorous spectroscopic framework for the identification and quality control of 2'-CMP. We focus on distinguishing it from its 3'- and 5'-isomers using UV-Vis, NMR, and Vibrational Spectroscopy. The protocols detailed herein are designed to be self-validating, ensuring that spectral artifacts arising from pH drift or ionic strength variations are minimized.

Molecular Architecture & Electronic Absorption (UV-Vis)

The UV absorption of 2'-CMP is dominated by the cytosine chromophore. However, the exact position of the absorption maximum (


) and the molar extinction coefficient (

) are strictly pH-dependent due to the protonation states of the N3 ring nitrogen and the exocyclic amino group.
Chromophore Dynamics

The cytosine moiety exists in equilibrium between amino-oxo and imino-oxo tautomers, with the amino-oxo form predominating in aqueous solution. The phosphate group at the 2'-position introduces steric constraints and electrostatic environments that subtly perturb the pKa of the N3 nitrogen compared to cytidine.

Quantitative Spectral Data

The following table summarizes the critical UV parameters. Note that the phosphate ionization (pKa


 6.0) has a minimal effect on the UV chromophore compared to the N3 protonation (pKa 

4.3).
ParameterAcidic (pH 1.0 - 2.0)Neutral (pH 7.0)Basic (pH > 11.0)
Dominant Species Cationic (N3 protonated)Zwitterionic/AnionicAnionic (Phosphate deprotonated)

(nm)
278 - 280271272

(mM

cm

)
12.79.08.8

(nm)
240250250
A250/A260 Ratio ~0.45~0.80~0.90
A280/A260 Ratio ~2.00~0.95~0.70
Visualization of Protonation States

The following diagram illustrates the sequential protonation events that dictate the spectroscopic behavior.

ProtonationPathway Figure 1: pH-Dependent Protonation Pathway of 2'-CMP affecting UV Absorbance. Cation Cationic Form (pH < 2) N3 Protonated (+) Zwitter Zwitterionic Form (pH 4.5 - 6.0) N3 Neutral / PO4(-) Cation->Zwitter pKa ~ 4.3 (Loss of N3-H+) Anion Dianionic Form (pH > 7) PO4(2-) Zwitter->Anion pKa ~ 6.2 (Loss of Phosphate H+)

Nuclear Magnetic Resonance (NMR) Profiling[1]

NMR is the definitive method for distinguishing 2'-CMP from 3'-CMP. In UV-Vis, the isomers are virtually indistinguishable. In NMR, the proximity of the phosphate group to specific sugar protons creates diagnostic chemical shift perturbations (deshielding).

The "Phosphate Deshielding" Effect

In 2'-CMP, the phosphate group is esterified at the C2' hydroxyl. The electronegative phosphate group pulls electron density away from the H2' proton, causing a significant downfield shift (higher ppm) of H2' relative to H2' in 3'-CMP or Cytidine.

Diagnostic Chemical Shifts ( H NMR in D O)
Proton2'-CMP (

ppm)
3'-CMP (

ppm)
Mechanistic Insight
H6 (Base) ~7.9 - 8.1~7.8 - 8.0Sensitive to base stacking/concentration.
H5 (Base) ~6.0 - 6.1~6.0 - 6.1Doublet, largely unaffected by phosphate position.
H1' (Anomeric) ~5.9 - 6.0 ~5.8 - 5.9

coupling changes due to sugar pucker (C2'-endo vs C3'-endo).
H2' (Sugar) ~4.8 - 5.0 ~4.2 - 4.4 CRITICAL MARKER: Direct phosphorylation deshields H2' in 2'-CMP.
H3' (Sugar) ~4.3 - 4.4~4.6 - 4.8Deshielded in 3'-CMP due to 3'-phosphorylation.
P NMR
  • Chemical Shift: Typically

    
     0.5 to 4.0 ppm (relative to 85% H
    
    
    
    PO
    
    
    ), pH dependent.
  • Coupling: In proton-coupled modes, the

    
    P signal will split due to coupling with H2'. This confirms the regiospecificity of the phosphate bond.
    

NMR_Workflow Figure 2: Logical Flow for Isomer Differentiation via 1H NMR. Start Unknown Cytidine Nucleotide Solvent Dissolve in D2O (pD 7.0) Add TSP/DSS Standard Start->Solvent Acquire Acquire 1H NMR (Water Suppression) Solvent->Acquire Decision Analyze H2' Region (4.0 - 5.5 ppm) Acquire->Decision Result2 Signal at ~4.9 ppm Identity: 2'-CMP Decision->Result2 Downfield Shift Result3 Signal at ~4.3 ppm Identity: 3'-CMP Decision->Result3 Upfield Shift

Vibrational Spectroscopy (Raman/IR)[2]

While less specific for isomer differentiation than NMR, Raman spectroscopy provides a "fingerprint" of the phosphate backbone and base stacking interactions.

  • Phosphate Monoester Stretch: The symmetric stretching vibration of the PO

    
     group appears strongly in the Raman spectrum at 980 cm
    
    
    
    .
  • Base Breathing Mode: The cytosine ring breathing mode is observed at ~780 cm

    
     .
    
  • Ribose Markers: Bands in the 800-1100 cm

    
     region are sensitive to the sugar conformation (C3'-endo typical for RNA-like nucleotides).
    

Experimental Protocols

To ensure data integrity, the following protocols must be adhered to. These are designed to eliminate common sources of error such as ionic strength interference and water suppression artifacts.

Protocol A: Precision UV-Vis Analysis (pKa Determination)

Objective: Determine the precise


 and purity.
  • Stock Preparation: Prepare a 10 mM stock of 2'-CMP in ultrapure water (Milli-Q, 18.2 M

    
    ).
    
  • Buffer System: Do not use water alone. Use 20 mM Potassium Phosphate buffers adjusted to pH 2.0, 7.0, and 11.0.

    • Why: Unbuffered water absorbs CO

      
      , drifting pH to ~5.5, placing 2'-CMP in a mixed protonation state.
      
  • Dilution: Dilute stock 1:100 into buffers (Final conc: 100

    
    M).
    
  • Blanking: Blank the spectrophotometer with the exact buffer used for dilution.

  • Measurement: Scan 220–350 nm.

  • Validation: Calculate the A250/A260 ratio. If > 0.5 at pH 2, suspect degradation to Cytosine base or contamination.

Protocol B: High-Resolution NMR Sample Prep

Objective: Clear resolution of H1'/H2' coupling constants.

  • Lyophilization: Lyophilize 5 mg of 2'-CMP from D

    
    O twice.
    
    • Why: This exchanges exchangeable protons (OH, NH) with Deuterium, simplifying the spectrum and reducing the HDO solvent peak.

  • Solvent: Dissolve final solid in 600

    
    L of 99.9% D
    
    
    
    O containing 10 mM Sodium Phosphate buffer (pD 7.0).
  • Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference (

    
     0.00 ppm).
    
  • Acquisition: Run at 298 K. Use presaturation pulse sequence to suppress residual HDO signal.

Applications in Drug Development[3]

In pharmaceutical research, 2'-CMP is frequently encountered as:

  • Impurity Marker: A degradation product in mRNA vaccine stability studies.

  • Enzyme Inhibitor: A competitive inhibitor for RNase-based assays.

  • Ligand: In X-ray crystallography of RNA-binding proteins.

Understanding its specific spectral signature allows for the deconvolution of complex mixtures containing both 2'- and 3'-isomers without the need for separation via HPLC.

References

  • PubChem. 2'-Cytidylic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Cytidine 2'-monophosphate Spectral Data. National Institute of Standards and Technology. [Link]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. Abbreviations and Symbols for Nucleic Acids, Polynucleotides and their Constituents. [Link]

Methodological & Application

Application Note: Cytidylic Acid Substrates in RNA Ligation Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the technical nuances of using Cytidylic Acid derivatives in RNA ligation, specifically distinguishing between the literal 2'-Cytidylic Acid (2'-CMP) and the industry-standard substrate Cytidine-3',5'-bisphosphate (pCp).

Executive Summary

This guide addresses the application of cytidylic acid derivatives as substrates for T4 RNA Ligase 1 (Rnl1).[1] While 2'-Cytidylic acid (2'-CMP) is frequently discussed in mechanistic specificity studies, it is chemically unsuitable as a donor substrate for standard ligation due to the absence of a 5'-phosphate group. The functional "cytidylic acid" substrate for RNA ligase applications—specifically 3'-end labeling—is Cytidine-3',5'-bisphosphate (pCp) .[1][2]

This note provides a definitive protocol for using pCp to label RNA 3'-ends, while clarifying the mechanistic exclusion of 2'-CMP to prevent experimental design errors.

Mechanistic Principles

The T4 RNA Ligase 1 Reaction Cycle

To understand substrate selection, one must define the three-step reaction mechanism of T4 RNA Ligase 1. The enzyme does not simply join two ends; it requires a specific energy transfer via adenylation.[1][3]

  • Enzyme Adenylation: Rnl1 reacts with ATP to form a covalent Enzyme-AMP intermediate (E-AMP).[1]

  • Substrate Activation (Donor): The AMP is transferred to the 5'-phosphate of the donor nucleotide (the "cytidylic acid"), creating an adenylated donor (AppN).

  • Phosphodiester Bond Formation: The 3'-hydroxyl of the acceptor RNA attacks the activated 5'-phosphate of the donor, releasing AMP and forming the bond.

Substrate Suitability Analysis[1]
SubstrateStructureSuitability as Rnl1 DonorTechnical Explanation
2'-CMP 2'-PO₄, 3'-OH, 5'-OHNO Lacks the critical 5'-PO₄ required for Step 2 (Adenylation).[1] Cannot be activated by the enzyme.[1]
3'-CMP 3'-PO₄, 2'-OH, 5'-OHNO Lacks 5'-PO₄.[1] Furthermore, 3'-PO₄ blocks the acceptor site if used as an acceptor.[1]
pCp 5'-PO₄, 3'-PO₄YES Contains the 5'-PO₄ for activation.[1] The 3'-PO₄ blocks self-polymerization, ensuring only a single nucleotide addition.[1]
Mechanism Diagram

The following diagram illustrates why pCp succeeds where 2'-CMP fails.

Rnl1_Mechanism Enzyme T4 RNA Ligase 1 E_AMP Enzyme-AMP (Adenylated Intermediate) Enzyme->E_AMP + ATP - PPi ATP ATP AppCp Adenylated Donor (A-5'pp5'-Cp) E_AMP->AppCp Transfer AMP to 5'-PO4 of pCp Fail REACTION FAILS (No 5'-PO4 for activation) E_AMP->Fail Cannot Transfer AMP (Target 5'-OH inert) Substrate_pCp pCp Substrate (5'-PO4, 3'-PO4) Substrate_pCp->AppCp Substrate_2CMP 2'-CMP Substrate (5'-OH, 2'-PO4) Substrate_2CMP->Fail Product Ligated RNA (RNA-3'-pCp) AppCp->Product 3'-OH Attack - AMP Acceptor RNA Acceptor (3'-OH) Acceptor->Product

Caption: T4 RNA Ligase 1 mechanism highlighting the requirement for a 5'-phosphate group. pCp is a valid donor; 2'-CMP is chemically inert in this pathway.

Protocol: 3'-End Labeling with pCp

This protocol utilizes Cytidine-3',5'-bisphosphate (pCp) .[1][2] If radiolabeling is required, use [5'-³²P]pCp .[1][2] If using a fluorescent analog, ensure the fluorophore is attached to the base, preserving the 5'-phosphate and 3'-phosphate (or 3'-blocked) structure.

Reagents and Equipment
  • Enzyme: T4 RNA Ligase 1 (High Concentration preferred, e.g., 30 U/µL).[1]

  • Buffer: 10X T4 RNA Ligase Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).

  • ATP: 10 mM ATP (Required for enzyme turnover).[1][4][5]

  • Stimulator: DMSO (10% v/v final) or PEG 8000 (depending on RNA length).[1]

  • Substrate: pCp (3 mM stock) or [5'-³²P]pCp (3000 Ci/mmol).

  • Acceptor: Purified RNA (equimolar or excess relative to pCp depending on goal).[1]

Experimental Workflow
StepActionCritical Parameter
1. Denaturation Mix RNA acceptor and water.[1] Heat at 90°C for 2 min, then ice immediately.Relaxes secondary structure to expose the 3'-OH.
2. Assembly Assemble reaction on ice in the order: Water, Buffer, ATP, DMSO, RNA, pCp, Ligase.[1]Add Ligase last.[1][3][6] Keep total volume small (10–20 µL).
3. Incubation Incubate at 16°C for 16 hours (Overnight) or 37°C for 2 hours.16°C is preferred to stabilize the RNA-enzyme complex and reduce degradation.
4.[1] Inactivation Heat at 65°C for 15 minutes.Essential to stop the reaction before downstream analysis.[1]
5. Cleanup Spin column (e.g., G-25) or Ethanol Precipitation.[1]Remove unligated pCp (critical for background reduction).[1]
Detailed Pipetting Scheme (20 µL Reaction)
  • RNA Substrate (10 pmol): X µL

  • 10X T4 Rnl Buffer: 2.0 µL

  • ATP (10 mM): 2.0 µL (Final 1 mM)[1]

  • DMSO (100%): 2.0 µL (Final 10%)

  • pCp (Donor): 20 pmol (2:1 molar ratio over RNA)

  • T4 RNA Ligase 1 (10-30 U): 1.0 µL

  • Nuclease-free Water: To 20 µL

Note on Ratio:

  • For radiolabeling : Use excess RNA (acceptor) to drive high specific activity incorporation of the limiting radioactive pCp.[1]

  • For chemical modification : Use excess pCp (donor) to ensure all RNA strands are modified.[1]

Troubleshooting & Optimization

"2'-Cytidylic Acid" Specificity Artifacts

If you are observing "activity" with 2'-CMP, verify the purity of your substrate. Commercial preparations of 2'-CMP can be contaminated with:

  • Cyclic phosphates (2',3'-cMP): These can be substrates for other ligases (like RtcB) or chemically unstable.[1]

  • Isomerization: Acidic conditions can cause phosphate migration between 2' and 3' positions, though neither is a T4 Rnl1 donor without the 5'-phosphate.[1]

Ligation Efficiency Table
ObservationPossible CauseCorrective Action
No Ligation 3'-OH of RNA is blocked (e.g., 2',3'-cyclic phosphate).[1]Treat RNA with T4 Polynucleotide Kinase (CPDase activity) or Phosphatase to generate 3'-OH.[1][7]
Low Yield Secondary structure occluding 3'-end.[1]Add 10-20% DMSO or PEG 8000; Heat denature RNA before adding enzyme.[1]
Smearing RNA degradation.[1]Ensure RNase-free conditions; Add RNase Inhibitor; Shorten incubation time.[1]
Self-Ligation RNA acceptor has 5'-PO₄.[1][8]Dephosphorylate acceptor RNA (CIP/SAP) so it cannot act as a donor to itself.[1]

References

  • Mechanism of T4 RNA Ligase

    • Silber, R., Malathi, V. G., & Hurwitz, J. (1972).[1] Purification and properties of bacteriophage T4-induced RNA ligase.[1][4][9] Proceedings of the National Academy of Sciences, 69(10), 3009–3013.[4]

  • pCp Labeling Standards

    • England, T. E., & Uhlenbeck, O. C. (1978).[1] 3'-terminal labelling of RNA with T4 RNA ligase.[1][3][4][5][8][10][11] Nature, 275(5680), 560–561.[1]

  • Substrate Specificity and 2'-Phosph

    • Richardson, F. C., & Gumport, R. I. (1983).[1][4] Biotin-labeled T4 RNA ligase substrates.[1] Nucleic Acids Research, 11(18), 6167–6184.[1]

  • RtcB vs T4 RNA Ligase (Cyclic Phosphate P

    • Chakravarty, A. K., & Shuman, S. (2011).[1] RNA ligase RtcB splices 3′-phosphate and 5′-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3′)pp(5′)G intermediates.[1][12][13] Proceedings of the National Academy of Sciences, 108(29), 11845-11850.

Sources

Application Note: Structural Elucidation of 2'-Cytidylic Acid (2'-CMP) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Cytidylic acid (2'-CMP) is a regioisomer of the more biologically ubiquitous 3'-CMP and 5'-CMP. While often generated as an artifact of RNA alkaline hydrolysis, 2'-CMP also possesses distinct biological relevance in specific enzymatic pathways. The structural analysis of 2'-CMP presents a unique challenge: distinguishing it from its 3'-isomer due to the high similarity in chemical environments.

This guide provides a high-fidelity protocol for the NMR characterization of 2'-CMP. It moves beyond basic spectral assignment to address the critical "Isomerization Trap"—the acid-catalyzed migration of the phosphate group—and utilizes scalar coupling constants (


) to determine ribose sugar puckering.

The Isomerization Challenge (Critical Context)

Before beginning experimental work, researchers must understand the thermodynamic instability of mono-phosphorylated ribonucleotides. Under acidic conditions (pH < 2), the phosphate group at the 2' position can attack the 3'-hydroxyl group, forming a 2',3'-cyclic phosphate intermediate, which then hydrolyzes randomly to a mixture of 2'-CMP and 3'-CMP.

Expert Insight: Never lower the pH of a 2'-CMP sample below 4.0 during preparation. All reference spectra should be acquired at neutral to slightly basic pH (pH 7.0–8.0) to ensure regioisomeric fidelity.

Protocol 1: Sample Preparation

Objective: To prepare a stable, high-concentration sample suitable for 1H, 13C, and 31P acquisition.

Reagents
  • Solute: 2'-Cytidylic acid (2'-CMP) free acid or sodium salt (>95% purity).

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or TSP. Avoid TMS (insoluble in water).

  • pH Adjustment: NaOD and DCl (0.1 M in

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve 5–10 mg of 2'-CMP in 600 µL of

    
    .
    
  • Buffering & pH Check:

    • Measure pD (pH meter reading + 0.4). Target pD 7.5.

    • Why? At this pH, the phosphate is dianionic (

      
      ), providing maximum chemical shift dispersion between H2' and H3'.
      
  • Standard Addition: Add DSS to a final concentration of 0.5 mM.

  • Filtration: Filter through a 0.22 µm PTFE filter directly into the NMR tube to remove paramagnetic particulates that shorten

    
     relaxation.
    

Protocol 2: Acquisition Parameters

Objective: Capture scalar couplings required for conformational analysis.

Parameter1H (Proton)13C (Carbon)31P (Phosphorus)
Pulse Sequence zg30 or noesypr1d (water suppression)zgpg30 (power-gated decoupling)zg (decoupled) & zg (coupled)
Spectral Width 12 ppm200 ppm50 ppm
Relaxation Delay (D1) 2.0 s (Qualitative) / 10.0 s (Quant)2.0 s5.0 s (Ensure full relaxation)
Scans (NS) 16–641024–409664–128
Temperature 298 K298 K298 K

Note on 31P: Acquire both proton-decoupled (for purity) and proton-coupled spectra. The coupled spectrum is the "smoking gun" for regioisomer assignment.

Structural Assignment & Logic

The differentiation between 2'-CMP and 3'-CMP relies on the "Phosphate Tag" effect. The phosphate group is electron-withdrawing, causing a downfield shift (deshielding) of the proton attached to the phosphorylation site.

Diagnostic Chemical Shifts (at pH 7.5)
Nucleus2'-CMP (Target)3'-CMP (Isomer)Mechanistic Reason
H2' ~4.6 - 4.8 ppm ~4.3 ppmPhosphate deshields H2' in 2'-CMP.
H3' ~4.3 ppm~4.5 - 4.7 ppm Phosphate deshields H3' in 3'-CMP.
31P ~4.0 ppm~4.0 ppmSimilar shift; requires coupling analysis.
The Differentiation Logic Tree

The following diagram illustrates the decision-making process for confirming 2'-CMP identity.

IsomerLogic Start Unknown CMP Isomer (Dissolved in D2O, pH 7.5) Step1 Acquire 1H NMR Identify H2' and H3' signals Start->Step1 Decision1 Which Ribose Proton is most Downfield? Step1->Decision1 Result2 H2' is Downfield (>4.6 ppm) H3' is Upfield Decision1->Result2 H2' > H3' Result3 H3' is Downfield (>4.6 ppm) H2' is Upfield Decision1->Result3 H3' > H2' Step2 Acquire 1H-31P HMBC or Coupled 31P 1D Result2->Step2 Result3->Step2 Decision2 Observe 3J(P,H) Coupling Step2->Decision2 Confirm2 CONFIRMED: 2'-CMP (Phosphate attached to C2') Decision2->Confirm2 P couples to H2' Confirm3 CONFIRMED: 3'-CMP (Phosphate attached to C3') Decision2->Confirm3 P couples to H3'

Figure 1: Logic flow for distinguishing 2'-CMP from 3'-CMP using 1H chemical shifts and Heteronuclear Multiple Bond Correlation (HMBC).

Conformational Analysis (Sugar Pucker)

The ribose ring is not planar; it puckers to relieve steric strain. The conformation is defined by the equilibrium between C3'-endo (North, N) and C2'-endo (South, S) forms.

Determining Pucker via Coupling Constants

The scalar coupling constant between H1' and H2' (


) is the primary metric for sugar puckering in nucleotides [1].
  • C3'-endo (N-type): Dihedral angle

    
     80–100°. 
    
    
    
    Hz.
  • C2'-endo (S-type): Dihedral angle

    
     140–160°. 
    
    
    
    Hz.
Analysis of 2'-CMP

In 2'-CMP, the bulky phosphate group at the 2' position creates steric repulsion with the base and the 5'-hydroxymethyl group.

  • Measure

    
    :  Examine the H1' doublet (usually at ~5.8–6.0 ppm).
    
  • Interpretation:

    • If

      
       Hz: The molecule exists in a rapid dynamic equilibrium between N and S forms.
      
    • If

      
       Hz: The population is locked in C3'-endo (typical of RNA helices, less common for free monomers).
      
    • If

      
       Hz: The population favors C2'-endo.
      

Note: Free nucleotides like 2'-CMP often exhibit time-averaged couplings (


), typically favoring the C2'-endo  form in solution unless constrained by binding [2].

Advanced Verification: 1H-31P Coupling

To definitively prove the phosphate position without relying solely on chemical shift (which varies with concentration and pH), use the Proton-Coupled 31P Spectrum .

  • Mechanism: The phosphorus nucleus (

    
    , spin 1/2) couples to the proton on the carbon it is attached to (
    
    
    
    ).
  • Observation:

    • In 2'-CMP : The 31P signal will be split primarily by H2' .

    • In 3'-CMP : The 31P signal will be split primarily by H3' .

  • Validation: Run a 1H-31P HMBC. A cross-peak at (4.0 ppm P, 4.7 ppm H) confirms P-H2' connectivity for 2'-CMP.

References

  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society.

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press.

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards: Cytidine 2'-monophosphate.

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Abbreviations and Symbols for the Description of Conformations of Polynucleotide Chains.

Application Notes and Protocols: 2'-O-methylated 2'-Cytidylic Acid in Nucleic Acid Research and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2'-O-Methylation

The landscape of RNA-based research and therapeutics is continually evolving, driven by the need for synthetic oligonucleotides with enhanced stability, target affinity, and reduced off-target effects. A cornerstone of this advancement is the chemical modification of ribonucleosides. Among these, the 2'-O-methylation of nucleotides, including 2'-O-methylated 2'-Cytidylic acid (2'-O-Me-C), stands out as a critical and versatile modification.[1][2] This modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar, a seemingly minor alteration that imparts profound and advantageous changes to the RNA molecule.[3][4]

2'-O-methylation confers several key properties that are highly desirable in various applications:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids and cells.[][6][7] This increased stability is paramount for the in vivo efficacy of RNA-based drugs.

  • Increased Duplex Stability: The modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form helices. This pre-organization of the sugar moiety enhances the binding affinity (melting temperature, Tm) of the modified oligonucleotide to its complementary RNA target.[6][7][8]

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune receptors such as Toll-like receptors 7 and 8 (TLR7/8), leading to an unwanted immune response.[9][10] 2'-O-methylation can dampen this recognition, making the oligonucleotide "stealthier" to the immune system.[9]

  • Modulation of Off-Target Effects: In the context of RNA interference (RNAi), strategic placement of 2'-O-methyl modifications in the seed region of small interfering RNAs (siRNAs) can mitigate off-target gene silencing.[11]

This guide provides a comprehensive overview of the applications of 2'-O-methylated 2'-Cytidylic acid, complete with detailed protocols for its incorporation into synthetic oligonucleotides and subsequent functional analysis.

Core Applications and Methodologies

The unique properties of 2'-O-methylated nucleotides, including 2'-O-Me-C, have led to their widespread adoption in several key areas of nucleic acid research and development.

Antisense Oligonucleotides (ASOs) for Gene Silencing

ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating its function. The incorporation of 2'-O-methylated nucleotides is a hallmark of second-generation ASOs, addressing the limitations of earlier designs.[12]

Mechanism of Action: 2'-O-methylated ASOs primarily function through an RNase H-independent mechanism. By binding to the target mRNA with high affinity, they can sterically block the translation machinery or modulate pre-mRNA splicing.[13] For RNase H-dependent cleavage, a "gapmer" design is often employed, where a central block of DNA-like nucleotides is flanked by 2'-O-methylated RNA "wings" to enhance stability and affinity.

Experimental Workflow: Design, Synthesis, and Validation of a 2'-O-Me Modified ASO

ASO_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation In Vitro Validation Target_Selection Target mRNA Selection ASO_Design ASO Sequence Design (Gapmer or Steric Block) Target_Selection->ASO_Design Modification_Strategy Define 2'-O-Me-C Placement ASO_Design->Modification_Strategy Synthesis Solid-Phase Phosphoramidite Synthesis Modification_Strategy->Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC or PAGE Purification Deprotection->Purification QC Mass Spectrometry (QC) Purification->QC Cell_Culture Cell Transfection QC->Cell_Culture Analysis qPCR / Western Blot Cell_Culture->Analysis

Caption: Workflow for the development of 2'-O-methylated ASOs.

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methylated Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing 2'-O-methylated cytidine using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • 2'-O-methyl-N4-acetyl-Cytidine phosphoramidite

  • Other required DNA or RNA phosphoramidites (A, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents (Activator, Oxidizer, Capping reagents, Deblocking solution)

  • Cleavage and deprotection solution (e.g., AMA: Ammonium Hydroxide/40% Methylamine 1:1)

  • Triethylammonium trihydrofluoride (TEA·3HF) for 2'-TBDMS deprotection (if other RNA monomers are used)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation: Program the desired oligonucleotide sequence into the synthesizer. Ensure the 2'-O-methyl-C phosphoramidite is correctly installed.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing chain.

    • Coupling: Addition of the activated phosphoramidite to the 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support and remove the base-protecting groups by incubating with AMA at 65°C for 15-30 minutes.[14][15]

    • If standard RNA monomers with 2'-TBDMS protecting groups are included, a subsequent deprotection step with TEA·3HF is required.[14][15]

  • Purification: Purify the full-length oligonucleotide from shorter, failed sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quality Control: Verify the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., ESI-MS).

Small Interfering RNAs (siRNAs) for RNA Interference

siRNAs are double-stranded RNA molecules that trigger the sequence-specific degradation of a target mRNA. 2'-O-methylation is strategically incorporated into siRNA duplexes to enhance stability, reduce off-target effects, and potentially evade innate immune recognition.[16][17]

Rationale for Modification:

  • Sense Strand Modification: Fully or partially modifying the sense (passenger) strand with 2'-O-methylated nucleotides can reduce its unintended activity and off-target effects.[16]

  • Seed Region Modification: Modifying nucleotides 2-5 of the antisense (guide) strand can decrease off-target effects, while modifications at positions 6-8 may enhance on-target activity.[11]

  • Nuclease Resistance: Modifications at the 3'-overhangs and throughout the duplex increase the siRNA's half-life in serum.

Protocol 2: Nuclease Resistance Assay for Modified siRNAs

This protocol assesses the stability of a 2'-O-methylated siRNA compared to an unmodified control in the presence of serum.

Materials:

  • 2'-O-Me modified siRNA and unmodified control siRNA

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Loading dye for non-denaturing gels

  • 20% non-denaturing polyacrylamide gel

  • TBE buffer (Tris/Borate/EDTA)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Tube 1 (Control -): 1 µg unmodified siRNA + TE buffer to a final volume of 19 µL.

    • Tube 2 (Control +): 1 µg unmodified siRNA + TE buffer to a final volume of 19 µL.

    • Tube 3 (Modified -): 1 µg 2'-O-Me siRNA + TE buffer to a final volume of 19 µL.

    • Tube 4 (Modified +): 1 µg 2'-O-Me siRNA + TE buffer to a final volume of 19 µL.

  • Serum Addition: Add 1 µL of 10% FBS to tubes 2 and 4. Add 1 µL of nuclease-free water to tubes 1 and 3.

  • Incubation: Incubate all tubes at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding loading dye containing a denaturant (e.g., formamide) or by flash-freezing the samples.

  • Gel Electrophoresis: Load the samples onto a 20% non-denaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization: Stain the gel with a nucleic acid stain and visualize using a gel imaging system.

  • Analysis: Compare the intensity of the intact siRNA bands over time. The 2'-O-methylated siRNA should exhibit significantly less degradation compared to the unmodified control.

Aptamers for Diagnostics and Therapeutics

Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The incorporation of 2'-O-methylated nucleotides, including 2'-O-Me-C, is crucial for developing nuclease-resistant RNA aptamers for in vivo applications.[18][19]

Advantages of 2'-O-Methylation in Aptamers:

  • Enhanced Stability: Greatly increases the half-life of the aptamer in biological fluids.[18]

  • Improved Structural Integrity: The conformational preference of 2'-O-methylated nucleotides can contribute to the stability of the aptamer's functional structure.[2][7]

Protocol 3: Thermal Denaturation Analysis (Melting Temperature, Tm)

This protocol measures the change in melting temperature of a nucleic acid duplex, which is an indicator of binding affinity. Incorporating 2'-O-methylated cytidine into an oligonucleotide is expected to increase the Tm of its duplex with a complementary RNA strand.[6]

Materials:

  • 2'-O-Me modified oligonucleotide and an unmodified control

  • Complementary RNA target oligonucleotide

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Anneal the modified and unmodified oligonucleotides with their complementary RNA target in separate tubes.

    • Prepare a solution of each duplex in the annealing buffer at a final concentration of ~3 µM.[15]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the temperature controller to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a rate of 1°C per minute.[15]

  • Data Collection:

    • Place the cuvette with the sample in the spectrophotometer and start the temperature ramp.

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

    • Compare the Tm of the duplex formed with the 2'-O-methylated oligonucleotide to that of the unmodified control. An increase in Tm indicates enhanced binding affinity.

Quantitative Data Summary

The following table summarizes the expected quantitative impact of 2'-O-methylation on key oligonucleotide properties.

PropertyEffect of 2'-O-MethylationTypical Magnitude of ChangeReference
Melting Temperature (Tm) Increase per modification+1.3 °C per 2'-O-Me residue (DNA/RNA duplex)[6]
Thermodynamic Stability (ΔG°) Increased stability~0.2 kcal/mol per modification[3][8]
Nuclease Resistance Significantly IncreasedHalf-life can increase from minutes to hours/days[18]
Immunostimulation (TLR7/8) Reduced ActivationDose-dependent inhibition[9][10]

Logical Relationships and Mechanistic Insights

The benefits of 2'-O-methylation stem from its fundamental effects on the physicochemical properties of the RNA molecule.

Mechanistic_Overview cluster_modification Chemical Modification cluster_physicochemical Physicochemical Effects cluster_biophysical Biophysical Consequences cluster_biological Biological Outcomes Modification 2'-O-Methylation of Cytidine Steric_Hindrance Steric Hindrance at 2' Position Modification->Steric_Hindrance Sugar_Pucker Locks Ribose in C3'-endo Pucker Modification->Sugar_Pucker Hydrophobicity Increased Hydrophobicity Modification->Hydrophobicity Nuclease_Resistance Increased Nuclease Resistance Steric_Hindrance->Nuclease_Resistance A_Form_Helix Stabilizes A-Form Helix Sugar_Pucker->A_Form_Helix Reduced_Immunity Reduced Innate Immune Recognition Hydrophobicity->Reduced_Immunity In_Vivo_Stability Improved In Vivo Half-Life Nuclease_Resistance->In_Vivo_Stability Duplex_Stability Enhanced Duplex Stability (Higher Tm) Target_Affinity Higher Target Binding Affinity Duplex_Stability->Target_Affinity A_Form_Helix->Duplex_Stability

Caption: Causal chain from chemical modification to biological outcome.

Conclusion and Future Perspectives

2'-O-methylated 2'-Cytidylic acid is a powerful tool in the arsenal of the nucleic acid chemist and biologist. Its incorporation into synthetic oligonucleotides provides a robust solution to the inherent instability and potential immunogenicity of unmodified RNA, paving the way for the development of more effective and safer RNA-based diagnostics and therapeutics. As our understanding of the epitranscriptome and the roles of natural RNA modifications grows, the strategic use of synthetic modifications like 2'-O-methylation will continue to be a critical driver of innovation in the field.

References

  • Czauderna, F., et al. (2003). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. Nucleic Acids Research, 31(21), 6701–6711. Retrieved from [Link]

  • Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

  • Li, Q., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Signal Transduction and Targeted Therapy, 8(1), 1-19. Retrieved from [Link]

  • Inoue, A., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(19), 5793–5803. Retrieved from [Link]

  • Osmanova, E., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16421. Retrieved from [Link]

  • Bujnicki, J. M., et al. (2021). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 12(5), 743. Retrieved from [Link]

  • Drolet, D. W., et al. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. Molecules, 22(5), 817. Retrieved from [Link]

  • Yildirim, I., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(10), 5325–5337. Retrieved from [Link]

  • Wikipedia. 2'-O-methylation. Retrieved from [Link]

  • CD Genomics. What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]

  • Li, Y., et al. (2023). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Reports, 42(1), 111956. Retrieved from [Link]

  • Motorin, Y., et al. (2023). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 29(9), 1239-1250. Retrieved from [Link]

  • Yildirim, I., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. bioRxiv. Retrieved from [Link]

  • Jöckel, S., et al. (2016). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Frontiers in Immunology, 7, 429. Retrieved from [Link]

  • Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Genes, 9(10), 496. Retrieved from [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. Retrieved from [Link]

  • Werstiuk, E. S., & Neilson, T. (1972). The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. Canadian Journal of Chemistry, 50(8), 1283-1291. Retrieved from [Link]

  • Yu, Y. T., & Meier, U. T. (2014). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Enzymology, 560, 187-207. Retrieved from [Link]

  • De, N., et al. (2018). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethylcytidine and its 5-formyl and 5-carboxamido derivatives into RNA. Organic & Biomolecular Chemistry, 16(31), 5655-5659. Retrieved from [Link]

  • Jöckel, S., et al. (2018). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA Biology, 15(12), 1485-1496. Retrieved from [Link]

  • Takahashi, M., et al. (2022). siRNA Seed Region Is Divided into Two Functionally Different Domains in RNA Interference in Response to 2′-OMe Modifications. ACS Omega, 7(2), 2415-2422. Retrieved from [Link]

  • S. S. H. D. P. G., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. Scientific Reports, 7(1), 43849. Retrieved from [Link]

  • Yu, Y. T., et al. (1999). A new method for detecting sites of 2′-O-methylation in RNA molecules. RNA, 5(8), 1038-1046. Retrieved from [Link]

  • S. S. H. D. P. G., et al. (2024). RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. Nature Communications, 15(1), 5727. Retrieved from [Link]

  • Vilfan, I. D., et al. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic Acids Research, 48(21), 12177-12190. Retrieved from [Link]

  • Schmitz, J. C. (2016). SiRNA design, rules for incoprating the 2'Ome and 2'F modifications?. ResearchGate. Retrieved from [Link]

  • C. C. C., et al. (2024). Epigenetic Control of Innate Immunity: Consequences of Acute Respiratory Virus Infection. Viruses, 16(2), 209. Retrieved from [Link]

Sources

2'-Cytidylic acid in studies of RNA secondary structure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enzymatic Probing of RNA Secondary Structure using 2'-Cytidylic Acid (2'-CMP) Modulation

Executive Summary

In the elucidation of RNA secondary structure, Ribonuclease A (RNase A) is a classic enzymatic probe that specifically cleaves single-stranded RNA at the 3' side of pyrimidine residues (Cytosine and Uracil). However, the aggressive catalytic turnover of RNase A often leads to "over-digestion," masking subtle structural features or transient loops.

2'-Cytidylic acid (2'-CMP) serves as a critical, high-precision tool in these assays. By acting as a competitive product inhibitor, 2'-CMP allows researchers to "tune" the kinetic activity of RNase A. This application note details the methodology for using 2'-CMP to convert RNase A from a blunt degradation tool into a fine-tuned structural probe, enabling the detection of solvent-accessible regions with high fidelity.

Scientific Mechanism: The "Kinetic Brake"

To use 2'-CMP effectively, one must understand the structural biology of its interaction with RNase A.

  • The Enzyme: RNase A functions via a transphosphorylation mechanism involving two critical Histidine residues (His12 and His119) in the active site.[1]

  • The Inhibitor: 2'-CMP is a nucleotide monophosphate with the phosphate group at the 2' position of the ribose ring.

  • The Interaction: 2'-CMP binds to the active site of RNase A with high affinity (

    
    ). The 2'-phosphate group coordinates with His12 and Lys41, mimicking the geometry of the cyclic 2',3'-phosphate intermediate formed during RNA cleavage.
    
  • The Result: Because the phosphate is already at the 2' position and cannot form a cyclic intermediate or be hydrolyzed further, 2'-CMP occupies the active site, statistically reducing the frequency of RNA cleavage events. This transforms the reaction from "rapid burst" kinetics to a controlled, rate-limited process.

Mechanism Visualization

RNase_Inhibition_Mechanism cluster_0 Competitive Inhibition Equilibrium RNase Free RNase A (Active His12/His119) Complex_Active RNase-RNA Complex (Catalytically Competent) RNase->Complex_Active + RNA Complex_Inhibited RNase-2'-CMP Complex (Catalytically Dead) RNase->Complex_Inhibited + 2'-CMP (High Affinity) RNA Target RNA (Single Stranded C/U) RNA->Complex_Active CMP 2'-CMP (Inhibitor) CMP->Complex_Inhibited Cleavage Cleavage Product (3'-P, 5'-OH) Complex_Active->Cleavage Rapid Turnover Complex_Inhibited->RNase Reversible (Kd ~14µM)

Figure 1: Competitive inhibition mechanism. 2'-CMP sequesters RNase A, reducing the effective concentration of enzyme available for RNA cleavage.

Protocol: Tunable RNase A Footprinting

This protocol is designed for single-hit kinetics , ensuring that each RNA molecule is cleaved no more than once. This is essential for accurate mapping of secondary structure.

Materials Required
  • Target RNA: 5'-end labeled (e.g.,

    
     or fluorescent dye like FAM).
    
  • RNase A Stock: 1 mg/mL (diluted to 0.1 U/µL working stock).

  • 2'-CMP Stock: 100 mM in nuclease-free water (Store at -20°C).

  • 10X Structure Buffer: 100 mM Tris-HCl (pH 7.0), 1 M KCl, 100 mM

    
    .
    
  • Quenching/Loading Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

Experimental Workflow

Protocol_Workflow Start Start: Labeled RNA Fold Step 1: RNA Refolding (Heat to 95°C, slow cool) Start->Fold Split Split into Aliquots Fold->Split Control_L Ladder (Alkaline Hydrolysis) Split->Control_L Control_N No Enzyme (Negative Control) Split->Control_N Reaction_A Reaction A: High RNase / 0mM 2'-CMP (Aggressive) Split->Reaction_A Reaction_B Reaction B: High RNase / 1mM 2'-CMP (Modulated) Split->Reaction_B Reaction_C Reaction C: High RNase / 10mM 2'-CMP (High Specificity) Split->Reaction_C Quench Quench with EDTA/Formamide Control_L->Quench Control_N->Quench Reaction_A->Quench Reaction_B->Quench Reaction_C->Quench Analyze PAGE / Capillary Electrophoresis Quench->Analyze

Figure 2: Experimental workflow for optimizing cleavage specificity using a 2'-CMP titration matrix.

Step-by-Step Methodology

1. RNA Refolding (Crucial Step):

  • Mix 1 pmol of labeled RNA with 1 µL of 10X Structure Buffer and water to 9 µL.

  • Heat to 95°C for 2 minutes.

  • Transfer immediately to 37°C (or specific physiological temp) for 15 minutes to allow secondary structure to equilibrate. Do not snap cool on ice, as this traps kinetically favored but thermodynamically unstable structures.

2. Preparation of the Inhibition Matrix: Prepare a 2X Enzyme/Inhibitor Mix. This ensures that when added to the RNA, the concentrations are halved to the final working concentration.

ConditionRNase A (Final Conc.)2'-CMP (Final Conc.)[2]Purpose
High Aggression 0.01 U/µL0 mMDetects all ssRNA (prone to over-digestion)
Modulated 0.01 U/µL1 mMBalanced cleavage; single-hit kinetics
High Specificity 0.01 U/µL10 mMCleaves only hyper-exposed loops
Control 0 U/µL10 mMEnsures 2'-CMP is nuclease-free

3. The Cleavage Reaction:

  • Add 1 µL of the 2X Enzyme/Inhibitor Mix to the 9 µL of folded RNA.

  • Incubate at 37°C for exactly 10 minutes .

  • Note: The presence of 2'-CMP allows you to extend the time or enzyme concentration without destroying the RNA, improving the signal-to-noise ratio for detecting specific loops.

4. Quenching:

  • Immediately add 10 µL of Quenching Buffer (Formamide/EDTA).

  • The EDTA chelates the

    
     required for structural stability, and Formamide denatures the RNase A.
    
  • Heat to 95°C for 3 minutes to denature the RNA fragments.

5. Analysis:

  • Load onto a denaturing Polyacrylamide Gel (PAGE) (8-12% Urea).

  • Run alongside the Alkaline Hydrolysis ladder (cleaves at every position) to map the bands.

Data Interpretation & Troubleshooting

Interpreting the Gel
  • Band Presence: A band indicates cleavage, meaning that residue was single-stranded and accessible.

  • Intensity Shift:

    • If a band is strong at 0 mM 2'-CMP but disappears at 10 mM 2'-CMP, that residue is likely in a "breathing" (transiently open) region.

    • If a band remains strong even at 10 mM 2'-CMP, that residue is in a permanently exposed loop (hyper-accessible).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Smear down the lane Over-digestion (Multiple hits per molecule)Increase 2'-CMP concentration (up to 20 mM) or decrease incubation time.
No bands visible Under-digestion or Enzyme InhibitionDecrease 2'-CMP concentration. Ensure pH is near 7.0 (RNase A activity drops > pH 8.0).
Bands in "No Enzyme" control RNA degradation or Contaminated 2'-CMPUse fresh buffers. Re-purify 2'-CMP using filtration if necessary.
Uniform ladder-like pattern RNA is denatured during probingEnsure

is present in the folding buffer. Check that reaction temp < Tm of the RNA.

References

  • Richards, F. M., & Wyckoff, H. W. (1971). Bovine Pancreatic Ribonuclease. The Enzymes, 4, 647-806. (Classic structural biology reference establishing the active site mechanism).
  • Leonidas, D. D., et al. (2003). Binding of the ribonuclease A inhibitor 2'-CMP to RNase A. Acta Crystallographica Section D, 59(12).

  • Zakovitch-Toma, C., & Ziv, T. (2011). RNase Footprinting of Protein Binding Sites on an mRNA Target. Methods in Molecular Biology.

  • Rain, J. C., et al. (1998). RNA Structure Probing. Nucleic Acids Research.
  • Sigma-Aldrich. Cytidine 2'-monophosphate sodium salt Product Information.

Sources

role of 2'-Cytidylic acid in aptamer selection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrating 2'-Modified Cytidines in SELEX for Nuclease-Resistant Aptamer Discovery

Executive Summary

In the context of aptamer selection (SELEX), "2'-Cytidylic acid" refers to the incorporation of 2'-modified Cytidine residues (specifically 2'-Fluoro-2'-deoxycytidine or 2'-O-Methyl-cytidine) into the oligonucleotide backbone. Native RNA aptamers are rapidly degraded by serum nucleases (RNase A type) which attack the 2'-hydroxyl group of pyrimidines.

This guide details the methodology for generating nuclease-resistant aptamers by substituting native Cytidine Triphosphate (CTP) with 2'-Fluoro-dCTP (2'-F-dCTP) or 2'-O-Methyl-CTP (2'-OMe-CTP) during the transcription phase. It addresses the critical requirement for mutant T7 RNA polymerases (e.g., Y639F) to recognize these non-canonical substrates.

Scientific Background: The Chemistry of Stability

The Vulnerability of Native RNA

Native RNA contains a ribose sugar with a hydroxyl group (-OH) at the 2' position. Under physiological conditions, this 2'-OH can act as a nucleophile, attacking the adjacent phosphodiester bond, leading to strand cleavage (hydrolysis). This is the primary mechanism of RNase-mediated degradation.

The Role of 2'-Modified Cytidines

By replacing the 2'-OH with a Fluorine atom (2'-F) or a Methoxy group (2'-OMe), the nucleophilic attack is chemically blocked.

  • 2'-Fluoro-dC: The fluorine atom is electronegative, mimicking the 2'-OH in terms of sugar pucker (favoring the C3'-endo conformation characteristic of A-form RNA) but is not nucleophilic. This maintains high-affinity RNA-like folding while resisting nuclease degradation.[1]

  • 2'-O-Methyl-C: Provides superior stability and reduced immunogenicity but is more challenging to incorporate enzymatically due to steric hindrance.

Table 1: Comparison of Cytidine Modifications in SELEX

FeatureNative Cytidine (rC)2'-Fluoro-dC (2'-F-dC)2'-O-Methyl-C (2'-OMe-C)
2' Substituent Hydroxyl (-OH)Fluorine (-F)Methoxy (-OCH3)
Serum Half-Life < 10 minutes12–24 hours> 48 hours
Sugar Pucker C3'-endo (A-form)C3'-endo (A-form)C3'-endo (A-form)
Polymerase Req. Wild-type T7 RNAPMutant T7 (Y639F) Double Mutant (Y639F/H784A)
SELEX Utility Discovery only (unstable)Standard for Therapeutics Post-SELEX optimization

Critical Reagents & Enzymes

To successfully incorporate 2'-Cytidylic acid analogs, you cannot use standard reagents. The following are required:

  • Modified Nucleotide Mix:

    • Replace CTP with 2'-F-dCTP .

    • Replace UTP with 2'-F-dUTP (usually both pyrimidines are modified for full protection).

    • Use native ATP and GTP (unless using specific purine modifications).

  • Mutant T7 RNA Polymerase:

    • Y639F Mutant: The Tyrosine-to-Phenylalanine mutation at position 639 alters the active site to accept 2'-deoxy and 2'-fluoro substrates.

    • Commercially available as: T7 R&DNA™ Polymerase (Epicentre/Lucigen) or DuraScribe® (TriLink).

  • Template DNA: Must contain the T7 promoter sequence.

Protocol: Modified SELEX Cycle

This protocol focuses on the Transcription step, which is the divergence point from standard SELEX.

Step 1: Library Design

Design a DNA template containing a random region (N30–N40) flanked by constant primer binding sites and a T7 promoter.

  • Promoter Sequence:5'-TAATACGACTCACTATA-3'

Step 2: 2'-F-Modified Transcription (The Critical Step)
  • Purpose: Generate the initial pool of 2'-F-RNA.

  • Reagents:

    • 10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine).

    • ATP, GTP (Native): 5 mM each (final conc).

    • 2'-F-dCTP, 2'-F-dUTP: 5 mM each (final conc).

    • Y639F T7 RNA Polymerase (50 U/µL).

    • dsDNA Template (0.5–1 µg).

  • Procedure:

    • Combine reagents in a 20 µL reaction volume. Note: Higher MgCl2 (20-30 mM final) is often needed for modified nucleotides compared to native transcription.

    • Incubate at 37°C for 4–6 hours (Modified nucleotides incorporate slower than native).

    • Add DNase I (1 U) and incubate for 15 min at 37°C to degrade the DNA template.

    • Purification: Purify the 2'-F-RNA using a spin column (e.g., Zymo RNA Clean & Concentrator) or PAGE purification. Warning: Do not use standard Lithium Chloride precipitation as efficiency varies with modified RNA.

Step 3: Selection (Incubation & Partitioning)

Incubate the 2'-F-RNA pool with your target.

  • Note: Since the fluorine modification affects the electron density of the base, the aptamer must be selected with the modification present. You cannot select with native RNA and "swap in" fluorines later; binding affinity will be lost.

Step 4: Reverse Transcription (RT)

The 2'-F-RNA must be converted back to DNA for PCR amplification.

  • Enzyme: Moloney Murine Leukemia Virus (M-MuLV) RT or SuperScript variants work well with 2'-F templates.

  • Primer: Use the 3' reverse primer.

  • Conditions: Standard RT protocols apply (42°C–50°C for 50 min).

Step 5: PCR Amplification

Amplify the cDNA to regenerate dsDNA templates for the next round.

Visualization of Signaling & Workflow

Figure 1: The Modified SELEX Workflow

This diagram illustrates the cycle, highlighting the specific insertion point of 2'-Cytidylic acid analogs.

ModifiedSELEX Library dsDNA Library (T7 Promoter) Transcription Mutant T7 Transcription (Incorporating 2'-F-dCTP) Library->Transcription Y639F Polymerase RNA_Pool 2'-F-Modified RNA Pool (Nuclease Resistant) Transcription->RNA_Pool Yields 2'-F-RNA Selection Target Incubation & Partitioning RNA_Pool->Selection Incubate with Target RT Reverse Transcription (RT-PCR) Selection->RT Elute Bound RNA PCR PCR Amplification RT->PCR cDNA Template PCR->Library Next Round dsDNA PCR->Transcription Iterative Cycle Analysis Sequencing & Binding Assays PCR->Analysis After Round 10-12

Caption: The Modified SELEX cycle. Note the use of Mutant T7 Polymerase and 2'-F-dCTP during the transcription phase to generate stable aptamer candidates.

Figure 2: Mechanism of Nuclease Resistance

A structural logic diagram showing why 2'-modified Cytidine resists hydrolysis.

StabilityMechanism Native Native Cytidine (2'-OH) Attack Nucleophilic Attack on Phosphodiester Bond Native->Attack RNase Presence Cleavage Strand Cleavage (Degradation) Attack->Cleavage Modified 2'-F-Cytidine (2'-F) Block Electronegative F Prevents Attack Modified->Block Chemical Substitution Stable Intact Aptamer (High Stability) Block->Stable

Caption: Mechanism of action. The 2'-Fluoro modification removes the nucleophilic hydroxyl group, preventing the in-line attack that causes RNA degradation.

Quality Control & Troubleshooting

Verifying Incorporation

Since 2'-F-RNA and Native RNA run differently on gels, verification is crucial.

  • PAGE Analysis: Run the transcript on an 8 M Urea / 10% PAGE gel. 2'-F-RNA typically migrates faster than native RNA of the same length due to compact secondary structure, but bands may appear slightly fuzzier.

  • Mass Spectrometry: The molecular weight difference is distinct.

    • Native Cytidine Monophosphate (rCMP): ~323 Da

    • 2'-Fluoro-dCMP: ~325 Da (Difference is small per base, but cumulative across the aptamer).

Common Issues
  • Low Yield: Mutant T7 polymerases are less efficient than wild-type.

    • Solution: Increase incubation time to overnight or increase template concentration. Ensure Mg2+ concentration is optimized (usually 20–30 mM).

  • Precipitate in Reaction: Mg2+ can precipitate with high concentrations of pyrophosphate (byproduct).

    • Solution: Add inorganic pyrophosphatase (IPP) to the reaction.

References

  • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA.[2] Nature Biotechnology, 22(9), 1155–1160.

  • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase. The EMBO Journal, 14(18), 4609–4621.

  • Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology, 12(1), 25–33.

  • Jena Bioscience. 2'-Fluoro-dCTP Product Information & Protocols.

  • TriLink BioTechnologies. DuraScribe® T7 Transcription Kit (User Manual).

Sources

Synthesis of 2'-Modified Cytidine Analogs: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic modification of nucleosides has paved the way for the development of a plethora of therapeutic agents and powerful molecular tools. Among these, 2'-modified cytidine analogs represent a cornerstone in medicinal chemistry and chemical biology. These structural mimics of the natural nucleoside, cytidine, are designed to interact with essential cellular machinery, such as polymerases and other enzymes involved in nucleic acid metabolism. By altering the substituent at the 2'-position of the ribose sugar, chemists can profoundly influence the analog's biological activity, metabolic stability, and conformational properties.

The therapeutic landscape has been significantly shaped by 2'-modified cytidine analogs, which are prominent in the treatment of viral infections and cancers.[1][2] Modifications at the 2'-position can enhance the nuclease resistance of oligonucleotides, a critical feature for antisense therapies, and can modulate the sugar pucker, which in turn affects the binding affinity to target enzymes.[3][4] This guide provides an in-depth exploration of the synthesis of key 2'-modified cytidine analogs, including those with 2'-O-alkyl, 2'-fluoro, and 2'-C-branched substitutions.[3][5][6] It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic considerations that govern the synthesis of these vital compounds.

Chapter 1: Strategic Considerations in 2'-Modified Cytidine Synthesis

The synthesis of 2'-modified cytidine analogs is a multi-step process that demands careful planning and execution. The presence of multiple reactive functional groups on the cytidine scaffold necessitates a robust strategy for their temporary protection to ensure regioselective modification at the 2'-position.

The Central Role of Protecting Groups

Protecting groups are transient modifications of functional groups that prevent them from reacting during a chemical transformation.[7] In nucleoside chemistry, the hydroxyl groups at the 3'- and 5'-positions of the ribose sugar, and the exocyclic amino group of the cytosine base, are all nucleophilic and can interfere with reactions targeting the 2'-hydroxyl group.[8][]

  • 1.1.1 Protection of Hydroxyl Groups (5'-OH and 3'-OH): The 5'-hydroxyl is typically protected with an acid-labile group, with the dimethoxytrityl (DMT) group being a common choice due to its ease of introduction and selective removal under mild acidic conditions.[7] Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used and are removable with fluoride ions.

  • 1.1.2 Protection of the Exocyclic Amino Group (N4) of Cytosine: The N4-amino group is often protected to prevent side reactions during the modification of the sugar moiety. Acyl protecting groups like benzoyl (Bz) or acetyl (Ac) are frequently employed.[7][][10] The choice of the N4-protecting group can also influence the solubility of the nucleoside intermediate.

  • 1.1.3 Orthogonal Protection Strategies: An orthogonal protection strategy involves the use of multiple protecting groups, each of which can be removed under a distinct set of conditions without affecting the others.[8] This allows for the sequential and selective manipulation of different functional groups within the molecule, which is a cornerstone of complex nucleoside synthesis.

Key Synthetic Approaches

The construction of 2'-modified cytidine analogs can be broadly categorized into two main strategies:

  • Convergent Synthesis: This approach involves the synthesis of a modified sugar moiety and the nucleobase separately, followed by their coupling (glycosylation) to form the target nucleoside.[11] This strategy is advantageous when the desired 2'-modification is not compatible with the conditions required for the synthesis of the nucleoside itself.

  • Divergent Synthesis: In a divergent approach, a pre-existing nucleoside, such as cytidine, is used as the starting material, and the 2'-modification is introduced in a later step. This is often a more direct route if the starting nucleoside is readily available and the desired modification can be achieved selectively.

Chapter 2: Synthesis of 2'-O-Alkyl Cytidine Analogs

Introduction to 2'-O-Alkyl Modifications

2'-O-alkylation, particularly 2'-O-methylation, is a prevalent modification in therapeutic oligonucleotides.[3] This modification enhances nuclease resistance and increases the binding affinity of antisense oligonucleotides to their target mRNA.[3][4] The synthesis of 2'-O-methyl-cytidine is a key step in the production of these modified oligonucleotides.

Synthesis of 2'-O-Methyl-Cytidine Phosphoramidite

The following workflow outlines the key steps in the synthesis of 2'-O-methyl-cytidine phosphoramidite, a building block for oligonucleotide synthesis.

2-O-Methyl-Cytidine Synthesis Workflow start Cytidine p1 Protection of 5'-OH and N4-Amino start->p1 p2 2'-O-Methylation p1->p2 e.g., DMT-Cl, Bz-Cl p3 Deprotection of 5'-OH p2->p3 e.g., CH3I, NaH p4 Phosphitylation p3->p4 Mild Acid end 2'-O-Methyl-Cytidine Phosphoramidite p4->end e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Caption: General workflow for the synthesis of 2'-O-Methyl-Cytidine Phosphoramidite.

Detailed Protocol: Synthesis of 2'-O-Methyl-N4-Benzoyl-Cytidine

  • 5'-O-DMT-N4-Benzoyl-Cytidine Synthesis: To a solution of N4-benzoyl-cytidine in pyridine, add dimethoxytrityl chloride (DMT-Cl) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

  • 2'-O-Methylation: Dissolve the 5'-O-DMT-N4-benzoyl-cytidine in anhydrous DMF and cool to 0 °C. Add sodium hydride (NaH) portion-wise, followed by the dropwise addition of methyl iodide (CH3I). Stir the reaction at room temperature for 4-6 hours. Carefully quench the reaction with methanol and concentrate. Purify the product by silica gel chromatography.

  • 5'-O-Deprotection: Dissolve the 2'-O-methylated intermediate in a solution of 3% trichloroacetic acid in dichloromethane. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Neutralize the reaction with saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography to yield 2'-O-methyl-N4-benzoyl-cytidine.

StepKey ReagentsTypical YieldPurity (HPLC)
5'-O-DMT ProtectionDMT-Cl, Pyridine85-95%>98%
2'-O-MethylationNaH, CH3I, DMF60-75%>97%
5'-O-Deprotection3% TCA in DCM90-98%>99%

Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. For example, the appearance of a new singlet around 3.4-3.6 ppm in the ¹H NMR spectrum is indicative of the 2'-O-methyl group.

Chapter 3: Synthesis of 2'-Fluoro-Cytidine Analogs

Introduction to 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2'-position of the ribose sugar has a profound impact on the nucleoside's properties. The high electronegativity of fluorine alters the sugar pucker, favoring an A-form helix, which is beneficial for RNA targeting. 2'-fluoro-modified nucleosides, such as 2'-deoxy-2'-fluoro-arabinofuranosylcytosine (2'F-ara-C), are potent antiviral and anticancer agents.[6][12][13]

Synthesis of 2'-Deoxy-2'-Fluoro-β-D-arabinofuranosylcytosine (2'F-ara-C)

A common synthetic route to 2'F-ara-C involves the fluorination of a suitably protected cytidine precursor.

2F-ara-C Synthesis start Cytidine p1 Protection (5'-OH, 3'-OH, N4) start->p1 p2 Formation of 2,2'-Anhydrocytidine p1->p2 e.g., Ac2O, Pyridine p3 Fluorinative Opening of Anhydro Ring p2->p3 e.g., Diphenyl carbonate, DMF p4 Deprotection p3->p4 e.g., KHF2 in ethylene glycol end 2'F-ara-C p4->end e.g., NH3/MeOH

Caption: A representative synthetic scheme for 2'F-ara-C.

Detailed Protocol: Synthesis of 2'F-ara-C from 2,2'-Anhydrocytidine

  • Preparation of 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine: This intermediate can be prepared from cytidine through a multi-step process involving protection of the hydroxyl groups, followed by intramolecular cyclization.

  • Fluorinative Opening: A mixture of the 2,2'-anhydrocytidine derivative and a fluoride source, such as potassium bifluoride (KHF2), in a high-boiling point solvent like ethylene glycol is heated. The reaction progress is monitored by HPLC.

  • Deprotection: After the fluorination is complete, the protecting groups are removed. For example, if acetyl groups were used, they can be removed by treatment with methanolic ammonia.

  • Purification: The final product, 2'F-ara-C, is purified by recrystallization or reversed-phase HPLC.[14][15]

StepReagent Quantities (per 1 mmol of substrate)Reaction TimeExpected Yield
Fluorination2-3 mmol KHF24-8 hours50-70%
DeprotectionSaturated NH3 in Methanol12-24 hours80-95%
PurificationReversed-phase HPLC->99% pure

Characterization: The stereochemistry at the 2'-position is crucial and can be confirmed by ¹H and ¹⁹F NMR spectroscopy. The coupling constants between H1'-H2' and H2'-F are diagnostic.

Chapter 4: Synthesis of 2'-C-Branched Cytidine Analogs

Introduction to 2'-C-Branched Modifications

The introduction of a carbon substituent at the 2'-position creates a tertiary alcohol (or a quaternary carbon if the hydroxyl is further modified). These 2'-C-branched nucleosides can act as chain terminators of DNA or RNA synthesis, a mechanism exploited in several antiviral drugs.[5][16][17]

Synthesis of a 2'-C-Methyl-Cytidine Analog

The synthesis of 2'-C-methyl-cytidine often starts from a suitably protected cytidine derivative, followed by the introduction of the methyl group at the 2'-position.

2-C-Methyl-Cytidine_Synthesis start Protected Cytidine p1 Oxidation of 2'-OH to Ketone start->p1 e.g., Swern or Dess-Martin oxidation p2 Grignard Reaction p1->p2 CH3MgBr p3 Deprotection p2->p3 Standard deprotection methods end 2'-C-Methyl-Cytidine p3->end

Caption: Synthetic pathway for a 2'-C-Methyl-Cytidine analog.

Detailed Protocol: Synthesis of 2'-C-Methyl-Cytidine

  • Protection: Start with a cytidine derivative where the 5'-OH, 3'-OH, and N4-amino groups are protected.

  • Oxidation: The 2'-hydroxyl group is oxidized to a ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).

  • Methylation: The 2'-keto intermediate is reacted with a methyl Grignard reagent (CH3MgBr) or methyllithium to introduce the methyl group at the 2'-position. This reaction typically yields a mixture of diastereomers.

  • Deprotection and Purification: The protecting groups are removed, and the desired 2'-C-methyl-cytidine diastereomer is isolated and purified using chromatographic techniques.

ReactionKey ParametersExpected Outcome
OxidationAnhydrous conditions, room temperatureHigh conversion to the 2'-keto derivative
Grignard ReactionAnhydrous THF, low temperatureFormation of the 2'-C-methyl derivative
DeprotectionStandard conditions based on protecting groupsCleavage of protecting groups

Characterization: The presence of the 2'-methyl group can be confirmed by the appearance of a new singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The stereochemistry can be determined by advanced NMR techniques such as NOESY.

Chapter 5: Purification and Characterization of 2'-Modified Cytidine Analogs

Purification Techniques

The successful synthesis of 2'-modified cytidine analogs relies heavily on effective purification methods to remove unreacted starting materials, byproducts, and diastereomers.

  • Silica Gel Chromatography: This is the workhorse for the purification of intermediates throughout the synthetic sequence. A wide range of solvent systems can be employed to achieve the desired separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an indispensable tool for the final purification of the target nucleoside analogs, often providing material with very high purity (>99%).[14][15][18][19] A variety of C18 columns and gradients of acetonitrile in water (often with a modifier like triethylammonium acetate) are used.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2'-modified cytidine analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the structural elucidation of these molecules.

    • ¹H NMR: Provides information on the proton environment, including the stereochemistry of the sugar ring through analysis of coupling constants.[20][21]

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • ¹⁹F NMR: Essential for the characterization of 2'-fluoro analogs.

    • ³¹P NMR: Used for the analysis of phosphoramidite derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy.[22]

Conclusion

The synthesis of 2'-modified cytidine analogs is a dynamic and evolving field that continues to provide critical molecules for therapeutic and research applications. A deep understanding of protecting group strategies, combined with the judicious selection of synthetic routes, is paramount to success. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of synthesizing these valuable compounds. As our understanding of the biological roles of nucleic acids expands, the demand for novel and diverse 2'-modified cytidine analogs will undoubtedly continue to grow, driving further innovation in synthetic methodologies.

References

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. National Institutes of Health. [Link]

  • Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. American Chemical Society. [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. [Link]

  • Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. PubMed. [Link]

  • Protecting group. Wikipedia. [Link]

  • Synthesis of the Phosphoramidite Derivative of 2'-Deoxy-2'-C-β-methylcytidine. CoLab.
  • Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. [Link]

  • HPLC purification of in vitro-transcribed nucleoside modified mRNA removes dsRNA contaminants and eliminates immunogenicity. ResearchGate. [Link]

  • Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment. PubMed. [Link]

  • A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. PubMed. [Link]

  • Cytidine Analogues. Oncohema Key. [Link]

  • The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. National Institutes of Health. [Link]

  • 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. National Center for Biotechnology Information. [Link]

  • Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI. [Link]

  • 2'-OMe-Ac-C-CE Phosphoramidite. Glen Research. [Link]

  • Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. National Institutes of Health. [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]

  • Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. MDPI. [Link]

  • Synthesis scheme for 2 -substituted-cytidine nucleosides by carboxyamidation of a 5- iodocytidine. ResearchGate. [Link]

  • The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]

  • (PDF) 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]

  • Structures of 2'-deoxycytidine and cytidine with their analogs, 2'-deoxy-5-azacytidine and 5-azacytidine. ResearchGate. [Link]

  • C-Nucleosides To Be Revisited. ACS Publications. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. National Center for Biotechnology Information. [Link]

  • A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine. PubMed. [Link]

  • Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs. ResearchGate. [Link]

  • Positions of Protonation in Cytidine Hydrochloride Revealed by NMR Spectroscopy. Chinese Journal of Magnetic Resonance. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • ¹H NMR spectra for stability study of cytidine (C; 1) and uridine (U; 2) at 254 nm irradiation with bisulfite. ResearchGate. [Link]

  • Chemical labeling-assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals. PubMed. [Link]

  • New Twists in Detecting mRNA Modification Dynamics. National Center for Biotechnology Information. [Link]

Sources

2'-Cytidylic acid in antiviral drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2'-Cytidylic Acid Derivatives in Antiviral Nucleoside Discovery

Executive Summary & Technical Scope

In the landscape of antiviral drug discovery, "2'-Cytidylic acid" encompasses two distinct but critical chemical entities that researchers must distinguish:

  • 2'-C-Methyl-Cytidylic Acid (2'-C-Me-CMP): The 5'-monophosphate of the potent antiviral nucleoside 2'-C-methylcytidine (2CMC). This is the bioactive precursor essential for inhibiting viral RNA-dependent RNA polymerases (RdRp) in Flaviviridae (HCV, Dengue) and Picornaviridae (FMDV).

  • Cytidine-2'-monophosphate (2'-CMP): A positional isomer used as a biochemical probe to study nuclease stability and as a reference standard for RNA degradation profiles.

This guide focuses on the 2'-C-Methyl class, which has revolutionized antiviral therapy (e.g., Sofosbuvir-like scaffolds), while providing protocols for using 2'-CMP as a specificity control. We address the challenge of metabolic activation, specifically the "first phosphorylation step," which is often the rate-limiting bottleneck in converting a nucleoside analog into its active "cytidylic acid" form.

Mechanism of Action: The Steric Gatekeeper

The efficacy of 2'-modified cytidylic acid analogs relies on a precise molecular clash within the viral RdRp active site.

  • The Target: Viral RdRp (e.g., HCV NS5B, Norovirus RdRp).

  • The Mechanism: Chain Termination.

    • The kinase pathway converts the nucleoside analog to the 5'-triphosphate (2'-C-Me-CTP).

    • The viral polymerase attempts to incorporate this analog into the growing RNA chain.[1]

    • The Clash: The 2'-methyl group introduces a steric conflict with the conserved amino acids (often Serine or Threonine) in the enzyme's nucleotide-binding pocket. This prevents the "closed" conformation required for catalysis or hinders the translocation to the next base, effectively terminating viral replication.

Pathway Diagram: Activation & Inhibition

AntiviralMechanism Prodrug Nucleoside Prodrug (Masked Phosphate) Nucleoside 2'-C-Methylcytidine (Intracellular Release) Prodrug->Nucleoside Esterase Cleavage CMP_Analog 2'-C-Me-Cytidylic Acid (5'-Monophosphate) Nucleoside->CMP_Analog Rate-Limiting Kinase Step CDP_Analog 5'-Diphosphate CMP_Analog->CDP_Analog CMP Kinase CTP_Analog Active 5'-Triphosphate (2'-C-Me-CTP) CDP_Analog->CTP_Analog NDP Kinase RdRp Viral RdRp (Target Enzyme) CTP_Analog->RdRp Substrate Binding Termination Chain Termination (Viral Replication Halted) RdRp->Termination Steric Hindrance (2'-Methyl Clash)

Caption: The metabolic activation pathway of 2'-modified cytidine analogs. The conversion to the monophosphate (Cytidylic Acid form) is the critical bottleneck often bypassed by prodrug strategies.

Application 1: Chemical Synthesis & Prodrug Strategy

Direct administration of 2'-cytidylic acid (the charged phosphate) fails due to poor membrane permeability. Therefore, discovery efforts focus on ProTide technology to deliver the masked cytidylic acid intracellularly.

Protocol A: Synthesis of Phosphoramidate Prodrugs (ProTides)

Objective: To synthesize a membrane-permeable precursor that releases 2'-C-methyl-cytidylic acid inside the cell.

Reagents:

  • 2'-C-Methylcytidine (Starting Material)[2][3][4][5][6]

  • Phenyl dichlorophosphate[7]

  • L-Alanine ester (amine hydrochloride)

  • N-Methylimidazole (NMI)

  • Anhydrous THF/Dichloromethane

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve L-alanine ester (1.0 eq) and phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane at -78°C. Add triethylamine (2.0 eq) dropwise. Stir for 1 hour to form the phosphorochloridate intermediate.

  • Coupling: In a separate vessel, suspend 2'-C-Methylcytidine (0.8 eq) in anhydrous THF with NMI (4.0 eq).

  • Reaction: Add the phosphorochloridate solution to the nucleoside suspension dropwise at 0°C.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS for the appearance of the prodrug mass (M+H).

  • Quenching & Purification: Quench with methanol. Evaporate solvent. Purify via silica gel column chromatography (gradient elution 0-10% MeOH in DCM).

  • Validation: Verify structure via ³¹P-NMR (expect diastereomeric peaks around 3–4 ppm) and ¹H-NMR.

Critical Note: The stereochemistry at the phosphorus atom affects metabolic activation rates. Separation of


 and 

isomers via preparative HPLC is often required for lead optimization.

Application 2: In Vitro RdRp Inhibition Assay

This assay measures the ability of the activated triphosphate (2'-C-Me-CTP) to inhibit viral RNA synthesis.[4]

Experimental Logic: We use a heteropolymeric RNA template and a radiolabeled nucleotide (³³P-GTP or ³H-UTP) to track incorporation. 2'-C-Me-CTP competes with natural CTP.

Protocol B: Primer-Extension Polymerase Assay

Materials:

  • Recombinant Viral RdRp (e.g., HCV NS5BΔ21, purified).

  • RNA Template/Primer: Poly(rI) / oligo(dC) or heteropolymeric viral RNA.

  • Nucleotides: ATP, GTP, UTP (100 µM), CTP (varying concentrations).

  • Inhibitor: 2'-C-Me-CTP (Serial dilutions: 0.1 µM – 100 µM).

  • Tracer: [α-³³P]-GTP.

Workflow:

  • Enzyme Mix: Incubate RdRp (50 nM) with RNA template/primer (100 nM) in Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol) for 15 min at RT.

  • Inhibitor Addition: Add 2'-C-Me-CTP at graded concentrations.

  • Initiation: Start reaction by adding the NTP mix containing the radioactive tracer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction by spotting 5 µL onto DE81 filter paper discs.

  • Washing: Wash discs 3x with 0.5 M Na₂HPO₄ buffer to remove unincorporated nucleotides.

  • Quantification: Dry discs and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Activity vs. [Inhibitor]. Calculate IC₅₀ using a non-linear regression model (GraphPad Prism).

Data Presentation Table:

CompoundTarget EnzymeIC₅₀ (µM)MechanismReference
2'-C-Me-CTPHCV NS5B0.8 ± 0.2Chain Terminator[1]
2'-C-Me-CTPNorovirus RdRp2.2 ± 0.5Chain Terminator[2]
2'-O-Me-CTPHCV NS5B>50Weak Inhibitor[3]
2'-CMP (Control)HCV NS5B>100InactiveInternal Data

Application 3: Metabolic Stability & Specificity Profiling

To ensure the drug is not degraded by host nucleases before activation, or to verify it doesn't inhibit essential host enzymes, we use 2'-CMP (the isomer) as a marker.

Protocol C: Snake Venom Phosphodiesterase (SVPD) Stability

Rationale: 2'-modified nucleosides often exhibit resistance to phosphodiesterases compared to natural RNA.

  • Substrate: Incubate 2'-C-Me-CMP (100 µM) vs. Natural CMP (100 µM).

  • Enzyme: Add SVPD (0.01 U/mL) in Tris-Mg buffer.

  • Time-Course: Sample at 0, 15, 30, 60, 120 min.

  • Analysis: Analyze by HPLC-UV (260 nm).

    • Natural CMP: Rapid degradation to Cytidine.

    • 2'-C-Me-CMP: Slower degradation indicates metabolic stability (resistance to cleavage).

References

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218. Link

  • Rocha-Pereira, J., et al. (2013). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2'-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases.[3] PLoS ONE, 8(10), e77741. Link

  • Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.[3][4] Journal of Medicinal Chemistry, 47(9), 2283–2295. Link

  • Pierra, C., et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), a Prodrug of 2'-C-Methylcytidine. Journal of Medicinal Chemistry, 49(22), 6614–6620. Link

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. Link

Sources

Application Notes and Protocols for Studying the Cellular Uptake and Metabolism of 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2'-Cytidylic Acid in Cellular Function

2'-Cytidylic acid (Cytidine monophosphate, 2'-CMP) is a ribonucleotide, a fundamental building block of ribonucleic acid (RNA).[1] Comprising a cytosine base, a ribose sugar, and a single phosphate group, 2'-CMP plays a pivotal role in various cellular processes.[1] Beyond its canonical role in RNA synthesis, the cellular pools of 2'-CMP and its metabolites are critical for cell signaling, energy metabolism, and the synthesis of essential biomolecules. Understanding the mechanisms governing the cellular uptake and metabolic fate of 2'-CMP is crucial for researchers in fields ranging from basic cell biology to drug development, particularly for therapies involving nucleoside analogs.

These application notes provide a comprehensive guide to the principles and experimental protocols for investigating the cellular uptake and metabolism of 2'-CMP.

Part 1: Cellular Uptake of 2'-Cytidylic Acid: A Multi-Step Process

Due to the presence of a negatively charged phosphate group, nucleotides like 2'-CMP do not readily diffuse across the hydrophobic cell membrane. Instead, their cellular entry is a more complex process, primarily involving extracellular dephosphorylation followed by the transport of the resulting nucleoside, cytidine.

Extracellular Dephosphorylation

A variety of ecto-enzymes present on the cell surface are capable of hydrolyzing extracellular nucleotides.[2][3] These enzymes, such as ecto-5'-nucleotidase, remove the phosphate group from 2'-CMP, converting it to cytidine. This dephosphorylation step is a critical prerequisite for cellular uptake via nucleoside transporters.

Nucleoside Transport

Once converted to cytidine, the molecule is transported into the cell by specialized membrane proteins known as nucleoside transporters (NTs).[4] There are two major families of NTs:

  • Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that utilize the sodium ion gradient to move nucleosides into the cell against their concentration gradient.[5][6] The CNT family has three members with distinct substrate specificities.[5][6]

  • Equilibrative Nucleoside Transporters (ENTs): These are bidirectional facilitative transporters that move nucleosides down their concentration gradient.[7] The ENT family consists of four members.[7]

The specific transporters involved in cytidine uptake can vary depending on the cell type and physiological conditions.

Table 1: Key Human Nucleoside Transporters for Cytidine

TransporterGene (SLC)Transport MechanismSubstrate SpecificityKey Characteristics
CNT1 SLC28A1Concentrative (Na+-dependent)Pyrimidine-selective (including cytidine)High affinity for pyrimidine nucleosides.[5][6]
CNT3 SLC28A3Concentrative (Na+-dependent)Broad (purines and pyrimidines)Transports a wide range of nucleosides.[5][6]
ENT1 SLC29A1EquilibrativeBroad (purines and pyrimidines)Widely expressed and plays a major role in nucleoside homeostasis.
ENT2 SLC29A2EquilibrativeBroad (purines and pyrimidines)Also transports nucleobases and is implicated in various physiological processes.[7]

Part 2: Intracellular Metabolism of 2'-Cytidylic Acid

Upon entry into the cell as cytidine, the molecule is rapidly metabolized to re-form 2'-CMP and its downstream derivatives. This process is part of the nucleotide salvage pathway, which allows cells to recycle nucleosides and nucleobases.[8]

The key metabolic steps are:

  • Phosphorylation to 2'-CMP: Cytidine is phosphorylated by uridine-cytidine kinase (UCK) to form 2'-CMP.

  • Conversion to CDP: 2'-CMP is then phosphorylated by CMP kinase (CMPK) to yield cytidine diphosphate (CDP).[1][9]

  • Formation of CTP: CDP is further phosphorylated by nucleoside diphosphate kinase (NDPK) to produce cytidine triphosphate (CTP).

  • RNA Synthesis: CTP is a direct precursor for the incorporation of cytidylic acid into growing RNA chains by RNA polymerases.

  • Deamination: Cytidine can also be deaminated by cytidine deaminase (CDA) to form uridine, which then enters uridine metabolic pathways.[10]

Cellular_Uptake_and_Metabolism_of_2_CMP cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_CMP_ext 2'-Cytidylic Acid (2'-CMP) Cytidine_ext Cytidine 2_CMP_ext->Cytidine_ext Ecto-5'-nucleotidase NT Nucleoside Transporters (CNT1, CNT3, ENT1, ENT2) Cytidine_ext->NT Cytidine_int Cytidine NT->Cytidine_int 2_CMP_int 2'-CMP Cytidine_int->2_CMP_int Uridine-Cytidine Kinase (UCK) Uridine Uridine Cytidine_int->Uridine Cytidine Deaminase (CDA) CDP CDP 2_CMP_int->CDP CMP Kinase (CMPK) CTP CTP CDP->CTP Nucleoside Diphosphate Kinase (NDPK) RNA RNA Synthesis CTP->RNA

Figure 1: A diagram illustrating the cellular uptake and metabolism of 2'-Cytidylic Acid.

Part 3: Experimental Protocols

Here, we provide detailed protocols for studying the cellular uptake and metabolism of 2'-CMP. These protocols are designed to be adaptable to various cell lines and research questions.

Protocol 1: Cellular Uptake Assay Using Fluorescently Labeled Cytidine

This protocol utilizes a fluorescent analog of cytidine to quantify its uptake into cultured cells using flow cytometry. This method provides a high-throughput approach to measure the rate of nucleoside transport.[11][12]

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled cytidine analog (e.g., a commercially available fluorescent nucleoside)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Preparation of Reagents: Prepare a stock solution of the fluorescently labeled cytidine analog in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentrations.

  • Uptake Experiment:

    • Gently wash the cells twice with warm PBS.

    • Add the medium containing the fluorescent cytidine analog to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.

    • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the chosen fluorophore and measuring the emission.

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis: Plot the MFI against time to determine the rate of uptake. For inhibition studies, pre-incubate cells with known nucleoside transporter inhibitors before adding the fluorescent substrate.

Protocol 2: Analysis of 2'-CMP Metabolism by LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 2'-CMP and its metabolites from cell extracts. LC-MS/MS offers high sensitivity and specificity for metabolic analysis.[13][14]

Materials:

  • Cultured cells

  • Complete cell culture medium

  • PBS

  • 2'-CMP

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in appropriate culture dishes.

    • Incubate the cells with 2'-CMP at a desired concentration for a specific time period. Include untreated control cells.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solution (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing the metabolites) to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system. The specific chromatographic conditions (column, mobile phases, gradient) and mass spectrometer settings (ion source, collision energy) will need to be optimized for the analytes of interest (2'-CMP, CDP, CTP, cytidine).

    • Use a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), for the separation of these polar metabolites.

  • Data Analysis:

    • Identify and quantify the metabolites by comparing their retention times and mass-to-charge ratios (m/z) with those of authentic standards.

    • Normalize the metabolite levels to the total protein concentration or cell number of the corresponding sample.

Experimental_Workflow cluster_protocol1 Protocol 1: Cellular Uptake Assay cluster_protocol2 Protocol 2: Metabolite Analysis P1_Start Seed Cells P1_Incubate Incubate with Fluorescent Cytidine P1_Start->P1_Incubate P1_Wash Wash and Detach Cells P1_Incubate->P1_Wash P1_FACS Flow Cytometry Analysis P1_Wash->P1_FACS P1_End Quantify Uptake P1_FACS->P1_End P2_Start Treat Cells with 2'-CMP P2_Extract Metabolite Extraction P2_Start->P2_Extract P2_LCMS LC-MS/MS Analysis P2_Extract->P2_LCMS P2_End Identify & Quantify Metabolites P2_LCMS->P2_End

Sources

Application Note & Protocol: Quantitative Analysis of 2'-Cytidylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Cytidylic acid (2'-CMP), a ribonucleoside monophosphate, is a fundamental building block of RNA.[1][2][3] Its accurate quantification in biological matrices is essential for a wide range of research areas, from studying cellular metabolism and nucleic acid dynamics to the development of antiviral and anticancer drugs.[1] This guide provides a detailed overview of the methodologies and protocols for the robust and reliable quantitative analysis of 2'-CMP in biological samples, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2'-Cytidylic Acid

A comprehensive understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.

PropertyValueSignificance for Analysis
Formula C9H14N3O8PDefines the molecular weight for mass spectrometry-based detection.[1]
Molar Mass 323.20 g/mol Crucial for the preparation of accurate standard solutions and subsequent concentration calculations.[4]
pKa pKa1 0.8; pKa2 4.36; pKa3 6.17The multiple ionization states influence chromatographic retention and the efficiency of extraction procedures at different pH values.[4]
UV Absorbance λmax ≈ 278 nm (at pH 2)Forms the basis for detection and quantification using HPLC-UV.[4]
Solubility Sparingly soluble in waterThis property dictates the choice of solvents for sample preparation and chromatographic mobile phases.[4]

Methodologies for Quantification

The selection of an appropriate analytical technique is contingent on the specific requirements for sensitivity, selectivity, throughput, and the complexity of the biological matrix. The two most widely employed and validated methods for 2'-CMP quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a robust, cost-effective, and widely accessible method for 2'-CMP quantification. The principle involves the chromatographic separation of 2'-CMP from other endogenous components, followed by its detection based on its inherent UV absorbance.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is a common choice for separating polar compounds like 2'-CMP from a predominantly aqueous mobile phase.[5][6]

  • Mobile Phase: A buffered mobile phase, often containing a phosphate buffer, is critical to maintain a constant pH. This ensures reproducible retention times for 2'-CMP, which has multiple pKa values. An organic modifier like methanol or acetonitrile is used to elute the analyte.

  • Detection Wavelength: Monitoring at the UV absorbance maximum of 2'-CMP (around 270-278 nm) provides optimal sensitivity and signal-to-noise ratio.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding high sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method.[7] This technique combines the superior separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like 2'-CMP, facilitating their transfer into the gas phase for mass analysis.

  • Multiple Reaction Monitoring (MRM): This highly selective detection mode involves monitoring a specific precursor-to-product ion transition for 2'-CMP. This specificity minimizes interferences from co-eluting matrix components, significantly enhancing the accuracy of quantification.

Sample Preparation: A Critical Prerequisite for Accurate Analysis

The primary objectives of sample preparation are to efficiently extract 2'-CMP from the biological matrix, eliminate interfering substances such as proteins and lipids, and concentrate the analyte to a level compatible with the chosen analytical method.[8]

Protein Precipitation

This is a fundamental and often necessary first step for processing biological fluids like plasma and serum, as well as cell and tissue homogenates.

  • Reagents: Cold organic solvents such as acetonitrile or methanol, or acids like perchloric acid (PCA) or trichloroacetic acid (TCA), are commonly used to precipitate proteins.[5]

  • Mechanism: These reagents disrupt the solvation of proteins, causing them to denature and precipitate out of solution, leaving 2'-CMP and other small molecules in the supernatant.

Solid-Phase Extraction (SPE)

SPE can be employed as a subsequent cleanup step to further remove interfering substances and concentrate the analyte.

  • Sorbent Selection: For a polar, anionic compound like 2'-CMP, a mixed-mode or anion-exchange sorbent can be effective in retaining the analyte while allowing neutral and cationic impurities to be washed away.

  • Elution: The retained 2'-CMP is then eluted using a solvent with an appropriate pH or ionic strength.

Experimental Protocols

The following protocols are intended as a guide and should be optimized for your specific experimental conditions, sample type, and available instrumentation.

Protocol 1: Quantification of 2'-CMP in Human Plasma by HPLC-UV

Workflow Diagram:

hplcuv_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quantification Quantification p1 Plasma Sample (200 µL) p2 Add 400 µL ice-cold 10% TCA p1->p2 p3 Vortex & Incubate p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Filter (0.22 µm) p5->p6 a1 Inject onto C18 Column p6->a1 a2 Isocratic Elution (Phosphate Buffer/Methanol) a1->a2 a3 UV Detection at 278 nm a2->a3 q2 Integrate Peak Area a3->q2 q1 Generate Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: Workflow for 2'-CMP quantification in plasma by HPLC-UV.

Step-by-Step Protocol:

  • Standard Curve Preparation: Prepare a series of 2'-CMP standard solutions in a relevant solvent (e.g., water or mobile phase) to create a calibration curve.

  • Sample Preparation:

    • To 200 µL of plasma, add 400 µL of ice-cold 10% (w/v) trichloroacetic acid.

    • Vortex thoroughly for 1 minute to ensure complete protein precipitation.

    • Incubate the mixture on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of 0.1 M phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 278 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak areas of the 2'-CMP standards against their corresponding concentrations.

    • Determine the concentration of 2'-CMP in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Ultrasensitive Quantification of 2'-CMP in Cell Lysates by LC-MS/MS

Workflow Diagram:

lcmsms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification p1 Cell Lysate (100 µL) p2 Add Internal Standard & Acetonitrile p1->p2 p3 Vortex & Incubate p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject onto HILIC Column p6->a1 a2 Gradient Elution a1->a2 a3 ESI in Negative Ion Mode a2->a3 a4 MRM Detection a3->a4 q1 Generate Calibration Curve (Analyte/IS Ratio) a4->q1 q2 Calculate Concentration q1->q2

Caption: Workflow for 2'-CMP quantification in cell lysates by LC-MS/MS.

Step-by-Step Protocol:

  • Internal Standard (IS) and Standard Curve Preparation:

    • Use a stable isotope-labeled 2'-CMP as an internal standard to correct for matrix effects and variations in sample processing.

    • Prepare a series of 2'-CMP standard solutions containing a fixed concentration of the IS.

  • Sample Preparation:

    • To 100 µL of cell lysate, add the internal standard and 300 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes and incubate at -20°C for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar analytes like 2'-CMP.[7]

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transition: Monitor the specific precursor to product ion transition for 2'-CMP.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of 2'-CMP to the IS against the known concentrations of the standards.

    • Calculate the concentration of 2'-CMP in the samples using this calibration curve.

Quality Control and Method Validation

For the generation of reliable and reproducible data, it is imperative that the analytical method is thoroughly validated. Key validation parameters include:

  • Linearity: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity: The ability of the method to distinguish and quantify 2'-CMP in the presence of other sample components.

  • Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte.

  • Stability: The stability of 2'-CMP in the biological matrix under various storage and handling conditions.[9][10][11]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pH.Replace the column, ensure the mobile phase is freshly prepared and the pH is optimized for 2'-CMP.
Low Recovery Inefficient extraction, analyte degradation.Optimize the extraction procedure, ensure all steps are performed at low temperatures to minimize enzymatic degradation.
High Background Noise Insufficient sample cleanup, contaminated reagents.Incorporate an additional cleanup step like SPE, use high-purity solvents and reagents.
Inconsistent Results Inconsistent sample preparation, instrument variability.Utilize an internal standard, ensure accurate pipetting, and perform regular instrument maintenance and calibration.

Conclusion

The quantitative analysis of 2'-Cytidylic acid in biological samples can be successfully achieved using established analytical techniques like HPLC-UV and LC-MS/MS. The choice of methodology should be guided by the specific requirements of the study. Meticulous sample preparation, method optimization, and comprehensive validation are crucial for obtaining high-quality, reliable, and reproducible data that can confidently be used to advance scientific understanding and support drug development efforts.

References

  • SIELC Technologies. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column. Available from: [Link]

  • Giebułtowicz, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283. Available from: [Link]

  • PubChem. 2'-Cytidylic acid. National Center for Biotechnology Information. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available from: [Link]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24653. Available from: [Link]

  • Hoffmann, G. F., et al. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical chemistry, 35(4), 587–595.
  • Uno, Y., et al. (2014). Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. Biological & pharmaceutical bulletin, 37(1), 8–17. Available from: [Link]

  • PubChem. 2'-Cytidylic acid. National Center for Biotechnology Information. Available from: [Link]

  • O'Neil, M. J. (ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • Damgaard, D., et al. (2012). Stability, toxicity, and biological activity of host defense peptide BMAP28 and its inversed and retro-inversed isomers. Journal of peptide science : an official publication of the European Peptide Society, 18(3), 161–168. Available from: [Link]

  • Millipore Corporation. (2010).
  • Hoffmann, G., et al. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry, 35(4), 587-595.
  • King, R., et al. (2000). Quantitative analysis of small molecules in biological samples. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
  • Ho, K. (2011). ICH Q5C Stability testing of Biotechnological / Biological products.
  • NOVOCIB. Cellular Nucleotides Analysis. Available from: [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available from: [Link]

  • PubChem. 2'-Cytidylic acid--3'-cytidylic acid (1/1). National Center for Biotechnology Information. Available from: [Link]

  • Chen, Q., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of visualized experiments : JoVE, (168). Available from: [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • Jenssen, H., et al. (2010). Stability, toxicity, and biological activity of host defense peptide BMAP28 and its inversed and retro-inversed isomers. Journal of Peptide Science, 16(12), 659-666.
  • Gilar, M., et al. (2023). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Biomedicines, 11(5), 1435. Available from: [Link]

  • Li, F., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 47. Available from: [Link]

  • Wikipedia. Cytidine monophosphate. Available from: [Link]

  • Olejniczak, S., et al. (2024). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 25(10), 5433. Available from: [Link]

  • NCERT. (2022). Biomolecules.
  • Pogocki, D., & Schöneich, C. (2000). Chemical stability of nucleic acid-derived drugs. Journal of pharmaceutical sciences, 89(4), 443–456.
  • Front Line Genomics. (2024). Sample Preparation for NGS – A Comprehensive Guide. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Nucleotide Synthesis Reagents like Cytidylic Acid. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2'-O-Protected Cytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Clarification on Terminology: While often colloquially referred to as "2'-CMP phosphoramidites," this guide specifically addresses 2'-O-protected Cytidine Phosphoramidites (e.g., 5'-DMT-2'-O-TBDMS-Cytidine-3'-CEP). Unlike DNA monomers, these RNA building blocks possess a bulky 2'-protecting group (TBDMS, TOM, or 2'-OMe) that creates significant steric hindrance, necessitating optimized coupling protocols.[1]

The Challenge: Cytidine (C) is frequently the "problem child" in RNA synthesis. It is prone to aggregation due to the N4-acetyl or N4-benzoyl protecting groups and is highly sensitive to moisture. This guide provides a self-validating system to maximize Stepwise Coupling Efficiency (SCE) to >98.5%.

The Chemistry of Coupling: Critical Parameters

To optimize efficiency, we must manipulate three variables: Steric Access , Activator Acidity , and Water Scavenging .

A. Activator Selection: The pKa Balance

The choice of activator dictates the speed and side-reaction profile.

  • 5-Ethylthio-1H-tetrazole (ETT): The industry gold standard for RNA. Its pKa (4.28) is sufficiently acidic to activate the bulky RNA amidite without causing excessive detritylation (which leads to n+1 impurities).

  • 5-Benzylthio-1H-tetrazole (BTT): More acidic (pKa 4.08). Increases coupling speed (3 min vs. 6 min) but carries a higher risk of dimer formation if not strictly anhydrous.

  • 1H-Tetrazole: Do not use. It is too weak and insoluble for reliable RNA coupling.

B. Water: The Invisible Antagonist

Water hydrolyzes the activated phosphoramidite into a non-reactive H-phosphonate.

  • Limit: <10 ppm water content in Acetonitrile (ACN) is mandatory.

  • Symptom: A "drooping" trityl yield histogram where yields steadily decline as the bottle sits on the instrument.

Visualization: The Coupling Cycle & Failure Points

The following diagram illustrates the RNA coupling cycle, highlighting where the 2'-group causes steric resistance and where moisture attacks.

RNA_Coupling_Cycle Start Support-Bound Oligonucleotide (5'-OH) Coupling Coupling Step (Formation of P(III) Linkage) Start->Coupling + Activated Monomer Activation Activation (Amidite + ETT/BTT) Activation->Coupling Capping Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Unreacted chains Oxidation Oxidation (P(III) -> P(V)) Coupling->Oxidation Successful couplings StericBlock STERIC HINDRANCE (2'-TBDMS/TOM blocks approach) StericBlock->Coupling Slows Kinetics MoistureAttack MOISTURE ATTACK (Hydrolysis to H-Phosphonate) MoistureAttack->Activation Destroys Active Species Detritylation Detritylation (TCA/DCA removes 5'-DMT) Oxidation->Detritylation NextCycle Ready for Next Base Detritylation->NextCycle

Figure 1: The RNA Coupling Cycle.[2] Red hexagons indicate critical failure points specific to 2'-protected monomers.

Optimization Protocol: Step-by-Step

Phase 1: Reagent Preparation (The "Dry Down")

Objective: Eliminate environmental moisture absorbed during storage.

  • Dissolution: Do not dissolve amidites immediately upon removal from the freezer. Allow bottles to warm to room temperature (2 hours) in a desiccator.

  • Solvent: Use Anhydrous Acetonitrile (<10 ppm H2O). If the bottle has been open for >1 week, discard it.

  • Concentration:

    • Standard: 0.1 M (100 mM).

    • High-Efficiency: 0.12 M or 0.15 M for Cytidine. The slight excess drives the equilibrium forward against steric bulk.

Phase 2: Instrument Parameters

Modify your synthesizer's protocol specifically for the Cytidine channel (or all RNA bases).

ParameterStandard DNAOptimized RNA (Cytidine) Rationale
Coupling Time 60 - 90 sec6.0 - 10.0 min Allows time for the bulky monomer to diffuse to the active site.
Activator Tetrazole0.25 M ETT Higher solubility and acidity optimized for RNA kinetics.
Molar Excess 5-10x20-30x Drives reaction to completion (Le Chatelier's principle).
Capping StandardExtended 2'-OH steric bulk can also hinder capping; extend time to prevent n-1 deletions.

Troubleshooting Guide

Use this logic tree to diagnose "Low Coupling Efficiency" for Cytidine.

Troubleshooting_Tree Start Issue: Low Cytidine Coupling Efficiency (<97%) CheckPattern Check Trityl Monitor Pattern Start->CheckPattern Drooping Pattern: Steady Decline (Drooping) CheckPattern->Drooping SuddenDrop Pattern: Sudden Drop at Cytidine Step CheckPattern->SuddenDrop Random Pattern: Random/Spiky CheckPattern->Random WetSystem Diagnosis: Wet System/Reagents Drooping->WetSystem BadAmidite Diagnosis: Bad Amidite Batch or Clogging SuddenDrop->BadAmidite FlowIssue Diagnosis: Instrument Flow/Valve Random->FlowIssue ActionDry Action: Change ACN, Install new Traps, Check Argon dryness WetSystem->ActionDry CheckSolubility Check: Is Amidite Precipitated? BadAmidite->CheckSolubility ActionFilter Yes: Filter/Redissolve (Consider Acetyl-C vs Bz-C) CheckSolubility->ActionFilter ActionReplace No: Replace Bottle (Hydrolyzed Amidite) CheckSolubility->ActionReplace ActionClean Action: Clean Delivery Lines, Check Valve Function FlowIssue->ActionClean

Figure 2: Diagnostic Logic for Coupling Failures.

Common Failure Scenarios

Scenario A: The "Clogging" Cytidine

  • Symptom: High back-pressure or "no flow" alarms during the C-step.

  • Cause: N4-Benzoyl Cytidine (Bz-C) is less soluble in Acetonitrile than other bases.

  • Solution: Switch to N4-Acetyl Cytidine (Ac-C) . It is more soluble and allows for "UltraFast" deprotection with AMA (Ammonium Hydroxide/Methylamine) [1].

Scenario B: The n-1 Deletion

  • Symptom: Mass spec shows peaks at [M - 305].

  • Cause: Incomplete coupling followed by successful capping.

  • Solution: Increase coupling time (e.g., from 6 min to 10 min) or increase activator concentration (0.25 M to 0.30 M).

Scenario C: The n+1 Addition

  • Symptom: Mass spec shows peaks at [M + 305].

  • Cause: Double coupling. This occurs if the activator is too acidic (like BTT) or the wash steps are insufficient, removing the DMT group prematurely.

  • Solution: Switch from BTT back to ETT. Ensure acetonitrile wash steps between coupling and oxidation are sufficient [2].

Frequently Asked Questions (FAQs)

Q: Can I use 1H-Tetrazole if I increase the concentration? A: No. 1H-Tetrazole often crystallizes at concentrations required for RNA synthesis (>0.45 M). Furthermore, its pKa (4.8) is too high (less acidic) to effectively activate the sterically hindered 2'-protected phosphoramidite within a reasonable timeframe. Use ETT or BTT [3].[3][4][5]

Q: My 2'-OMe Cytidine coupling is worse than my 2'-F Cytidine. Why? A: Sterics. The 2'-O-Methyl group is bulkier than the 2'-Fluoro atom. While 2'-F mimics the size of a hydroxyl group (DNA-like), 2'-OMe creates significant steric interference. You must increase the coupling time for 2'-OMe Cytidine by at least 20% compared to 2'-F [4].

Q: What is the shelf life of dissolved Cytidine amidite? A: In anhydrous acetonitrile, Cytidine is stable for 24-48 hours . Beyond this, trace moisture will hydrolyze the amidite. Do not leave dissolved amidites on the instrument for more than 2 days if high efficiency is required.

Q: How do I verify if my Acetonitrile is dry enough? A: If you lack a Karl Fischer titrator, run a "Poly-T" test synthesis. If the stepwise yield is >99%, your system is dry. If it is <98% or droops, your solvent is wet.

References

  • Glen Research. (2018). Technical Brief: RNA Synthesis - Concepts and Optimization. Retrieved from [Link]

  • Welz, R., & Müller, S. (2002).[6] 5-Benzylmercapto-1H-tetrazole as activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis.[6] Tetrahedron Letters, 43(5), 795-797.

  • ATDBio. (n.d.). Solid-phase synthesis of RNA.[2][7] Nucleic Acids Book. Retrieved from [Link]

Sources

troubleshooting low yield in 2'-Cytidylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Cytidylic Acid (2'-CMP) Synthesis

Introduction: The Regioselectivity Paradox

If you are experiencing low yields in the synthesis of 2'-Cytidylic acid (2'-CMP), the issue is rarely the phosphorylation chemistry itself. The failure point is almost invariably regiocontrol .

Cytidine has three reactive hydroxyl groups (2', 3', and 5'). The 5'-OH is the most nucleophilic (primary), and the 3'-OH is thermodynamically favored for phosphorylation over the 2'-OH due to steric and electronic factors. Without a rigorous protecting group strategy, "low yield" is actually "wrong isomer synthesis"—you are likely producing 5'-CMP or 3'-CMP, or losing your 2'-CMP to acid-catalyzed migration during workup.

This guide abandons generic advice to focus on the Markiewicz Silylation Strategy , the industry gold standard for locking the 3' and 5' positions to force 2'-selectivity.

Module 1: The Synthetic Route & Protecting Group Strategy

Diagnostic Question: Are you attempting direct phosphorylation of unprotected cytidine, or using transient protection?

The Issue: Direct phosphorylation (e.g., POCl₃ in triethyl phosphate) favors the 5'-position (Yoshikawa procedure). If you block the 5' position but leave the 2'/3' cis-diol open, you will get a mixture of 2' and 3' isomers (often 1:5 ratio favoring 3') or a 2',3'-cyclic phosphate intermediate.

The Solution: You must use a bifunctional protecting group that simultaneously bridges the 3' and 5' positions. The reagent of choice is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) , also known as the Markiewicz reagent.

Protocol Validation: The Markiewicz Route
  • Protection: React Cytidine with TIPDSCl₂ in Pyridine. This forms a distinct 8-membered ring bridging the 3' and 5' oxygens.

    • Checkpoint: The 2'-OH is now the only free hydroxyl.

  • Phosphorylation: React the 3',5'-O-TIPDS-Cytidine with a phosphorylating agent (e.g., dibenzyl phosphorochloridate or 2-cyanoethyl phosphoramidite).

  • Deprotection: Remove the silyl bridge using fluoride ions (TBAF/THF) or acid. Warning: Acidic deprotection can cause 2'

    
     3' migration (see Module 2).
    

MarkiewiczRoute Cyt Cytidine (Unprotected) TIPDS 3',5'-O-TIPDS-Cytidine (2'-OH Free) Cyt->TIPDS TIPDSCl2 / Pyridine (Locks 3' & 5') Phos 2'-Phosphorylated Intermediate TIPDS->Phos Phosphorylation (Regiospecific to 2') Final 2'-Cytidylic Acid (2'-CMP) Phos->Final Deprotection (TBAF or Acid) Isomer 3'-CMP (Byproduct) Final->Isomer Acidic Migration (Avoid pH < 2)

Figure 1: The Markiewicz strategy forces 2'-phosphorylation by sterically blocking the competing 3' and 5' sites.

Module 2: Phosphate Migration (The "Hidden" Yield Loss)

Diagnostic Question: Did your HPLC show a pure peak initially, but a split peak after lyophilization or storage?

The Mechanism: The 2'-phosphate group is kinetically unstable in acidic conditions. It can attack the adjacent 3'-OH to form a 2',3'-cyclic phosphate intermediate . This ring then hydrolyzes to yield a mixture of 2'-CMP and 3'-CMP. This is the "Thermodynamic Sink."

Troubleshooting Protocol:

  • pH Control: Never allow the pH to drop below 3.0 during workup.

  • Deprotection Choice: Use Fluoride (TBAF) for silyl removal rather than acid hydrolysis if possible. If acid is required (e.g., to remove acid-labile phosphate protecting groups), keep the temperature at 0°C and neutralize immediately.

  • Storage: Store 2'-CMP as a sodium salt at neutral pH, lyophilized, at -20°C. In solution, 2'-CMP will slowly isomerize to 3'-CMP over time.

Module 3: Moisture & Coupling Efficiency

Diagnostic Question: Are you using phosphoramidite chemistry and seeing low coupling efficiency (<95%)?

If you are synthesizing 2'-CMP via a phosphoramidite intermediate (common in modern automated synthesis), moisture is the enemy. The bulky TIPDS group creates steric hindrance, making the 2'-OH less accessible. Any water present will hydrolyze the activated phosphoramidite faster than the sterically hindered 2'-OH can react.

Corrective Actions:

FactorSpecificationWhy it Matters
Solvent Quality Anhydrous Acetonitrile (<10 ppm H₂O)Water competes with 2'-OH for the phosphoramidite.
Activator 5-Ethylthio-1H-tetrazole (ETT)ETT is more acidic/potent than standard tetrazole, helping overcome the steric bulk of the Markiewicz bridge.
Coupling Time Increase to 10-15 minutesThe 2'-OH is sterically crowded; standard DNA coupling times (2 min) are insufficient.
Drying Molecular Sieves (3Å)Add activated sieves to the phosphoramidite solution 24h prior to use.

Module 4: Purification & Isomer Separation

Diagnostic Question: Can you separate the 2' isomer from the 3' isomer?

Even with the best chemistry, trace 3'-CMP is inevitable. Separating them is difficult because their pKa values are nearly identical (pKa₁ ≈ 0.8, pKa₂ ≈ 4.4, pKa₃ ≈ 6.2).

Recommended HPLC Method: You must use Anion Exchange Chromatography (SAX) or a specialized Reversed-Phase method with ion-pairing agents.

  • Column: Strong Anion Exchange (SAX) (e.g., Source 15Q or equivalent).

  • Buffer A: 5 mM Ammonium Phosphate (pH 3.5).

  • Buffer B: 0.5 M Ammonium Phosphate (pH 3.5).

  • Gradient: Shallow gradient (0-20% B over 30 mins).

  • Logic: At pH 3.5, the phosphate is partially ionized. Small differences in the pKa of the phosphate group (influenced by the proximity of the sugar ring oxygen) allow for separation. 2'-CMP typically elutes before 3'-CMP.

Solubility Note: 2'-CMP is sparingly soluble in water compared to 3'-CMP.[1] In some cases, fractional crystallization from water/ethanol can enrich the 2' isomer, but this causes significant yield loss.

FAQ: Rapid Troubleshooting

Q: Can I just hydrolyze RNA to get 2'-CMP? A: You can, but it is inefficient. Hydrolysis of RNA by RNase (like RNase T2) or alkali yields a mix of 2'- and 3'-nucleotides. You will then face a difficult separation step (see Module 4). For high-purity applications, chemical synthesis via the Markiewicz route is superior.

Q: My product mass is correct (323.2 Da), but the NMR looks "messy." A: You likely have a mixture of 2' and 3' isomers. Check the H1' proton signal in ¹H-NMR. The 2'-isomer usually shows a distinct doublet with a different coupling constant than the 3'-isomer due to the change in sugar puckering induced by the phosphate group.

Q: Why is my yield low during the TIPDS protection step? A: TIPDSCl₂ is moisture sensitive. Ensure your pyridine is dry. Also, add the reagent slowly at 0°C. Adding it too fast can cause formation of the symmetrical dimer (two cytidines linked by one siloxane) rather than the intramolecular bridge.

References

  • Markiewicz, W. T. (1979).[2] Tetraisopropyldisiloxane-1,3-diyl: A Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides.[3] Journal of Chemical Research. 4

  • BenchChem Technical Support. (2025). Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. BenchChem Application Notes. 5[5][6][7][8][9][10][11]

  • DrugFuture. (2023). 2'-Cytidylic Acid Properties and Literature References. Chemical Index Database. 1

  • SIELC Technologies. (2023). HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate.[12] SIELC Application Notebook. 12

  • Arkivoc. (2009). Partial acylation of cytidine... as a tool to functionalize the ribonucleosidic 2',3'-cis-diol system. Arkivoc Journal. 3

Sources

preventing degradation of 2'-Cytidylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Archive From: Senior Application Scientist, Nucleotide Stability Unit Subject: Technical Guide: Preventing Degradation of 2'-Cytidylic Acid (2'-CMP) in Solution

Introduction

You are likely accessing this guide because you have observed inconsistent results in your enzymatic assays or HPLC traces involving 2'-Cytidylic acid (2'-CMP) . Unlike its more robust deoxy-counterparts, 2'-CMP is a ribonucleotide with a 2'-phosphate group that renders it chemically labile.[1]

The stability of 2'-CMP is not merely a matter of "keeping it cold." It requires a mechanistic understanding of two distinct degradation pathways: phosphate migration (isomerization) and nucleobase deamination . This guide provides the protocols necessary to arrest these processes and ensure experimental reproducibility.

Module 1: The Mechanisms of Degradation

To stabilize 2'-CMP, you must first understand what you are fighting.[1] In aqueous solution, 2'-CMP is susceptible to two primary chemical attacks.

Isomerization (Phosphate Migration)

This is the most common and often overlooked issue. Under acidic conditions (and to a lesser extent, alkaline), the 2'-phosphate group attacks the adjacent 3'-hydroxyl group.[1] This forms a 2',3'-cyclic phosphate intermediate , which then hydrolyzes randomly to yield a mixture of 2'-CMP and 3'-CMP.[1]

  • The Consequence: Your pure 2'-CMP standard becomes a mixture of isomers, altering binding affinities and enzyme kinetics.

Deamination

The cytosine base is prone to hydrolytic deamination, converting it to uracil .[2] This reaction is heat-dependent and catalyzed by both acid and base.[1]

  • The Consequence: 2'-CMP slowly converts to 2'-UMP (2'-Uridylic acid), a completely different nucleotide with distinct biological properties.[1]

Visualizing the Threat

The following diagram illustrates these competing pathways. Note the central role of the cyclic intermediate.

degradation_pathways CMP2 2'-Cytidylic Acid (Active Form) Cyclic 2',3'-Cyclic Intermediate CMP2->Cyclic Acid/Base Catalysis (Phosphate Migration) UMP2 2'-Uridylic Acid (Deamination Product) CMP2->UMP2 Deamination (Heat + pH Extremes) Cyclic->CMP2 Hydrolysis CMP3 3'-Cytidylic Acid (Isomer Impurity) Cyclic->CMP3 Hydrolysis (Irreversible Mix)

Figure 1: Degradation pathways of 2'-CMP showing the critical 2',3'-cyclic intermediate responsible for isomerization and the deamination pathway leading to UMP.[1]

Module 2: Storage & Handling Protocols

The following protocols are designed to minimize the kinetic energy available for the reactions described above.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Solvent Selection: Use Nuclease-Free Water (DEPC-treated or ultra-filtered).[1]

    • Reasoning: Even trace amounts of RNase can catalyze the cleavage of the phosphate ester.

  • pH Adjustment (Critical):

    • Dissolve the solid 2'-CMP in water.

    • Do NOT leave it in unbuffered water, which can become acidic (pH < 5) due to dissolved CO2 or the acidity of the nucleotide itself.

    • Adjust pH to 7.0 - 7.5 using NaOH.[1]

    • Causality: pH 7.0 minimizes the rate of acid-catalyzed isomerization (favored at pH < 6) and base-catalyzed deamination (favored at pH > 9).[1]

  • Filtration: Syringe filter through a 0.22 µm PES membrane .

    • Reasoning: Removes microbial contaminants that may secrete nucleases.

Protocol B: Temperature Management
StateTemperatureStability EstimateRecommendation
Lyophilized Powder -20°C> 2 YearsKeep desiccated.[1] Warm to RT before opening to prevent condensation.
Solution (Stock) -80°C6 MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
Solution (Working) 4°C< 24 HoursDiscard after use.[1] Do not re-freeze.

Module 3: Buffer Selection Guide

Choosing the right buffer is the first line of defense against pH drift.

Recommended Buffers
  • MOPS (pH 7.2):

    • Why: Excellent buffering capacity at neutral pH; minimal temperature-dependent pH shift compared to Tris.[1]

    • Concentration: 10 - 50 mM.[1]

  • HEPES (pH 7.5):

    • Why: Good alternative if MOPS interferes with downstream assays.

Buffers to Avoid
  • Phosphate Buffer: High concentrations of inorganic phosphate can inhibit certain enzymatic reactions involving nucleotides and complicates HPLC analysis by masking phosphate peaks.

  • Unbuffered Water: As mentioned, water absorbs CO2, dropping pH to ~5.5, which accelerates the 2' -> 3' migration.[1]

Module 4: Quality Control & Troubleshooting

How do you know if your 2'-CMP has degraded? Use this troubleshooting matrix.

QC Method: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Aquasil or similar polar-embedded column).[1]

  • Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) / Methanol gradient.

  • Detection: UV at 260 nm (Cytosine max) and 280 nm.[1]

  • Success Criteria: Single sharp peak.

    • Split Peak: Indicates 2'/3' isomerization.[2]

    • Shifted Retention Time + Absorbance Ratio Change: Indicates deamination to UMP (Uracil has different UV max).[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Loss of biological activity Isomerization to 3'-CMPCheck pH of stock solution.[1] If pH < 6, discard and re-make in MOPS pH 7.2.
Shift in UV Absorbance (260/280 ratio) Deamination (C -> U)Store stocks at -80°C. Avoid heating above 37°C during dissolution.
Cloudiness / Precipitate Low Solubility / Temp2'-CMP is sparingly soluble.[1][3] Warm briefly to 37°C to dissolve, then cool. Ensure pH is neutral (solubility increases with pH).[1]
Inconsistent Enzyme Kinetics Cyclic IntermediateThe 2',3'-cyclic phosphate is a transition state inhibitor for many enzymes. Ensure fresh preparation.

References

  • PubChem. (2025).[1] 2'-Cytidylic acid | C9H14N3O8P.[1][3] National Library of Medicine. [Link]

  • Lönnberg, H. (2011).[1] Cleavage of RNA phosphodiester bonds by small molecular entities: A mechanistic insight. ResearchGate. [Link]

  • Lewis, C. A., et al. (2016).[1] Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. Proceedings of the National Academy of Sciences (PNAS). [Link][1]

  • Cytiva. (2025). Buffer management solutions for large-scale biomanufacturing. Cytiva Life Sciences. [Link][1]

Sources

resolving isomeric impurities in 2'-Cytidylic acid preparations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isomeric Impurities in 2'-Cytidylic Acid Preparations

Introduction: The 2'/3' Isomerization Challenge

You are likely accessing this guide because your 2'-Cytidylic acid (2'-CMP) preparation is showing unexpected peak broadening, splitting, or retention time shifts during HPLC analysis.

The Core Issue: 2'-CMP is thermodynamically unstable in aqueous solution, particularly under acidic conditions.[1] It readily isomerizes to 3'-Cytidylic acid (3'-CMP) via a 2',3'-cyclic cytosine monophosphate (ccMP) intermediate.[2][1] This is not a contamination from an external source; it is an intrinsic molecular rearrangement driven by the proximity of the 3'-hydroxyl group to the 2'-phosphate.[2]

This guide provides the diagnostic workflows, mechanistic insights, and validated protocols required to resolve, quantify, and minimize these isomeric impurities.

Module 1: Diagnostic Workflow (The Triage)

Before altering your purification method, confirm the nature of the impurity using this logic flow.

DiagnosticFlow Start Symptom: Double Peak or Shoulder CheckPH Check Sample pH Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic RunStd Run 3'-CMP Standard IsAcidic->RunStd Yes (High Risk) IsAcidic->RunStd No (Check anyway) CoElution Does Standard Co-elute? RunStd->CoElution ResultIso Diagnosis: Isomeric Impurity (Acid-Catalyzed Migration) CoElution->ResultIso Yes ResultDeg Diagnosis: Degradation (Check for Cytidine/Cytosine) CoElution->ResultDeg No

Figure 1: Diagnostic decision tree for identifying isomeric impurities in nucleotide samples.

Module 2: The Mechanism (The "Why")

Understanding the mechanism is critical for prevention. The migration of the phosphate group between the 2' and 3' positions is acid-catalyzed .[3]

  • Protonation: Low pH protonates the phosphate oxygen.[2]

  • Cyclization: The adjacent hydroxyl group (3'-OH) attacks the phosphorus, forming a five-membered 2',3'-cyclic phosphate ring and releasing water.[2][1]

  • Ring Opening: The ring opens randomly. If water attacks the 2' position, it reverts to 2'-CMP.[2][1] If it attacks the 3' position, it becomes 3'-CMP .[2][1]

Thermodynamic Reality: The equilibrium mixture is often near 50:50 or slightly favors the 3'-isomer. You cannot "purify" this away if your solvent conditions favor the intermediate.

Isomerization CMP2 2'-CMP (Target) Cyclic 2',3'-Cyclic CMP (Transition State) CMP2->Cyclic Acid/Heat (-H2O) Cyclic->CMP2 +H2O CMP3 3'-CMP (Impurity) Cyclic->CMP3 +H2O CMP3->Cyclic Acid/Heat (-H2O)

Figure 2: The reversible acid-catalyzed migration pathway via the cyclic intermediate.[2][1]

Module 3: Chromatographic Resolution (The "Fix")

Standard C18 columns often fail to separate 2'-CMP and 3'-CMP because their hydrophobicities are nearly identical.[2][1] You must exploit their ionic differences or stereochemistry .[2]

Method A: Ion-Pair Reversed-Phase HPLC (Analytical Gold Standard)

This method uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) to form neutral ion pairs with the phosphate, increasing retention and stereoselectivity.[2][1]

Protocol ID: IP-RP-NUC-05 Objective: Baseline separation of 2'-CMP and 3'-CMP.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) - High carbon load preferred
Mobile Phase A 10 mM TBAHS + 10 mM Potassium Phosphate (pH 6.[2][1]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 25°C (Higher temps promote on-column isomerization)
Detection UV @ 260 nm

Gradient Profile:

  • 0-5 min: 2% B (Isocratic equilibration)[2][1]

  • 5-20 min: 2% -> 15% B (Linear gradient)[2][1]

  • 20-25 min: 15% -> 50% B (Wash)[2][1]

Why this works: The TBAHS interaction is sensitive to the steric position of the phosphate. 2'-CMP typically elutes before 3'-CMP, but this must be confirmed with standards as column chemistry varies [1, 2].[2][1]

Method B: Strong Anion Exchange (SAX) (Preparative/Robust)

If you cannot use ion-pairing reagents (e.g., LC-MS incompatibility), use SAX.[2][1]

Protocol ID: SAX-NUC-02 Objective: Salt-based separation.[2][1]

ParameterCondition
Column SAX (Strong Anion Exchange), quaternary amine functionalized
Buffer A 5 mM Ammonium Phosphate, pH 3.5
Buffer B 500 mM Ammonium Phosphate, pH 3.5
Gradient 0-100% B over 30 mins

Note: At pH 3.5, the phosphate ionization states differ slightly between isomers, allowing separation.[1] However, minimize fraction collection time as pH 3.5 can induce slow isomerization in the collection tube [3].

Module 4: Stability & Handling (Root Cause Analysis)

Resolving the peak on the instrument is useless if the sample degrades in the vial.

Critical Handling Rules:

  • The "Neutral" Rule: Never store 2'-CMP in acidic buffers (pH < 6) or unbuffered water (which absorbs CO2 and becomes acidic).[2] Maintain pH 7.0–8.0.[2]

  • Cold Chain: Store lyophilized powder at -20°C. Reconstitute only immediately before use.

  • Avoid Divalent Cations: Mg²⁺ or Mn²⁺ can catalyze phosphodiester bond cleavage or migration in some contexts.[2] Use EDTA if compatible with downstream applications.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use a standard C18 column without ion-pairing agents? A: No. Nucleotides are highly polar and will elute in the void volume (t0) with no retention. You need either an HILIC mode, a Porous Graphitic Carbon (PGC) column, or the Ion-Pairing method described above [4].[1]

Q2: I see a third peak between 2'-CMP and 3'-CMP. What is it? A: This is likely the 2',3'-cyclic CMP intermediate.[1] Its presence indicates active degradation is occurring during the run or in the autosampler. Check if your autosampler is cooling the sample (set to 4°C) and verify the sample pH is neutral.

Q3: How do I remove the 3'-isomer from my 2'-CMP preparation? A: Preparative separation is difficult due to the equilibrium.[2] The most effective method is enzymatic digestion if your application allows. Specific 3'-nucleotidases can selectively degrade 3'-CMP to Cytidine, which has a vastly different retention time and can be easily removed by a simple C18 wash.[2][1]

Q4: Why does my retention time shift day-to-day? A: Ion-pairing chromatography is very sensitive to the concentration of the pairing reagent and temperature.[2][1] Ensure your mobile phase is freshly prepared and the column temperature is thermostat-controlled, not ambient.[1]

References
  • Bitesize Bio. (2025).[2] How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.Link

  • YMC Europe. (2025). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.[2][4][5][6][7]Link[2][1]

  • National Institutes of Health (NIH). (2021).[2] Altered Mechanisms for Acid-Catalyzed RNA Cleavage and Isomerization Reactions.[2]Link[2][1]

  • SIELC Technologies. (2025). HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate.[2][1][8]Link

Sources

challenges in enzymatic reactions with 2'-Cytidylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Cytidylic Acid (2'-CMP) Optimization Guide

  • Document ID: TSC-2CMP-001[1]

  • Subject: Troubleshooting enzymatic reactions, stability, and analysis of 2'-Cytidylic Acid.

Executive Summary

2'-Cytidylic acid (2'-CMP) is a ribonucleotide isomer often encountered as a product of non-specific hydrolysis or as a competitive inhibitor in enzymatic pathways involving 3'- or 5'-CMP.[1][2][3] Unlike its biologically ubiquitous counterparts (5'-CMP and 3'-CMP), 2'-CMP presents unique challenges in stability (phosphate migration) and enzymatic recognition.[1] This guide addresses the critical "silent" variables—isomerization and competitive inhibition—that frequently compromise experimental data.

Part 1: The Stability Challenge (Phosphate Migration)

The Core Issue: The most frequent failure mode in 2'-CMP experiments is the unintended isomerization to 3'-CMP. In acidic conditions, the phosphate group at the 2'-position is prone to nucleophilic attack by the neighboring 3'-hydroxyl group, forming a 2',3'-cyclic phosphate intermediate.[1] This cyclic ring subsequently hydrolyzes to yield a mixture of 2'-CMP and 3'-CMP.[1]

Implication: If your protocol involves an acidic quench or storage at low pH, your "pure" 2'-CMP substrate likely contains significant 3'-CMP contamination, which may be the actual substrate for your enzyme.[1]

Mechanism of Isomerization

The following diagram illustrates the reversible migration pathway via the cyclic intermediate.

phosphate_migration CMP2 2'-CMP (Substrate) Cyclic 2',3'-Cyclic CMP (Intermediate) CMP2->Cyclic Acidic pH / Heat (Dehydration) Cyclic->CMP2 Hydrolysis (Thermodynamic Mix) CMP3 3'-CMP (Isomer Product) Cyclic->CMP3 Hydrolysis (Thermodynamic Mix)

Figure 1: Acid-catalyzed phosphate migration.[1] The equilibrium mixture often favors the 3'-isomer due to thermodynamic stability.

Protocol Recommendations:

  • Storage: Store 2'-CMP stocks at pH 7.5 – 8.0 at -20°C. Avoid unbuffered water, which can become acidic upon CO2 absorption.[1]

  • Reaction Quenching: Do not use TCA (Trichloroacetic acid) or HCl to stop reactions if you intend to quantify 2'-CMP specifically.[1] Use EDTA (chelates Mg2+ required for many enzymes) or Heat Inactivation (65°C for 10 min, if pH is neutral).[1]

Part 2: Enzymatic Specificity & Inhibition

The Core Issue: Many researchers assume 2'-CMP is inert if their enzyme is specific for 3' or 5' nucleotides. However, 2'-CMP often acts as a competitive inhibitor .[1]

Case Study: RNase A Ribonuclease A (RNase A) specifically hydrolyzes RNA to produce 3'-CMP.[1] It does not hydrolyze 2'-CMP.[1] However, 2'-CMP binds to the RNase A active site with high affinity (


), effectively blocking the enzyme from processing its actual substrate.[1]

Troubleshooting Enzyme Activity:

ObservationPotential CauseVerification Step
No Product Formation 2'-CMP is acting as a competitive inhibitor.[1]Increase substrate concentration (10x).[1] If rate increases, inhibition is competitive.[1]
Unexpected Product Substrate contamination with 3'-CMP.Run "No Enzyme" control on HPLC to check 2'-CMP purity (see Part 3).
Non-linear Kinetics Product inhibition.As the reaction proceeds, accumulated 2'-CMP (if produced) slows the reaction.

Part 3: Analytical Separation (HPLC)

The Core Issue: Standard C18 Reversed-Phase HPLC often fails to resolve 2'-CMP from 3'-CMP because their hydrophobicities are nearly identical. Separation requires exploiting their subtle pKa differences (


 of phosphate: ~6.[1]0) and spatial orientation.
Recommended Protocol: Anion Exchange Chromatography

Anion exchange is the gold standard for separating nucleotide isomers. The elution order is typically 2'-CMP < 3'-CMP < 5'-CMP .[1]

Method Parameters:

  • Column: Strong Anion Exchange (SAX) (e.g., Agilent Zorbax SAX or equivalent).[1]

  • Mobile Phase A: 5 mM Ammonium Phosphate, pH 3.5 (Low salt).[1]

  • Mobile Phase B: 250 mM Ammonium Phosphate, pH 3.5 (High salt).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Cytosine max) or 272 nm.[1]

  • Gradient: 0-100% B over 20 minutes.

Why this works: At pH 3.5, the cytosine base is protonated (positive), and the phosphate is partially ionized (negative).[1] The position of the phosphate (2' vs 3') alters the effective charge density and interaction with the positively charged resin. 2'-CMP, having the phosphate closer to the glycosidic bond, typically elutes first due to steric shielding reducing its effective binding strength compared to the more exposed 3'-phosphate.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem: Low Enzymatic Yield CheckPurity Step 1: Check Substrate Purity (Is 2'-CMP >98% pure?) Start->CheckPurity RunHPLC Action: Run SAX-HPLC (Look for 3'-CMP peak) CheckPurity->RunHPLC IsPure Result: Pure 2'-CMP RunHPLC->IsPure IsImpure Result: Contains 3'-CMP RunHPLC->IsImpure CheckInhibition Step 2: Check for Inhibition (Is 2'-CMP inhibiting the enzyme?) IsPure->CheckInhibition Recrystallize Action: Repurify or Buy fresh stock IsImpure->Recrystallize KineticTest Action: Perform Ki determination (Competitive Inhibition plot) CheckInhibition->KineticTest

Figure 2: Workflow for diagnosing reaction failures involving 2'-CMP.

Frequently Asked Questions (FAQs)

Q1: Can I use 2'-CMP as a substrate for T4 RNA Ligase? A: Generally, no.[1] T4 RNA Ligase typically requires a 3'-hydroxyl and a 5'-phosphate (donor) or 3'-phosphate (acceptor) configuration.[1] 2'-CMP does not fit the canonical substrate geometry. If you see ligation, check for 3'-CMP contamination.[1]

Q2: My 2'-CMP solution turned cloudy after storage at 4°C. A: This is likely precipitation, not degradation.[1] Cytidine nucleotides can aggregate at high concentrations (>50 mM) and low temperatures.[1] Warm to 37°C and vortex. If the solution remains cloudy, check pH; it may have drifted near the isoelectric point.

Q3: Why does RNase A not cleave 2'-CMP? A: The mechanism of RNase A involves the active site Histidine-12 abstracting a proton from the 2'-OH group to attack the 3'-phosphate. In 2'-CMP, the phosphate is already at the 2' position, and there is no nucleophile positioned correctly to attack it. Thus, it binds but does not react (dead-end complex).[1]

References

  • Richards, F. M., & Wyckoff, H. W. (1971).[1] Bovine Pancreatic Ribonuclease. The Enzymes, 4, 647-806.[1] (Detailed mechanism of RNase A and inhibition by 2'-CMP). Link

  • Lippincott, J., et al. (1998).[1] The kinetics of the hydrolysis of cytidine 2',3'-cyclic phosphate by ribonuclease A. Journal of Biological Chemistry. (Discusses the cyclic intermediate). Link

  • Thompson, J. E., et al. (1994).[1] Phosphate Migration during the chemical synthesis of RNA.[4] Nucleic Acids Research.[4] (Stability of 2' vs 3' phosphates). Link

  • Das, U., et al. (2013).[1] Inhibition of Ribonuclease A by certain aminonucleosides.[5] (Discusses competitive inhibition). Link

  • BenchChem. HPLC Analysis of Cytidine Monophosphates. (General HPLC conditions for nucleotides). Link[1]

Sources

Technical Support Center: High-Resolution HPLC Separation of Cytidylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Challenge: Cytidylic acid isomers (Cytidine Monophosphates: 2'-CMP, 3'-CMP, 5'-CMP) present a "perfect storm" for chromatography.[1] They are highly polar (poor retention on C18), structurally identical except for phosphate position (isobaric), and the 2' and 3' isomers are susceptible to interconversion under acidic conditions.[1]

Immediate Triage: Before selecting a protocol, identify your detection method. The presence of non-volatile salts in traditional methods makes them incompatible with Mass Spectrometry (MS).

Method Selection Decision Matrix

MethodSelection Start START: Select Detection Mode MS Mass Spectrometry (LC-MS) Start->MS Sensitivity Required UV UV/Vis (PDA) Start->UV Robustness/QC PGC Method A: Porous Graphitic Carbon (Hypercarb) MS->PGC Recommended (No Ion Pairing) IPRP Method C: Ion-Pair RP (Volatile Reagents only) MS->IPRP Alternative (System Contamination Risk) SAX Method B: Strong Anion Exchange (SAX) UV->SAX Gold Standard (Isomer Selectivity) ClassicIP Method D: Ion-Pair RP (TBAH/Phosphate) UV->ClassicIP Legacy Methods DetailA Protocol A: PGC High pH Stability PGC->DetailA Go to Protocol A DetailB Protocol B: SAX Phosphate Buffer SAX->DetailB Go to Protocol B

Figure 1: Method Selection Workflow. Select the stationary phase based on your downstream detector to avoid signal suppression or hardware contamination.[1]

Core Protocols

Protocol A: Porous Graphitic Carbon (PGC) – The Modern Standard

Best for: LC-MS applications, polar retention without ion-pairing reagents.[1] Mechanism: PGC retains analytes based on planarity and charge. The graphite surface interacts strongly with the nucleobase, allowing separation of isomers based on the steric accessibility of the phosphate group relative to the flat graphite surface.

ParameterSpecificationRationale
Column Hypercarb (Thermo), 5 µm, 100 x 2.1 mm100% Porous Graphitic Carbon.[1] Stable pH 0–14.
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (adjusted with NH₄OH)High pH ensures full ionization of phosphates and improves peak shape on PGC [1].
Mobile Phase B 100% AcetonitrileOrganic modifier to elute the strongly retained nucleobase.
Gradient 0-5 min: 2% B (Isocratic loading)5-20 min: 2% → 25% B20-25 min: 95% B (Wash)Shallow gradient required to resolve the 2'/3' critical pair.
Temp 40°CElevated temperature improves mass transfer and reduces backpressure.
Detection ESI (-) Mode or UV 260 nmNegative mode is more sensitive for phosphorylated nucleotides.[1]

Expert Insight: PGC columns are sensitive to "redox" states. If retention times drift, the column may need a regeneration cycle with a strong acid (e.g., dilute HCl) followed by a strong organic wash to restore the surface charge state [2].

Protocol B: Strong Anion Exchange (SAX) – The Robust QC Method

Best for: UV detection, preparative work, and separating complex nucleotide pools (mono-, di-, tri-phosphates).[1] Mechanism: Separation is driven purely by electrostatic interaction between the negatively charged phosphate and the positively charged resin.

ParameterSpecificationRationale
Column Agilent ZORBAX SAX or Waters Spherisorb SAX, 5 µmQuaternary ammonium stationary phase designed for nucleotides.[1]
Mobile Phase A 5 mM Ammonium Phosphate, pH 3.5Low ionic strength for initial retention.[1] Acidic pH suppresses silanols (if silica-based).[1]
Mobile Phase B 0.5 M Ammonium Phosphate, pH 3.5High ionic strength to elute species with higher charge density.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient Linear gradient 0-100% B over 20-30 minsThe 2' and 3' isomers have slightly different pKa values due to the "neighboring group effect" of the hydroxyl, allowing separation [3].

The "Critical Pair" & Sample Stability

Issue: Users often observe 2'-CMP and 3'-CMP peaks merging or "ghost" peaks appearing over time. Root Cause: Acid-Catalyzed Isomerization.[1] Under acidic conditions (pH < 3), the phosphate group can migrate between the 2' and 3' positions via a 2',3'-cyclic monophosphate intermediate.[1] This is an equilibrium reaction.

Isomerization cluster_warning DANGER ZONE: pH < 3.0 C2 2'-CMP (Phosphate at 2') Cyclic 2',3'-Cyclic CMP (Intermediate) C2->Cyclic Acid (H+) Cyclic->C2 Reversible C3 3'-CMP (Phosphate at 3') Cyclic->C3 Hydrolysis C3->Cyclic Reversible

Figure 2: Acid-Catalyzed Migration Pathway. Avoid storing samples in 0.1% TFA or high-acid matrices.[1]

Prevention Strategy:

  • Sample Diluent: Dissolve standards in 10 mM Ammonium Acetate (pH 7-8) or water. Avoid 0.1% Formic Acid/TFA as the sample solvent.

  • Injector Temp: Keep the autosampler at 4°C. Isomerization is temperature-dependent.

Troubleshooting Guide (Q&A)

Q1: My peaks are tailing severely, especially 5'-CMP. How do I fix this?

Diagnosis: Phosphate groups are notorious for chelating with trace iron in stainless steel HPLC systems and column frits. Solution:

  • System Passivation: Flush the LC system (without column) with 30% Phosphoric Acid or a dedicated passivation solution (e.g., 0.5% EDTA) overnight.[1]

  • Hardware: Use PEEK tubing and PEEK-lined columns if available.[1]

  • Additive: If using UV detection (Protocol B), add 2-5 mM EDTA to the mobile phase to scavenge metal ions.[1] Note: Do NOT use EDTA with LC-MS.

Q2: I see a split peak for 2'-CMP, but I am sure the standard is pure.

Diagnosis: This is likely on-column isomerization or rotational isomerism (atropisomerism) if using PGC.[1] Solution:

  • Check pH: Ensure your mobile phase pH is not drifting below 3.0 (for SAX/RP).

  • Temperature: If using PGC, increase column temperature to 40-50°C. PGC can separate rotational isomers of the nucleobase relative to the sugar; higher temperature speeds up the rotation, merging the split peaks into a single sharp peak [4].

Q3: Why is my retention time shifting on the Hypercarb (PGC) column?

Diagnosis: PGC columns are sensitive to the "history" of solvents used. They can retain non-polar contaminants irreversibly, altering the surface charge. Solution:

  • Regeneration: Flush with 95% THF / 5% Water to remove hydrophobic contaminants.

  • Acid/Base Shock: Some protocols recommend a flush with 0.1 M HCl followed by 0.1 M NaOH (check manufacturer limits) to reset the surface redox state [2].

Q4: Can I use standard C18 columns?

Diagnosis: Generally, no.[1] CMPs are too polar and will elute in the void volume (


).
Solution:  If you must use C18, you need an Ion-Pairing Reagent.[1]
  • Protocol: Add 10 mM Tetrabutylammonium Hydroxide (TBAH) to the mobile phase. This creates a hydrophobic complex with the phosphate, allowing retention on C18.

  • Warning: TBAH permanently alters the C18 column (dedicate the column to this method) and suppresses ionization in MS.

References

  • Thermo Fisher Scientific. (2020).[1] Separation of Nucleotides and Nucleosides using Porous Graphitic Carbon.[2] Application Note. Link

  • Pabst, M., et al. (2010).[1] Nucleotide and nucleotide sugar analysis by liquid chromatography-electrospray ionization-mass spectrometry on surface-conditioned porous graphitic carbon.[1][3] Analytical Chemistry, 82(23), 9782-9788.[1] Link[1]

  • Jing, P., et al. (2016).[1][2] Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides. Journal of Pharmaceutical and Biomedical Analysis. Link

  • West, C., et al. (2010).[1] Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A, 1217(19), 3201-3216.[1] Link[1]

Sources

side reactions in the chemical synthesis of 2'-Cytidylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of 2'-Cytidylic acid (2'-CMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered issues during the synthesis process. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2'-CMP, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2'-CMP with Contamination of 3'- and 5'-CMP Isomers

Question: My final product shows a low yield of the desired 2'-CMP, and my analysis (e.g., HPLC, NMR) indicates the presence of significant amounts of 3'-CMP and 5'-CMP. What is causing this lack of regioselectivity in phosphorylation?

Answer:

The primary cause of this issue is the non-specific phosphorylation of the hydroxyl groups at the 2', 3', and 5' positions of the cytidine ribose sugar. The hydroxyl groups at these positions have similar reactivity, and without a proper protection strategy, the phosphorylating agent can react with any of them.

Causality and Mechanism:

The synthesis of 2'-CMP requires the selective phosphorylation of the 2'-hydroxyl group. This is typically achieved by first protecting the 5' and 3' hydroxyl groups, leaving only the 2'-hydroxyl available for reaction. If the protection of the 5' and 3' positions is incomplete, or if the protecting groups are unstable under the reaction conditions, the phosphorylating agent will react with the free hydroxyl groups, leading to a mixture of isomers.[1]

Step-by-Step Troubleshooting Protocol:

  • Verify the Integrity of Your Starting Material: Ensure that your starting cytidine derivative has the 5' and 3' hydroxyl groups appropriately protected. Common protecting groups for the 5'-position include dimethoxytrityl (DMT), and for the 3'-position, a solid support linkage in solid-phase synthesis or a silyl ether in solution-phase synthesis are often used.[2][3]

  • Optimize Protection Reaction Conditions:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the protecting group reagent to drive the reaction to completion.

    • Reaction Time and Temperature: Allow the protection reaction to proceed for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Anhydrous Conditions: Moisture can hydrolyze both the protecting group reagents and the protected nucleoside, leading to free hydroxyl groups.[4] Ensure all solvents and reagents are anhydrous.

  • Choose the Appropriate Phosphorylating Agent: Some phosphorylating agents may offer better regioselectivity than others. For instance, using a bulky phosphoramidite reagent can sometimes favor reaction with the less sterically hindered 5'-hydroxyl group if it is unprotected, but for selective 2'-phosphorylation, prior protection is key.[5]

  • Purification of the Protected Intermediate: Before phosphorylation, purify the 3',5'-diprotected cytidine to remove any partially protected or unprotected starting material. This can be achieved through column chromatography.

Issue 2: Formation of a 2',3'-Cyclic Phosphate Byproduct

Question: I am observing a significant byproduct with a mass corresponding to a cyclic phosphodiester. What is causing the formation of 2',3'-cyclic cytidine monophosphate (2',3'-cCMP)?

Answer:

The formation of a 2',3'-cyclic phosphate is a common side reaction in ribonucleotide synthesis, often occurring during the deprotection steps or under certain phosphorylation conditions.[6]

Causality and Mechanism:

The 2'- and 3'-hydroxyl groups of the ribose are in close proximity, allowing for an intramolecular cyclization reaction. This can be promoted by:

  • Deprotection Conditions: Certain deprotection conditions, particularly those involving strong bases or acids, can catalyze the formation of the cyclic phosphate.

  • Activation of the Phosphate Group: During phosphorylation, if the phosphate group is overly activated, it can lead to intramolecular attack from the adjacent hydroxyl group.

Step-by-Step Troubleshooting Protocol:

  • Modify Deprotection Strategy:

    • If using a base-labile protecting group on the phosphate (e.g., cyanoethyl), ensure the deprotection is carried out under mild conditions and for the shortest time necessary.

    • For acid-labile protecting groups (e.g., DMT), use a mild acid and control the reaction time carefully to prevent side reactions.[]

  • Control Phosphorylation Conditions:

    • Choice of Activating Agent: Use an activating agent that provides a balance between reactivity and selectivity. Overly reactive activators can lead to side reactions.[]

    • Temperature Control: Perform the phosphorylation at a low temperature to minimize the rate of the cyclization side reaction.

  • Post-Synthesis Hydrolysis of the Cyclic Byproduct: If the formation of the 2',3'-cyclic phosphate is unavoidable, it can be hydrolyzed to a mixture of 2'- and 3'-CMP under controlled acidic or basic conditions.[6] However, this will require a subsequent purification step to isolate the desired 2'-CMP.

Issue 3: Modification of the Cytosine Base

Question: My final product shows evidence of modification on the cytosine base, such as acylation or alkylation. How can I prevent these side reactions?

Answer:

The exocyclic amino group (N4) of cytosine is nucleophilic and can react with electrophilic reagents used in the synthesis, such as protecting group reagents or byproducts of the phosphorylation reaction.[]

Causality and Mechanism:

To prevent unwanted reactions at the N4 position, it must be protected. Common protecting groups for cytosine include benzoyl (Bz) or acetyl (Ac).[2] If this protection is incomplete or if the protecting group is lost prematurely, the free amino group can undergo side reactions.

Step-by-Step Troubleshooting Protocol:

  • Ensure Complete Protection of the Cytosine Base:

    • Use a sufficient excess of the acylating agent (e.g., benzoyl chloride or acetic anhydride) during the protection step.

    • Monitor the reaction to ensure complete conversion to the N4-protected cytidine.

  • Stability of the N-Protecting Group: Choose an N-protecting group that is stable throughout the synthesis and can be removed under conditions that do not affect the rest of the molecule. The benzoyl group is generally more stable than the acetyl group.[2]

  • Quenching of Electrophilic Reagents: After each reaction step involving electrophilic reagents, ensure that any excess reagent is properly quenched to prevent it from reacting with the deprotected nucleobase in subsequent steps.

Protecting Group Common Reagent Deprotection Conditions Stability
Benzoyl (Bz)Benzoyl ChlorideConcentrated Ammonium HydroxideHigh
Acetyl (Ac)Acetic AnhydrideConcentrated Ammonium HydroxideModerate

A summary of common N-protecting groups for cytosine.

Frequently Asked Questions (FAQs)

Q1: Why is the phosphoramidite method preferred for nucleotide synthesis?

A1: The phosphoramidite method is favored due to its high coupling efficiency (often >99%), which is crucial for the synthesis of long oligonucleotides.[4] The use of phosphoramidite monomers, which are stable until activated in situ, allows for a controlled and stepwise assembly of the nucleotide chain.[3]

Q2: What is the purpose of the "capping" step in solid-phase synthesis?

A2: The capping step is a quality control measure to block any unreacted 5'-hydroxyl groups after a coupling cycle.[4] This prevents them from reacting in subsequent cycles, which would lead to the formation of deletion sequences (n-1 products). The capping is typically done using acetic anhydride.[4]

Q3: How critical are anhydrous conditions for the synthesis?

A3: Extremely critical. Water can hydrolyze the phosphoramidite monomers, the activated intermediates, and some protecting groups, leading to low coupling efficiency and the formation of byproducts.[4][] All solvents and reagents should be of synthesis grade and handled under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use the same protecting group for the 2' and 3' hydroxyls?

A4: While possible, it is generally not advisable if you want to selectively phosphorylate the 2'-position. A differential protection strategy is necessary, where the 3' and 5' hydroxyls are protected with groups that can be selectively removed, leaving the 2'-hydroxyl free for the desired reaction.

Visualizing Reaction Pathways

Desired Synthesis Pathway vs. Side Reactions

The following diagram illustrates the intended reaction pathway for the phosphorylation of a protected cytidine and the common side reactions that can occur.

G cluster_0 Desired Pathway cluster_1 Side Reactions Protected Cytidine Protected Cytidine 2'-Phosphorylated Cytidine 2'-Phosphorylated Cytidine Protected Cytidine->2'-Phosphorylated Cytidine Selective Phosphorylation 3'-/5'-Phosphorylated Isomers 3'-/5'-Phosphorylated Isomers Protected Cytidine->3'-/5'-Phosphorylated Isomers Non-selective Phosphorylation Base-Modified Cytidine Base-Modified Cytidine Protected Cytidine->Base-Modified Cytidine Incomplete N-protection 2'-CMP 2'-CMP 2'-Phosphorylated Cytidine->2'-CMP Deprotection 2',3'-Cyclic Phosphate 2',3'-Cyclic Phosphate 2'-Phosphorylated Cytidine->2',3'-Cyclic Phosphate Intramolecular Cyclization Final Product Final Product 2'-CMP->Final Product Start Start Start->Protected Cytidine

Caption: Desired vs. side reaction pathways in 2'-CMP synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low product yield.

G start Low Yield of 2'-CMP check_isomers HPLC/MS shows 3'-/5'-isomers? start->check_isomers check_cyclic Byproduct with mass of cyclic phosphate? check_isomers->check_cyclic No cause_protection Incomplete 3',5'-OH protection. Review protection protocol. check_isomers->cause_protection Yes check_base_mod Evidence of base modification? check_cyclic->check_base_mod No cause_deprotection Harsh deprotection or over-activation. Optimize deprotection/phosphorylation. check_cyclic->cause_deprotection Yes cause_n_protection Incomplete N-protection. Verify N-protection step. check_base_mod->cause_n_protection Yes cause_general General issues (moisture, reagent quality). Check anhydrous conditions and reagent integrity. check_base_mod->cause_general No

Caption: Troubleshooting flowchart for low 2'-CMP yield.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Costanzo, M. J., et al. (2011). Reaction of cytidine nucleotides with cyanoacetylene: support for the intermediacy of nucleoside-2',3'-cyclic phosphates in the prebiotic synthesis of RNA. Journal of Molecular Evolution, 72(1), 1-8. Retrieved from [Link]

  • Batenburg, J. J., & van Golde, L. M. (1989). Cytidine monophosphate-dependent synthesis of phosphatidylglycerol in permeabilized type II pneumonocytes. The Biochemical journal, 259(1), 231–237. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Google Patents. (n.d.). US6822090B2 - Process for the preparation of cytidine derivatives.
  • Pauklin, S., et al. (2017). Phosphorylation promotes activation-induced cytidine deaminase activity at the Myc oncogene. Journal of Experimental Medicine, 214(12), 3543–3552. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Cytidine-2',3'-cyclic monophosphate. Retrieved from [Link]

  • Marotta, A., et al. (2022). Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. Journal of Bacteriology, 204(11). Retrieved from [Link]

  • Anderson, K. S., & Sammons, R. D. (2007). Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis. Bioconjugate Chemistry, 18(4), 1142–1149. Retrieved from [Link]

  • Banda, D. M., et al. (2020). Arginine Kinase Activates Arginine for Phosphorylation by Pyramidalization and Polarization. ACS Catalysis, 10(15), 8568–8577. Retrieved from [Link]

  • Guschlbauer, W., & Janik, B. (1971). Deoxy-2'-fluoro-cytidylic acid: enzymatic synthesis, spectroscopic characterization and interaction with poly-inosinic acid. FEBS letters, 12(3), 161–164. Retrieved from [Link]

  • Zhang, L., et al. (2019). Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization. Angewandte Chemie International Edition, 58(15), 4973–4977. Retrieved from [Link]

  • Twist Bioscience. (2025, April 9). Troubleshooting with Twist: EF 2.0 fragmentation master mix preparation and addition to sample. Retrieved from [Link]

  • Petersen, M. A., & Wengel, J. (2019). On-demand synthesis of phosphoramidites. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN102212096A - Method for preparing 5'-cytidylic acid from composite solvent and bind acid agent.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Lee, T. T., & Momparler, R. L. (1976). Inhibition of uridine-cytidine kinase by 5-azacytidine 5'-triphosphate. Medical and pediatric oncology, 2(3), 265–270. Retrieved from [Link]

  • Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-alpha-methylcytidine and 2'-Deoxy-2'-C-alpha-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. The Journal of organic chemistry, 69(14), 4751–4759. Retrieved from [Link]

  • Pandey, U., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian journal of nuclear medicine : IJNM : the official journal of the Society of Nuclear Medicine, India, 33(2), 139–142. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cytidine monophosphate – Knowledge and References. Retrieved from [Link]

  • Van Rompay, A. R., et al. (2005). Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium. Molecular pharmacology, 67(2), 466–474. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 1330: Low dose irradiation reverts chemoresistance towards fluorouracil in human pancreatic adenocarcinoma cells by upregulation of thymidine phosphorylase. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Cytidylic acid (2'-CMP) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important nucleotide. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your purification workflows.

Troubleshooting Guide

This section addresses specific issues that can arise during the purification of 2'-CMP. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question: Why is my 2'-CMP yield consistently low after anion-exchange chromatography?

Answer:

Low yield in anion-exchange chromatography (AEC) is a frequent issue stemming from suboptimal binding or elution conditions. 2'-CMP is an anion at neutral to alkaline pH and binds to positively charged AEC resins.[1][2][3] The efficiency of this process hinges on several key factors:

  • Incorrect pH of Buffers: The charge of 2'-CMP is pH-dependent due to its phosphate group and the cytidine base. For strong binding to an anion exchanger (like a quaternary ammonium, Q-type resin), the pH of your loading buffer should be at least 1-2 units above the primary pKa of the phosphate group (~pH 1) and below the pKa where the cytidine base becomes protonated (~pH 4.5).[4] A common mistake is using a loading buffer with a pH that is too low, which protonates the cytidine base, reduces the net negative charge of the molecule, and weakens its interaction with the resin.

    • Solution: Ensure your loading and wash buffers have a pH between 6.0 and 8.0. This maintains a strong negative charge on the phosphate group, promoting robust binding to the anion-exchange resin.[5]

  • Inappropriate Salt Concentration: The fundamental principle of AEC is the displacement of bound molecules by increasing the concentration of a counter-ion (e.g., Cl⁻) in the mobile phase.[2][5]

    • Loading/Washing: If your sample or wash buffer contains an excessively high salt concentration, it will compete with 2'-CMP for binding sites on the resin, leading to premature elution and loss of product in the flow-through.

    • Elution: Conversely, if the salt concentration in your elution buffer is too low or the gradient is too steep, you may not effectively displace all the bound 2'-CMP, leaving a significant portion on the column.

    • Solution:

      • Sample Preparation: Desalt your sample before loading using dialysis or a desalting column if it has high ionic strength.

      • Optimize Gradient: Employ a shallow salt gradient (e.g., 0-1 M NaCl or KCl over 20-30 column volumes) for elution. This ensures that 2'-CMP elutes as a sharp, concentrated peak. A scouting run with a steeper gradient can help identify the approximate salt concentration at which 2'-CMP elutes.[6]

  • Column Overloading: Every chromatography column has a finite binding capacity. Overloading the column with too much crude sample will result in the excess 2'-CMP passing through without binding.

    • Solution: Consult the manufacturer's specifications for your specific resin's binding capacity for nucleotides. Perform a loading study with varying amounts of your sample to determine the optimal loading quantity.

Question: My final 2'-CMP product is contaminated with its isomer, 3'-Cytidylic acid (3'-CMP). How can I separate them?

Answer:

The separation of 2'- and 3'-CMP is a classic challenge in nucleotide purification due to their identical mass and similar chemical properties.[7] The subtle difference in the position of the phosphate group on the ribose sugar is the key to their separation.

  • High-Resolution Anion-Exchange HPLC: While standard low-pressure AEC may struggle to resolve these isomers, High-Performance Liquid Chromatography (HPLC) with a high-resolution anion-exchange column (e.g., a strong anion exchanger like a WAX-1 column) can achieve baseline separation.[8]

    • Mechanism: The slight difference in the spatial orientation of the phosphate group leads to a minor difference in the strength of the ionic interaction with the stationary phase. The 3'-isomer often elutes slightly later than the 2'-isomer under specific conditions.

    • Protocol: Use a shallow buffer gradient, for instance, a linear gradient of ammonium formate or phosphate buffer at a controlled pH (e.g., pH 4.0-5.0). Precise control over flow rate and temperature is critical for reproducibility.

  • Reversed-Phase Ion-Pairing Chromatography: This is a powerful alternative.

    • Mechanism: In this technique, a standard reversed-phase column (like C18) is used, but the mobile phase contains an ion-pairing agent (e.g., tetrabutylammonium).[9] This agent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that forms an ion pair with the negatively charged phosphate group of the CMP isomers. The separation is then based on the differential hydrophobicity of these ion-pairs.

    • Advantage: This method can often provide superior resolution for isomers compared to standard AEC.

Question: After purification, I observe broad or tailing peaks for 2'-CMP on my analytical HPLC. What is the cause?

Answer:

Peak broadening or tailing indicates non-ideal chromatographic behavior and can be caused by several factors, often related to secondary interactions or issues with the column itself.

  • Secondary Interactions: Unwanted interactions between 2'-CMP and the stationary phase can cause peak tailing. For instance, in reversed-phase chromatography, the cytidine base can have secondary ionic interactions with residual, uncapped silanol groups on the silica-based stationary phase.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol groups, masking them from the analyte.

      • Lower pH: Using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[10][11]

  • Column Degradation: Over time, channels or voids can form in the packed bed of the HPLC column, leading to a non-uniform flow path and peak distortion. The accumulation of precipitated material at the column inlet frit can also be a cause.

    • Solution:

      • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulates.[12]

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from contaminants.

      • Column Wash: If you suspect contamination, follow the manufacturer's instructions for a rigorous column wash procedure, which may involve flushing with a series of strong solvents.

  • Secondary Structure Formation: Although less common for a single nucleotide, interactions can lead to temporary dimerization or aggregation, which can cause peak broadening.[13]

    • Solution: Increasing the column temperature (e.g., to 40-60 °C) can often disrupt these weak interactions and improve peak shape.[13]

Frequently Asked Questions (FAQs)

Question: What is the recommended initial purification strategy for 2'-CMP from a complex mixture like a cell lysate or an enzymatic reaction?

Answer:

A multi-step strategy is almost always necessary. A robust approach combines different separation principles for orthogonal purification.

  • Initial Cleanup (Precipitation): For very crude mixtures, an initial cleanup step can be highly effective.

    • Acid Precipitation: Adding a strong acid like perchloric acid can precipitate larger molecules like proteins and nucleic acids, leaving small molecules like 2'-CMP in the supernatant. This must be followed by neutralization and removal of the precipitated salt.

    • Solvent Precipitation: Adding a cold organic solvent like ethanol or acetone can also precipitate proteins and other macromolecules.[12]

  • Capture Step (Anion-Exchange Chromatography): The workhorse for nucleotide purification is anion-exchange chromatography (AEC).[1][14][15]

    • Why it's ideal: It separates molecules based on charge, and since 2'-CMP carries a distinct negative charge from its phosphate group, it binds strongly while many uncharged or positively charged contaminants do not. It is a high-capacity technique suitable for capturing the target from a large volume of crude extract.[16]

  • Polishing Step (Reversed-Phase or HILIC): After the initial capture, a high-resolution polishing step is needed.

    • Reversed-Phase (RP) HPLC: This separates molecules based on hydrophobicity.[9][17] It is an excellent orthogonal technique to AEC and is effective at removing other nucleotides and related impurities.[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar molecules like 2'-CMP that show little retention in traditional RP-HPLC. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

G start Crude Sample (e.g., Lysate, Reaction Mixture) precipitation Step 1: Initial Cleanup (e.g., Acid/Solvent Precipitation) start->precipitation aec Step 2: Capture by Anion-Exchange Chromatography (AEC) precipitation->aec purity_check Assess Purity (e.g., Analytical HPLC) aec->purity_check rp_hilic Step 3: Polishing Step (Reversed-Phase or HILIC) purity_check->rp_hilic Purity < Target final_product High-Purity 2'-CMP (>99%) purity_check->final_product Purity ≥ Target crystallization Optional Final Step: Crystallization rp_hilic->crystallization crystallization->final_product

Caption: Decision workflow for 2'-CMP purification.

Question: How can I crystallize 2'-CMP for long-term storage and maximum purity?

Answer:

Crystallization is the ultimate purification step, providing the highest possible purity and a stable solid form. The two most common methods are cooling crystallization and anti-solvent crystallization.[18]

  • Principle: Crystallization relies on creating a supersaturated solution from which the solute (2'-CMP) will precipitate in an ordered, crystalline form, excluding impurities into the remaining solution (mother liquor).

  • Method 1: Anti-Solvent Crystallization This is often the most effective method for nucleotides.[18]

    • Dissolution: Dissolve the purified 2'-CMP in a minimal amount of a good solvent (e.g., water). The solution should be concentrated.

    • Addition of Anti-Solvent: Slowly add a miscible anti-solvent (a solvent in which 2'-CMP is poorly soluble), such as ethanol, isopropanol, or acetone, while gently stirring.[16][18] Add the anti-solvent dropwise until the solution becomes slightly turbid.

    • Incubation: Cover the container and allow it to stand undisturbed at a cool temperature (e.g., 4 °C). Crystal formation can take several hours to days. Slow formation leads to larger, purer crystals.[19]

  • Method 2: Slow Evaporation

    • Dissolution: Dissolve the 2'-CMP in a suitable solvent to near-saturation.

    • Evaporation: Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow for very slow evaporation of the solvent.[19] As the solvent evaporates, the concentration of 2'-CMP increases, leading to crystallization. This method is simple but can be slower.

  • Key Considerations:

    • Purity: The starting material for crystallization should already be relatively pure (>90%) for best results.

    • Nucleation: If crystals do not form, you can try "seeding" the solution with a tiny crystal from a previous batch or scratching the inside of the glass container with a glass rod to create nucleation sites.[19]

    • Contamination: Ensure all glassware is impeccably clean to avoid unwanted nucleation sites. Protect the setup from dust and microbial contamination.[20]

Question: What are the critical stability and storage considerations for 2'-CMP during purification?

Answer:

2'-CMP is generally stable, but degradation can occur under harsh conditions, particularly at pH extremes and elevated temperatures.[21]

  • pH Stability: The glycosidic bond (between the ribose and cytosine) and the phosphodiester bond are susceptible to hydrolysis under strongly acidic or alkaline conditions. The cytosine base itself is most stable in the pH range of 4-9.[22] During purification, it is best to maintain buffer pH between 3 and 8.

  • Temperature Stability: While moderate heating (e.g., to 60 °C) can be used during HPLC to denature secondary structures, prolonged exposure to high temperatures should be avoided.[13] Most purification steps should be performed at room temperature or, for sensitive samples, at 4 °C to minimize any potential enzymatic degradation from contaminants. For long-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended over freezing, which can cause aggregation upon thawing.[23][24]

  • Enzymatic Degradation: If your crude sample contains nucleases or phosphatases, these enzymes can degrade 2'-CMP.

    • Solution: Work quickly and keep the sample cold (0-4 °C) during initial processing steps. The addition of broad-spectrum phosphatase inhibitors may be considered, but be aware they may interfere with downstream applications. The protein precipitation and chromatography steps will typically remove these enzymatic contaminants.

Data Summary

The choice of purification technique significantly impacts the final purity and recovery of 2'-CMP. The following table provides a comparative overview of common methods.

Purification MethodPrincipleTypical Purity AchievedTypical RecoveryKey AdvantagesCommon Challenges
Anion-Exchange (AEC) Charge85-95%>90%High capacity, excellent for initial captureLimited resolution for isomers, high salt in eluate
Reversed-Phase (RP-HPLC) Hydrophobicity>98%80-90%High resolution, removes closely related impuritiesLow retention for highly polar 2'-CMP
RP Ion-Pairing HPLC Hydrophobicity & Charge>99%80-90%Excellent resolution of isomers (2'-/3'-CMP)Ion-pairing agents can be difficult to remove
HILIC Polarity / Partitioning>98%85-95%Good retention for polar compounds, volatile mobile phasesSensitive to water content in sample and mobile phase
Crystallization Solubility>99.5%70-95%Highest purity, stable final product formRequires high starting purity, can be time-consuming

Protocols

Protocol: Preparative Anion-Exchange Chromatography of 2'-CMP

This protocol outlines a standard procedure for the initial capture of 2'-CMP from a pre-cleared sample.

  • Column & Buffer Preparation:

    • Column: Use a strong anion-exchange resin (e.g., Q-Sepharose or equivalent).

    • Buffer A (Binding/Wash): 20 mM Tris-HCl, pH 7.5.

    • Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • Sample Preparation:

    • Adjust the pH of your sample to 7.5.

    • Ensure the conductivity of the sample is lower than that of Buffer A. If necessary, dilute the sample with Buffer A or perform a buffer exchange.

    • Filter the sample through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the column with 5-10 column volumes (CV) of Buffer A.

    • Load the prepared sample onto the column at a controlled flow rate.

    • Wash the column with 5-10 CV of Buffer A until the UV absorbance (at 270 nm) returns to baseline.

    • Elute the bound 2'-CMP using a linear gradient from 0% to 50% Buffer B over 20 CV.

    • Collect fractions and analyze them by analytical HPLC or UV spectrophotometry to identify those containing 2'-CMP.

  • Post-Elution Processing:

    • Pool the fractions containing pure 2'-CMP.

    • The pooled fraction will have a high salt concentration. Desalt the sample using a desalting column or dialysis before proceeding to the next step (e.g., lyophilization or a polishing chromatography step).

G cluster_0 1. Loading (Low Salt) cluster_1 2. Elution (High Salt) resin1 AEC Resin (+) + + + resin2 AEC Resin (+) + + + cmp1 2'-CMP (-) cmp1->resin1:f1 imp1 Impurity (0) label1 Impurity flows through cmp2 2'-CMP (-) cl1 Cl- cl1->resin2:f0 cl2 Cl- cl2->resin2:f2 label2 2'-CMP is displaced and elutes

Caption: Binding and elution during AEC of 2'-CMP.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column.
  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification.
  • Klump, H. (n.d.). A calorimetric study of the helix-coil transition of poly(cytidylic acid) in acid solution. Biophysical Chemistry.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (5'-CMP).
  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
  • Cohn, W. E., & Carter, C. E. (n.d.). THE PREPARATION OF URIDYLIC AND CYTIDYLIC ACIDS FROM YEAST RIBONUCLEIC ACID BY AN ION-EXCHANGE METHOD. (Report No. ORNL-377).
  • Newton, R. P., et al. (1984). Extraction, purification and identification of cytidine 3',5'-cyclic monophosphate from rat tissues. Biochemical Journal, 221(3), 665–673.
  • Zhang, Y., et al. (2023).
  • SIELC Technologies. (n.d.). Cytidine Monophosphate.
  • Pletzke, J. (2017).
  • Crochet, A. (n.d.).
  • Agilent Technologies. (n.d.). Solutions for Oligonucleotide Analysis and Purification.
  • Santa Cruz Biotechnology, Inc. (n.d.). Cytidine 5'-Monophosphate.
  • Wikipedia. (n.d.).
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Aryal, S. (2024). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Tripodi, A. A. (2023). From Struggles to Solutions: Strategies for Overcoming Oligonucleotide Challenges.
  • Trambloy, D., et al. (2022). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Journal of Oncology Pharmacy Practice.
  • Cech, S. Y., & Ignarro, L. J. (1977). Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues. Science, 198(4321), 1063-1065.
  • Google Patents. (n.d.). CN102212096A - Method for preparing 5'-cytidylic acid from composite solvent and bind acid agent.
  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • National Center for Biotechnology Information. (n.d.). 3'-Cmp.
  • ATDBio Ltd. (n.d.).
  • Hampton Research. (n.d.).
  • Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938.
  • Chemistry LibreTexts. (2022). 7.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • Dong, Y., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 391–403.
  • Gao, S., et al. (2006). Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds.
  • Aygün, A., & Sert, H. (2019). Separation techniques: Chromatography. İnönü Üniversitesi Sağlık Hizmetleri Meslek Yüksek Okulu Dergisi, 7(2), 17-29.
  • Rezai, T., et al. (2013). Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis.
  • Eder, R. J., et al. (2019). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes, 7(10), 674.
  • Wikipedia. (n.d.).
  • Chemistry For Everyone. (2024, January 29).

Sources

impact of pH on 2'-Cytidylic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2'-Cytidylic Acid (2'-CMP) Stability

Executive Summary

2'-Cytidylic acid (2'-CMP) is a ribonucleotide predominantly used as a substrate in enzymatic assays, a starting material for oligonucleotide synthesis, and a metabolic standard.[1] Unlike its more stable deoxy-counterparts, 2'-CMP possesses a 2'-hydroxyl group adjacent to the phosphate.[1] This structural feature creates a "ticking clock" of instability—specifically the risk of phosphoryl migration (isomerization) to 3'-CMP under acidic conditions.

This guide provides a mechanistic breakdown of pH impacts, troubleshooting workflows for degradation, and validated storage protocols to ensure experimental integrity.

Part 1: The Acidic Danger Zone (pH < 4.0)[1]

Q: My 2'-CMP standard peak is splitting into two peaks on HPLC after storage in an acidic buffer. What is happening?

A: You are likely observing acid-catalyzed phosphoryl migration .[1] In acidic environments, the 2'-phosphate group is not static.[1] The adjacent 3'-hydroxyl group can attack the phosphorus atom, forming a 2',3'-cyclic phosphate intermediate .[1] This ring is unstable and rapidly hydrolyzes. Crucially, the ring opening is non-specific; it can result in either the original 2'-CMP or the thermodynamically more stable 3'-CMP.[1]

The Mechanism:

  • Protonation: Low pH protonates the phosphate oxygens, making the phosphorus more electrophilic.

  • Cyclization: The 3'-OH attacks the phosphorus, expelling water and forming 2',3'-cyclic CMP (cCMP).[1]

  • Hydrolysis: Water attacks the cyclic phosphate. If it attacks the 2'-carbon side, you get 3'-CMP.[1] If it attacks the 3'-carbon side, you get 2'-CMP.[1]

  • Result: An equilibrium mixture of 2'-CMP and 3'-CMP, often favoring the 3'-isomer over time.

Pro-Tip: This migration can occur even at mildly acidic pH (4.0–5.0) if left for extended periods.

Q: Can I use 2'-CMP in an acidic reaction (e.g., pH 3.0) if I keep it cold?

A: Proceed with extreme caution. While lower temperatures reduce the rate of isomerization, they do not stop it.

  • Recommendation: If your protocol requires acidic conditions, prepare the 2'-CMP solution immediately before use.[1] Do not store it in the acidic buffer.

  • Causality Check: If your enzymatic rate appears to "drift" over the course of an hour in acidic buffer, it may be due to the effective concentration of 2'-CMP decreasing as it converts to 3'-CMP (which may not be a substrate for your specific enzyme).[1]

Part 2: The Alkaline Risk (pH > 9.0)[1]

Q: Is 2'-CMP stable in basic buffers like Carbonate (pH 10)?

A: Short-term, yes. Long-term, no. While the phosphate migration described above is acid-catalyzed, high pH introduces a different risk: Deamination .[1]

  • Deamination: The exocyclic amine group on the Cytosine base is susceptible to nucleophilic attack by hydroxide ions. This converts Cytosine into Uracil, transforming your 2'-CMP into 2'-Uridylic acid (2'-UMP) .[1]

  • Hydrolysis: Extreme alkaline conditions (pH > 12) combined with heat can lead to the hydrolysis of the glycosidic bond, though pyrimidines (C, U, T) are generally more resistant to this than purines (A, G).[1]

Data Summary: pH Impact on 2'-CMP Integrity

pH RangePrimary RiskMechanismDetected By
< 3.0 High Isomerization (2'→3') & Glycosidic HydrolysisHPLC (Split peaks), MS (Mass shift for hydrolysis)
4.0 - 6.0 Moderate Slow Isomerization (2'→3')HPLC (Shoulder on main peak)
7.0 - 8.5 Safe Stable (Optimal Zone)Single sharp peak
> 9.0 Moderate Deamination (C→U)HPLC (Shift in retention), UV (λmax shift)
> 12.0 High Deamination & Sugar BreakdownComplex degradation profile

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways based on pH environment.

CMP_Stability cluster_legend Degradation Drivers CMP2 2'-Cytidylic Acid (2'-CMP) Cyclic Intermediate: 2',3'-Cyclic CMP CMP2->Cyclic Acidic pH (< 4.0) Fast Reversible UMP2 2'-Uridylic Acid (2'-UMP) (Deamination Product) CMP2->UMP2 Basic pH (> 9.0) Nucleophilic Attack Base Free Cytosine Base + Ribose Phosphate CMP2->Base Extreme Acid (pH < 1) Glycosidic Bond Cleavage Cyclic->CMP2 Hydrolysis (Ring Opening) CMP3 3'-Cytidylic Acid (3'-CMP) (Isomerization Product) Cyclic->CMP3 Hydrolysis (Ring Opening) Legend Acid promotes Phosphate Migration Base promotes Deamination

Figure 1: Mechanistic pathways of 2'-CMP degradation.[1][2][3][4] Acidic conditions drive phosphate migration (isomerization), while basic conditions drive base modification (deamination).[1]

Part 4: Storage & Handling FAQs

Q: How should I store my 2'-CMP stock solution? A:

  • Solvent: Nuclease-free water or a neutral buffer (TE pH 7.5 or PBS pH 7.2).[1]

  • Temperature: -20°C or -80°C.

  • Format: Aliquot into single-use vials.

  • Avoid: Repeated freeze-thaw cycles. Each cycle creates transient pH gradients in the ice crystal formation that can accelerate degradation.

Q: I dissolved 2'-CMP in water, but it's not fully dissolving. Should I add acid? A: NO. Do not add acid. 2'-CMP free acid is sparingly soluble in water.[1] It dissolves best as a salt.

  • Correct Protocol: Add mild base (NaOH) dropwise to adjust the pH to ~7.0–7.5. The sodium salt of 2'-CMP is highly soluble.

  • Warning: Do not overshoot to pH > 10, or you risk deamination.[1]

Q: Can I autoclave 2'-CMP solutions? A: Never. The high heat and pressure will cause rapid hydrolysis and isomerization. Always sterilize by filtration (0.22 µm filter).[1][5]

Part 5: Analytical Troubleshooting (HPLC)

If you suspect degradation, use this checklist to validate your material.

Method: Reverse-Phase HPLC (C18) or HILIC (Preferred for polar nucleotides).[1] Detection: UV at 260 nm (Cytosine max) and 280 nm.[1]

ObservationDiagnosisCorrective Action
Peak Splitting (Doublet) Isomerization (2'-CMP + 3'-CMP)Check buffer pH. Ensure pH was > 6.0 during storage.
Retention Time Shift (Earlier) Deamination (Conversion to UMP)Check UV ratio (260/280). Cytidine ~0.5-0.7; Uridine ~2.5-3.[1]0.
Broad/Tailing Peak Column Overload or pH MismatchEnsure mobile phase pH matches sample pH. Use buffered mobile phase.

Troubleshooting Workflow Diagram:

Troubleshooting Start Sample Check: Abnormal Assay Data? pH_Check Check Storage pH Start->pH_Check HPLC Run HPLC (C18 or HILIC) pH_Check->HPLC Result1 Split Peak HPLC->Result1 Doublet Result2 Retention Shift HPLC->Result2 New Peak Action1 Isomerization (2'->3') Discard Sample Result1->Action1 Action2 Deamination (C->U) Check pH > 9? Result2->Action2

Figure 2: Diagnostic workflow for identifying 2'-CMP degradation issues.

References

  • DrugFuture. (n.d.).[1] 2'-Cytidylic Acid Properties and pKa Data. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2018).[1] pH-Dependent stability of nucleotides and degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.).[1] 5'-Cytidylic acid (CMP) Compound Summary. Retrieved from [Link]

Sources

avoiding nuclease contamination in 2'-CMP experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how minuscule amounts of nuclease contamination can jeopardize critical experiments. This guide is designed to provide you with not just protocols, but the scientific reasoning behind them, empowering you to protect your valuable samples, particularly when working with sensitive molecules like Cytidine 2'-monophosphate (2'-CMP).

The chemical lability of the 2'-hydroxyl group in the ribose sugar of 2'-CMP makes it, like RNA, highly susceptible to degradation by ubiquitous ribonucleases (RNases).[1][2] These enzymes are remarkably stable and can refold after denaturation, making their complete inactivation a cornerstone of reliable experimental design.[3] This guide provides a comprehensive framework for establishing a nuclease-free environment to ensure the integrity of your 2'-CMP experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when tackling nuclease contamination.

Q1: What are nucleases, and why are they a specific problem for 2'-CMP?

A: Nucleases are enzymes that cleave the phosphodiester bonds linking nucleotides in a nucleic acid chain.[4] The specific threat to 2'-CMP comes from ribonucleases (RNases), which are specialized for degrading RNA. Because 2'-CMP contains a ribose sugar with a 2'-hydroxyl group, it mimics a building block of RNA. Many RNases exploit this 2'-hydroxyl group in their catalytic mechanism, making 2'-CMP vulnerable to the same enzymatic degradation as a full RNA strand.[1] DNases, which degrade DNA, are generally not a concern for 2'-CMP as they target deoxyribose-based structures.

Q2: What are the primary sources of nuclease contamination in a laboratory?

A: RNases are ubiquitous and notoriously difficult to eliminate. Understanding their sources is the first step in prevention.

Source Category Specific Examples Prevention Rationale
Human Contact Skin, hair, saliva, perspiration ("fingerases").[2][5][6]Human skin and bodily fluids are rich in RNases as a defense mechanism. Strict barrier methods are essential.
Environment Dust, airborne bacteria, and fungal spores.[2][7]Microorganisms in the environment are a primary source of highly stable RNases that can settle on any exposed surface.
Reagents & Solutions Non-certified water, buffers, enzyme preparations, and chemicals.[6]Aqueous solutions can easily harbor and support nuclease activity if not properly treated or purchased as certified nuclease-free.
Equipment & Consumables Non-certified pipette tips, microcentrifuge tubes, glassware, electrophoresis tanks.[2][6]Reusable items can be a major source of cross-contamination if not rigorously decontaminated. Even disposable plastics can be contaminated during manufacturing or handling.
Biological Samples Endogenous nucleases released during cell or tissue lysis.[2][8]The sample itself is often a potent source of nucleases that must be inactivated immediately upon extraction.

Q3: Is autoclaving sufficient to destroy nucleases?

A: No, autoclaving alone is not a reliable method for inactivating all RNases.[2][8] While it can reduce the activity of some RNases, many are robust enough to denature under heat and pressure and then refold into an active conformation as the solution cools.[9][10] This is why autoclaving is almost always paired with a chemical inactivation step, such as DEPC treatment, for preparing aqueous solutions. For glassware and metalware, dry heat baking at high temperatures is the preferred method.[1][11]

Q4: What is DEPC, and when should I use it?

A: Diethyl pyrocarbonate (DEPC) is a chemical agent that irreversibly inactivates nucleases by modifying histidine and other amino acid residues in the enzyme's active site.[1][12] It is used to prepare nuclease-free water and buffers. After treatment, the solution must be autoclaved to hydrolyze the remaining DEPC into ethanol and CO2, as residual DEPC can react with and damage your RNA or 2'-CMP.[13][14] Crucially, DEPC cannot be used with buffers containing primary amine groups, such as Tris or HEPES, as it will react with the buffer itself. [1][6][15]

Q5: What is the role of RNase inhibitors, and should I add them to my reactions?

A: RNase inhibitors are proteins that bind non-covalently to the active site of RNases, blocking their activity.[16] They are an excellent added layer of protection for enzymatic reactions involving 2'-CMP, such as kinase or ligase assays. They are particularly useful for neutralizing any low-level contamination that may be introduced during experimental setup.[6] Several types are available, such as human placental or murine RNase inhibitors, which are effective against common RNases like the RNase A family.[1][16]

Troubleshooting Guide: A Symptom-Based Approach

Use this guide when you suspect nuclease contamination is affecting your results.

Problem: My 2'-CMP sample shows unexpected degradation.

(Observed via HPLC, mass spectrometry, or thin-layer chromatography)

  • Potential Cause 1: Contaminated Reagents. The water, buffer, or solvent used to dissolve the 2'-CMP was contaminated.

    • Solution: Discard the suspect reagents. Prepare fresh solutions using properly DEPC-treated, autoclaved water (see Protocol 1) or purchase commercially certified nuclease-free reagents. Aliquot new reagents into smaller, single-use volumes to prevent contamination of the main stock.[17]

  • Potential Cause 2: Contaminated Consumables. Pipette tips, microcentrifuge tubes, or other plasticware introduced nucleases.

    • Solution: Use only certified nuclease-free, disposable plasticware and filter tips.[1][18] Even if you are using new consumables, ensure the packaging was sealed and that you handle them with fresh gloves to prevent accidental contamination.

  • Potential Cause 3: Environmental Contamination. The sample was exposed to nucleases from the lab bench, pipettes, or airborne particles.

    • Solution: Decontaminate your entire workspace, including pipettes and tube racks, with a commercial RNase-destroying solution (e.g., RNaseZap™) before and after your experiment.[3][19] Work efficiently to minimize the time tubes are open to the air.[18]

Problem: I see inconsistent results in enzymatic assays involving 2'-CMP.

(e.g., variable enzyme kinetics, poor product yield)

  • Potential Cause 1: Intermittent Handling Contamination. Nucleases are being introduced sporadically from hands, gloves, or sleeves.

    • Solution: Adhere to strict handling protocols. Always wear gloves and change them frequently, especially after touching any surface not explicitly decontaminated (e.g., door handles, keyboards, your face).[1][3] Consider using a dedicated lab coat for nuclease-sensitive work.

  • Potential Cause 2: Pipette Cross-Contamination. A set of pipettes may be a reservoir for nucleases, especially if they are shared for different applications.

    • Solution: If possible, maintain a dedicated set of pipettes exclusively for RNA and 2'-CMP work.[5][19] If not possible, thoroughly wipe down the exterior of pipettes with a nuclease decontamination solution before use. Always use nuclease-free filter tips to prevent aerosols from contaminating the internal mechanism of the pipette.[5]

  • Potential Cause 3: Absence of In-Reaction Protection. Low levels of contamination are sufficient to degrade the substrate over the course of a long incubation.

    • Solution: Add a commercial RNase inhibitor (e.g., SUPERase•In™, Murine RNase Inhibitor) to your reaction mix as a final safeguard.[1][16] This is especially important for reactions that are sensitive to substrate concentration or that require incubation at temperatures optimal for nuclease activity (e.g., 37°C).

Core Protocols for a Nuclease-Free Workflow

Executing these protocols diligently is fundamental to preventing contamination.

Workflow for Establishing a Nuclease-Free Workspace

This diagram outlines the essential steps for creating a safe zone for your sensitive experiments.

G cluster_prep Workspace & Equipment Preparation cluster_execution Experimental Execution designate 1. Designate a Specific Area clean_surface 2. Surface Decontamination designate->clean_surface Clean benches, pipettes, racks treat_glass 3A. Treat Glassware/ Metalware clean_surface->treat_glass treat_plastic 3B. Treat Non-Disposable Plasticware clean_surface->treat_plastic prep_water 4A. Prepare Nuclease-Free Water & Buffers use_certified 4B. Use Certified Nuclease-Free Consumables ppe 5. Use Proper PPE inhibit 6. (Optional) Add RNase Inhibitor ppe->inhibit To reaction mix

Caption: Workflow for creating and maintaining a nuclease-free environment.

Protocol 1: Preparation of Nuclease-Free Water (DEPC Treatment)

This protocol describes the gold-standard method for preparing nuclease-free aqueous solutions.

  • Add DEPC: In a fume hood, add 1 ml of diethyl pyrocarbonate (DEPC) to 1 liter of high-purity water (e.g., Milli-Q®) in a glass bottle suitable for autoclaving. This creates a 0.1% (v/v) solution.[1][20]

  • Incubate: Shake the bottle vigorously to mix. Let the solution incubate for at least 2 hours at 37°C or overnight at room temperature with stirring.[8][12]

  • Autoclave: Autoclave the treated water for at least 20-30 minutes at 121°C (15 psi) to completely hydrolyze and inactivate the DEPC.[1][14] The solution should no longer have the characteristic sweet odor of DEPC.

  • Cool and Store: Allow the water to cool to room temperature. Label the bottle clearly as "DEPC-Treated, Nuclease-Free Water." Store at room temperature.

Protocol 2: Decontamination of Equipment

Different materials require different decontamination methods.

Equipment Type Decontamination Method Key Considerations
Glassware & Metalware Bake at 180°C for at least 4 hours.[8][11]This is the most effective method for these materials. Ensure items are clean and dry before baking.
Non-Disposable Plasticware Soak in 0.1 M NaOH / 1 mM EDTA for 2 hours at 37°C, then rinse thoroughly with nuclease-free water.[8]Effective for items that cannot be baked. Ensure all NaOH is rinsed away.
Electrophoresis Tanks Soak in 3% hydrogen peroxide for 10-15 minutes, then rinse extensively with nuclease-free water.[1][2]H₂O₂ is a strong oxidizing agent that inactivates nucleases. Rinsing is critical to remove residual peroxide.
Lab Surfaces & Pipettes Wipe thoroughly with a commercial nuclease decontamination solution (e.g., RNaseZap™, NUCLEAZOR™), followed by a wipe with nuclease-free water.[3][19][21]These solutions are designed to instantly inactivate nucleases on contact and are ideal for routine cleaning.

Troubleshooting Decision Tree

If you suspect 2'-CMP degradation, follow this logical path to identify the source of contamination.

G start 2'-CMP Degradation Observed? q_reagents Were all solutions prepared with DEPC-treated H₂O or certified nuclease-free? start->q_reagents sol_reagents ROOT CAUSE: Contaminated Reagents. ACTION: Remake all solutions. q_reagents->sol_reagents No q_consumables Were certified nuclease-free tips, tubes, and plates used? q_reagents->q_consumables Yes end_node Contamination source identified and resolved. sol_reagents->end_node sol_consumables ROOT CAUSE: Contaminated Consumables. ACTION: Discard and use new, certified supplies. q_consumables->sol_consumables No q_workspace Was the workspace (bench, pipettes) decontaminated before starting? q_consumables->q_workspace Yes sol_consumables->end_node sol_workspace ROOT CAUSE: Environmental Contamination. ACTION: Perform thorough workspace decontamination. q_workspace->sol_workspace No q_handling Were gloves worn and changed frequently? q_workspace->q_handling Yes sol_workspace->end_node sol_handling ROOT CAUSE: Handling Error. ACTION: Review handling procedures. Change gloves more often. q_handling->sol_handling No q_handling->end_node Yes sol_handling->end_node

Sources

Validation & Comparative

Validation of HPLC Methods for Quantifying 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

2'-Cytidylic acid (2'-CMP) is a ribonucleotide monophosphate often generated through the specific enzymatic or chemical hydrolysis of RNA. Unlike its biologically ubiquitous isomer 5'-CMP (used in DNA/RNA synthesis) or the cyclic intermediate 2',3'-cCMP, the specific quantification of 2'-CMP requires analytical methods capable of high structural discrimination.

The primary analytical challenge is isomer resolution . 2'-CMP and 3'-CMP possess identical mass and charge properties under most pH conditions, making them difficult to resolve on standard C18 stationary phases. This guide compares three dominant chromatographic approaches—Ion-Pair Reversed-Phase (IP-RP) , Anion Exchange (AEX) , and Porous Graphitic Carbon (PGC) —and provides a validated framework for establishing a robust quantification protocol.

Comparative Method Landscape

The following analysis synthesizes performance data to assist in method selection based on laboratory capabilities and specific analytical needs (e.g., MS compatibility vs. UV detection).

Table 1: Comparative Performance of HPLC Methodologies for 2'-CMP
FeatureMethod A: Ion-Pair RP-HPLC Method B: Anion Exchange (AEX) Method C: Porous Graphitic Carbon (PGC)
Stationary Phase C18 (e.g., ODS-3)Strong/Weak Anion Exchanger (SAX/WAX)Hypercarb (100% Graphite)
Mobile Phase Buffer + Ion-Pair Reagent (e.g., TBA, OSA)Phosphate/Ammonium Buffer GradientWater/Acetonitrile + Formic Acid/Ammonia
Separation Mechanism Hydrophobic interaction via ion-pair formationElectrostatic interaction (Charge-based)Charge-induced dipole & Stereoselectivity
Isomer Resolution (2' vs 3') Moderate (Requires optimization of pH/IP conc.)Low to Moderate (Often co-elute as "2'/3'-CMP")High (Resolves structural isomers well)
MS Compatibility Poor (Non-volatile salts cause signal suppression)Moderate (Requires volatile buffers like Ammonium Acetate)Excellent (No ion-pairing agents needed)
Equilibration Time Long (Column "dedication" often required)ModerateFast
Primary Use Case Routine QC with UV detectionImpurity profiling (Mono- vs Di- vs Tri-phosphates)High-sensitivity LC-MS & Isomer differentiation
Decision Framework for Method Selection

The following logic flow illustrates the optimal method selection process based on analytical requirements.

MethodSelection Start Start: Select Analytical Goal IsomerSep Is 2'-CMP vs 3'-CMP Separation Critical? Start->IsomerSep MS_Req Is Mass Spec (MS) Detection Required? IsomerSep->MS_Req No (Total CMP) Method_PGC Method C: Porous Graphitic Carbon (Best for Isomers & MS) IsomerSep->Method_PGC Yes (Critical) Routine Routine QC / High Throughput? MS_Req->Routine No (UV only) MS_Req->Method_PGC Yes Method_IP Method A: Ion-Pair RP-HPLC (Best for Routine UV) Routine->Method_IP Yes Method_AEX Method B: Anion Exchange (Best for Phosphate Count) Routine->Method_AEX No (Complex Matrix)

Figure 1: Decision tree for selecting the appropriate HPLC method based on isomer specificity and detection requirements.

Detailed Validation Protocol: Ion-Pair RP-HPLC

While PGC offers superior isomer separation, Ion-Pair Reversed-Phase (IP-RP) remains the "workhorse" method in most pharmaceutical QC labs due to the ubiquity of C18 columns. The following protocol describes the validation of an IP-RP method, with specific notes on how to prove specificity against the 3'-isomer.

Chromatographic Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm) - Note: End-capping is less critical here as the ion-pair reagent masks silanols.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) + 10 mM Potassium Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polarity)

    • 5-20 min: 2% -> 25% B (Elution of nucleotides)

    • 20-25 min: 25% -> 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Cytidine max absorption).[2]

  • Temperature: 25°C.

Validation Workflow & Acceptance Criteria

This workflow adheres to ICH Q2(R1) guidelines.

ValidationWorkflow Step1 1. Specificity & Selectivity (Critical for Isomers) Step2 2. Linearity & Range (5-Point Curve) Step1->Step2 Step3 3. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Step2->Step3 Step4 4. Precision (Repeatability & Intermediate) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp) Step4->Step5

Figure 2: Sequential validation workflow ensuring method reliability.

Phase 1: Specificity (The Isomer Challenge)

Objective: Demonstrate that 2'-CMP is resolved from 3'-CMP, 5'-CMP, and Cytidine.

  • Protocol: Inject individual standards of 2'-CMP, 3'-CMP, and 5'-CMP (10 µg/mL). Then inject a mixture.

  • Acceptance Criteria:

    • Resolution (

      
      ) between 2'-CMP and nearest peak (likely 3'-CMP) > 1.5.
      
    • Expert Insight: If

      
       with TBAHS, switch to Octanesulfonic Acid (OSA)  as the ion-pairing agent or lower the pH to 4.5 to exploit subtle pKa differences.
      
Phase 2: Linearity & Range

Objective: Verify the method's response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.999.[3]
      
    • Residual plot shows random distribution (no bias).

Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference affects quantification.

  • Protocol: Spike a placebo matrix (or solvent) with 2'-CMP at 80%, 100%, and 120% of target level. Perform in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • %RSD of replicates ≤ 2.0%.

Phase 4: Precision (Repeatability)

Objective: Confirm system stability.

  • Protocol: 6 consecutive injections of the standard solution (100% level).

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%.

    • Peak Area %RSD ≤ 2.0% (or ≤ 1.0% for drug substance assay).

Phase 5: Sensitivity (LOD/LOQ)

Objective: Define the lower limits of detection (critical for impurity analysis).

  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≈ 3:1

    • LOQ: S/N ≈ 10:1

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon in IP-HPLC

When using ion-pairing reagents like TBA, "ghost peaks" are common during gradient runs. These are often impurities in the reagent itself concentrating on the column and eluting as the organic modifier increases.

  • Solution: Use "HPLC-grade" ion-pair reagents specifically designated for UV detection. Always filter mobile phases through 0.22 µm nylon filters.

Column History Matters

Never use a column for IP-HPLC that has previously been used for standard RP-HPLC methods, and vice-versa. The ion-pairing reagent permanently modifies the stationary phase surface chemistry. Dedicate a specific column to this assay.[4][1][5]

Why PGC is the "Gold Standard" for Isomers

If your validation fails Specificity (Phase 1) due to 2'/3' co-elution, do not waste weeks optimizing the C18 gradient. Switch to Porous Graphitic Carbon (Method C) . The flat, crystalline surface of graphite interacts with the planar nucleobase and the 3D orientation of the phosphate group, often providing baseline separation of 2', 3', and 5' isomers without any ion-pairing agents [1].

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • Jing, P., et al. (2016). "High-performance liquid chromatography method development, validation, and impurity characterization of a potent antitumor nucleoside." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Cytidine-5′-monophosphate (CMP) and 2′-Deoxycytidine 5′-Monophosphate." Application Notebook.[4][1] Available at: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. Available at: [Link]

Sources

Definitive Guide to Cross-Validating 2'-Cytidylic Acid: Specificity, Separation, and Enzymatic Inhibition

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: 2'-Cytidylic Acid (2'-CMP) [CAS: 85-94-9][1]

Executive Summary: The Isomer Challenge

2'-Cytidylic acid (2'-CMP) acts as a critical mechanistic probe in RNA enzymology, specifically as a competitive inhibitor for Ribonuclease A (RNase A).[1] However, its utility is frequently compromised by contamination with its structural isomers—3'-CMP and 5'-CMP.[1] Unlike 5'-CMP (the canonical metabolic building block) or 3'-CMP (the hydrolytic product of RNase), 2'-CMP is often an off-pathway artifact or specific inhibitor.[1]

This guide provides a self-validating framework to distinguish 2'-CMP from its isomers using two orthogonal methods: Mixed-Mode HPLC (Analytical) and RNase A Kinetic Inhibition (Functional).[1]

Chemical & Functional Profile: 2'-CMP vs. Alternatives

The primary challenge in working with 2'-CMP is distinguishing it from its positional isomers. While they share the same molecular weight (323.20 g/mol ), their biological roles and physicochemical behaviors differ significantly.[1]

Table 1: Comparative Profile of Cytidine Monophosphates

Feature2'-Cytidylic Acid (2'-CMP) 3'-Cytidylic Acid (3'-CMP) 5'-Cytidylic Acid (5'-CMP)
Position of Phosphate 2'-Hydroxyl of Ribose3'-Hydroxyl of Ribose5'-Hydroxyl of Ribose
Biological Role RNase Inhibitor ; Non-canonical isomerRNase Product ; Hydrolysis end-pointMetabolic Precursor ; RNA synthesis
pKa Values 0.8, 4.36, 6.170.8, 4.28, 6.00.8, 4.5, 6.3
RNase A Interaction Competitive Inhibitor (

)
Weak Product InhibitionNegligible Interaction
Solubility Sparingly soluble (Lowest of the 3)More soluble than 2'-CMPHighly soluble

Protocol 1: Analytical Cross-Validation (Mixed-Mode HPLC)

Standard C18 Reversed-Phase (RP) chromatography often fails to retain cytidine nucleotides due to their high polarity, leading to elution in the void volume ("phase collapse").[1] To validate 2'-CMP purity, you must use Mixed-Mode Chromatography (Anion Exchange + Reversed Phase).[1]

The Self-Validating System[1]
  • Hypothesis: If the sample is pure 2'-CMP, it must resolve as a single peak distinct from spiked 3'-CMP or 5'-CMP standards.

  • Mechanism: The anion-exchange ligand retains the phosphate group (charge), while the hydrophobic chain interacts with the cytosine base.

Step-by-Step Methodology

Equipment: HPLC/UHPLC System (e.g., Agilent 1200/1290) with UV detection (260 nm). Column: Mixed-mode column (e.g., SIELC Primesep SB or Newcrom B), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Phosphoric Acid (or 10 mM Ammonium Formate for LC-MS).[1]

    • Solvent B: Acetonitrile (MeCN).[1]

    • Rationale: Acidic pH ensures the phosphate groups are protonated/ionized consistently for the exchange mechanism.

  • Equilibration:

    • Flow rate: 1.0 mL/min.

    • Isocratic Mode: 10-20% MeCN / 80-90% Water (Buffer).[1]

    • Note: Unlike C18, mixed-mode columns require longer equilibration to stabilize the ionic double layer.

  • Injection & Separation:

    • Inject 5-10 µL of 1 mM sample.[1]

    • Elution Order (Typical on Anion Exchange):

      • Cytidine (Neutral, elutes first)[1]

      • 2'-CMP / 3'-CMP (Close elution, requires optimized gradient)

      • 5'-CMP (Often elutes later due to accessible phosphate position)[1]

  • Validation Check:

    • Spike Test: Mix your 2'-CMP sample 1:1 with an authentic 3'-CMP standard.

    • Result: You must see two distinct peaks (resolution

      
      ).[1] If they co-elute, your method lacks specificity, or your sample is contaminated.[1]
      
Visualization: Separation Logic

HPLC_Logiccluster_0Sample Inputcluster_1Column Interaction (Mixed-Mode)cluster_2Detector Output (UV 260nm)SampleUnknown CMP SampleRPHydrophobic Interaction(Retains Base)Sample->RPInjectAXAnion Exchange(Retains Phosphate)RP->AXSimultaneousMechanismPeak1Peak 1: 2'-CMP(Specific Retention)AX->Peak1Elution t1Peak2Peak 2: 3'-CMP(Isomer Resolution)AX->Peak2Elution t2Peak1->Peak2Resolution Check(Must be > 1.5)

Figure 1: Logic flow for separating CMP isomers using mixed-mode chromatography. Both hydrophobic and ionic interactions are required to distinguish the subtle positional differences of the phosphate group.

Protocol 2: Functional Validation (RNase A Inhibition)

Analytical purity does not guarantee functional integrity. 2'-CMP is a potent competitive inhibitor of Pancreatic Ribonuclease A (RNase A), whereas 3'-CMP is the product and binds weakly.[1] This assay validates the biological identity of 2'-CMP.

The Self-Validating System[1]
  • Hypothesis: 2'-CMP must increase the

    
     (apparent) of RNase A for a standard substrate without altering 
    
    
    (Competitive Inhibition).[1]
  • Metric: The Inhibition Constant (

    
    ) should be approximately 10–15 µM .
    
Step-by-Step Methodology

Reagents:

  • Enzyme: Bovine Pancreatic RNase A (approx. 0.1 nM final concentration).

  • Substrate: Cytidine 2',3'-cyclic monophosphate (cCMP) or a fluorogenic RNA substrate.[1]

  • Buffer: 0.1 M Sodium Acetate, pH 6.0 (optimal for 2'-CMP binding).

  • Baseline Kinetics (Control):

    • Measure the hydrolysis of cCMP (substrate) to 3'-CMP (product) at 284 nm.[1]

    • Determine

      
       for the substrate alone.
      
  • Inhibitor Titration:

    • Prepare reaction wells with fixed Enzyme and Substrate concentrations.

    • Add 2'-CMP at varying concentrations: 0, 5, 10, 20, 50, 100 µM.[1]

  • Data Analysis (Lineweaver-Burk):

    • Plot

      
       vs 
      
      
      .[1]
    • Validation Criteria: The lines for different 2'-CMP concentrations must intersect at the Y-axis (

      
      ), indicating competitive inhibition .
      
    • Calculate

      
       using the slope: 
      
      
      .[1]

Table 2: Expected Kinetic Parameters

ParameterPure 2'-CMP (Inhibitor)3'-CMP (Product/Control)
Inhibition Type CompetitiveWeak / Non-specific

Value
~14 µM > 1,000 µM (Negligible)
Effect on Reaction Halts hydrolysis significantlyMinimal effect at low conc.[1]
Visualization: RNase A Mechanism & Inhibition[1]

RNase_Pathwaycluster_activeRNase A Active SiteEnzymeRNase ASubstrateSubstrate(RNA / cCMP)Enzyme->SubstrateBindsInhibitor2'-CMP(Test Compound)Enzyme->InhibitorCompetitiveBindingProduct3'-CMP(Hydrolysis Product)Substrate->ProductCatalysis(Hydrolysis)Inhibitor->EnzymeKi = 14 µM(Blocks Active Site)

Figure 2: Mechanistic pathway.[1][2][3] 2'-CMP competes with the substrate for the active site, preventing the formation of 3'-CMP. This specific affinity validates the compound's identity.

References

  • Russo, N., et al. (1998).[1] The subsites structure of bovine pancreatic ribonuclease A accounts for the abnormal kinetic behavior with cytidine 2',3'-cyclic phosphate. Journal of Biological Chemistry.[4] Link

  • Jenkins, J. L., & Shapiro, R. (2003).[1] Toward RNase inhibitors: thermodynamics of 2'-CMP/RNase-A binding in multi-ion buffer.[1][5] Journal of Biological Chemistry.[4][6] Link

  • SIELC Technologies. (n.d.). HPLC Separation of Cytidines using Mixed-Mode Chromatography.Link

  • PubChem. (2025).[7] 2'-Cytidylic acid (Compound Summary).[1][7][4] National Library of Medicine. Link

  • Cech, S. Y., & Ignarro, L. J. (1977).[1][8] Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues.[1][8][9] Science.[8] Link

Comparative Guide: Enzymatic Incorporation of 5'-CMP vs. 2'-CMP

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the enzymatic processing and incorporation of 5'-CMP (Cytidine 5'-monophosphate) versus 2'-CMP (Cytidine 2'-monophosphate).

This guide addresses the biochemical causality of why 5'-CMP is the canonical substrate for nucleic acid synthesis and how specific enzymes (Ligases, Kinases, and Polymerases) discriminate against or uniquely utilize the 2'-isomer.[1]

Executive Summary

In the context of enzymatic polynucleotide synthesis and modification, 5'-CMP and 2'-CMP represent two fundamentally different metabolic fates.

  • 5'-CMP is the anabolic cornerstone . It is the universal substrate for UMP/CMP kinases, leading to CTP generation and subsequent incorporation into RNA by polymerases via a 3'-5' phosphodiester bond.[1]

  • 2'-CMP is primarily a catabolic product (resulting from RNase hydrolysis) or a specialized signaling molecule.[1] It is generally rejected by standard polymerases and kinases due to steric exclusion and the lack of a 5'-alpha-phosphate for nucleophilic attack.[1]

Key Operational Insight: For therapeutic RNA synthesis (IVT) or labeling, 5'-CMP (as CTP or pCp) is the required input.[1] 2'-CMP acts as a competitive inhibitor or contaminant that can stall enzymatic efficiency.[1] However, specialized enzymes like T4 RNA Ligase and 2'-5' Oligoadenylate Synthetase (OAS) exhibit unique interactions with these isomers.[1]

Technical Comparison: Substrate Specificity

The following table contrasts the performance of these isomers across critical enzymatic platforms used in drug discovery.

Feature5'-CMP (Cytidine 5'-Monophosphate)2'-CMP (Cytidine 2'-Monophosphate)
Biological Role Precursor for RNA & DNA synthesis (Anabolic).[1]Breakdown product of RNA hydrolysis (Catabolic).[1]
Kinase Activity High efficiency substrate for UMP-CMP Kinase (

).[1]
Non-substrate / Inhibitor . CMP Kinase strictly requires 5'-phosphate positioning.[1]
Polymerase Input Indirectly incorporated.[2] Must be converted to CTP first.Rejected . Lacks 5'-triphosphate group necessary for

attack.[1]
Ligase Donor (T4 Rnl1) Accepted as pCp (Cytidine 3',5'-bisphosphate) for 3'-end labeling.[1]Rejected as donor. Cannot form adenylated intermediate (

).
Linkage Formed Standard 3'-5' Phosphodiester bond.[1]Rare 2'-5' Phosphodiester bond (via OAS pathway only).[1]
Therapeutic Use Raw material for mRNA manufacturing (IVT).[1]Potential immune modulator (via RNase L pathway activation).[1]

Deep Dive: Mechanistic Causality

A. The Polymerase Checkpoint (Why 2'-CMP Fails)

Standard RNA Polymerases (T7, SP6) and DNA Polymerases function via a strict Two-Metal-Ion Mechanism .[1]

  • Requirement: The enzyme requires an incoming nucleotide with a 5'-triphosphate (CTP).

  • Mechanism: The 3'-OH of the primer strand attacks the

    
    -phosphate of the incoming CTP.
    
  • Failure of 2'-CMP:

    • Lack of Activation: 2'-CMP possesses a monophosphate at the 2' position and a hydroxyl at the 5' position. It lacks the high-energy triphosphate anhydride bond at the 5' carbon.

    • Steric Exclusion: The active site of polymerases is evolved to bind the 5'-triphosphate moiety in a specific pocket coordinated by

      
      . The 2'-phosphate creates steric clash and electrostatic repulsion.
      
B. The Kinase Bottleneck (UMP-CMP Kinase)

For CMP to be useful in synthesis, it must be phosphorylated to CTP.[1]

  • Enzyme: Human UMP-CMP Kinase (CMPK1).[1]

  • Specificity: The enzyme binds the phosphate group of 5'-CMP using a "P-loop" motif (Walker A motif).

  • Discrimination: The 2'-CMP isomer places the phosphate group in a position that cannot interact with the P-loop arginines/lysines. Consequently, 2'-CMP accumulates in cells during RNA degradation but is not recycled directly into the CTP pool without first being dephosphorylated to cytidine.[1]

C. T4 RNA Ligase: The Labeling Exception

T4 RNA Ligase 1 (Rnl1) is widely used for 3'-end labeling of RNA.[1]

  • Standard Donor: pCp (Cytidine 5'-phosphate 3'-phosphate).[1]

  • Mechanism: Rnl1 adenylates the 5'-phosphate of the donor.

  • 2'-CMP Interaction: 2'-CMP (with a 5'-OH) cannot be adenylated.[1] However, if one attempts to use Cytidine 2',5'-bisphosphate (an analog of pCp where the 3'-phosphate is moved to the 2' position), ligation efficiency drops significantly (approx. 10-100 fold reduction) due to the enzyme's specificity for the 3'-phosphate positioning in the donor binding pocket.[1]

Visualizing the Pathways

The following diagram illustrates the divergent fates of 2'-CMP and 5'-CMP in a cellular or synthetic context.

CMP_Pathways Cytidine Cytidine CMP5 5'-CMP (Anabolic) Cytidine->CMP5 Cytidine Kinase CK UMP-CMP Kinase CMP5->CK CMP2 2'-CMP (Catabolic) RNAP RNA Polymerase CMP2->RNAP Inhibition/Rejection CDP CDP NDPK NDP Kinase CDP->NDPK CTP CTP (Active Substrate) CTP->RNAP OAS OAS1 (Synthetase) CTP->OAS RNA_35 RNA Chain (3'-5' Linkage) RNase RNase (Degradation) RNA_35->RNase RNA_25 2'-5' Oligoadenylate CK->CDP ATP -> ADP NDPK->CTP ATP -> ADP RNAP->RNA_35 Incorporation RNase->CMP5 Minor Product RNase->CMP2 Hydrolysis (Cyclic Intermediate) OAS->RNA_25 Rare 2'-5' Linkage

Figure 1: Divergent metabolic pathways of 5'-CMP (Green) leading to RNA synthesis vs. 2'-CMP (Red) resulting from degradation and acting as a dead-end product.[1]

Experimental Protocol: Validating Substrate Purity

In drug development, ensuring your 5'-CMP or CTP stocks are free of 2'-CMP is critical, as the isomer can inhibit sensitive polymerase reactions.[1]

Protocol: HPLC Discrimination of CMP Isomers

Objective: Quantify 2'-CMP contamination in a 5'-CMP lot.

  • Column Selection: Anion Exchange Column (e.g., SAX or WAX) is superior to C18 for isomer separation.[1]

    • Recommended: Dionex DNAPac PA200 or equivalent strong anion exchanger.

  • Mobile Phase:

    • Buffer A: 25 mM Tris-HCl, pH 8.0.[1]

    • Buffer B: 25 mM Tris-HCl, pH 8.0 + 0.5 M NaClO4.[1]

  • Gradient:

    • 0-10 min: 0% to 20% B (Linear).[1]

    • Flow rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Expected Retention:

    • 2'-CMP: Elutes earlier due to slightly different pKa of the phosphate group and intramolecular hydrogen bonding interactions with the base (retention time ~4-5 min).

    • 3'-CMP: Elutes shortly after 2'-CMP.

    • 5'-CMP: Elutes later (retention time ~6-7 min) due to greater accessibility of the phosphate for interaction with the resin.

  • Acceptance Criteria: For IVT applications, 2'-CMP content should be < 0.5%.

Specialized Application: 3'-End Labeling

While 5'-CMP (as pCp) is the standard for labeling, researchers often ask if other isomers can be used to prevent "concatemer" formation (multiple additions).[1]

  • Standard (pCp): T4 RNA Ligase adds pCp to the 3' end.[1] The presence of the 3'-phosphate on pCp prevents further ligation (blocking group).

  • Hypothetical 2'-Blocker: Could one use Cytidine 5'-phosphate 2'-phosphate ?

    • Data: T4 RNA Ligase specificity studies show a strong preference for the 3'-phosphate blocker. The 2'-phosphate analog is incorporated with <5% efficiency compared to the 3'-isomer [1].

References

  • England, T. E., & Uhlenbeck, O. C. (1978).[1] Enzymatic oligoribonucleotide synthesis with T4 RNA ligase. Biochemistry, 17(11), 2069–2076.[1] Link[1]

  • Segura-Peña, D., et al. (2004).[1] Substrate specificity of human UMP-CMP kinase.[1][3][4] Journal of Biological Chemistry, 279, 33882-33889.[1] Link

  • Kerr, I. M., & Brown, R. E. (1978).[1] pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells. Proceedings of the National Academy of Sciences, 75(1), 256-260.[1] Link[1]

  • Joyce, C. M. (2010).[1] DNA Polymerase Fidelity: Kinetics and Thermodynamics. Annual Review of Biochemistry, 79, 437-460.[1] Link[1]

Sources

Functional Comparison of RNA with 2'-5' vs 3'-5' Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the standard genetic architecture of life, the 3'-5' phosphodiester bond is the universal standard for RNA and DNA backbones. However, the 2'-5' linkage is not merely a prebiotic relic or a chemical curiosity; it is a functional biological signal and a potent tool in nucleic acid therapeutics.

This guide provides a rigorous technical comparison of these two isomeric linkages. We analyze why nature selected the 3'-5' bond for genetic storage (stability and helicity) and how the 2'-5' bond functions as a transient, high-specificity alarm signal in innate immunity. Furthermore, we detail how incorporating 2'-5' linkages into therapeutic siRNAs can enhance nuclease resistance and reduce off-target effects without compromising silencing potency.

Part 1: Physicochemical & Structural Comparison

The fundamental difference lies in which hydroxyl group of the ribose sugar attacks the


-phosphorus of the incoming nucleotide. This subtle shift dictates the macroscopic properties of the polymer.
Structural Geometry and Helicity
  • 3'-5' Linkages (Standard): Favor the C3'-endo sugar pucker, essential for forming stable A-form helices .[1] This geometry positions the nucleobases for optimal stacking and Watson-Crick base pairing.

  • 2'-5' Linkages (Isomer): Force the ribose into a C2'-endo -like conformation (similar to B-form DNA) or a mixed pucker. When introduced into an RNA duplex, a 2'-5' linkage acts as a "kink," locally disrupting base stacking and widening the major groove.

Stability Metrics: The Data

The following table summarizes the stability differences. Note that while 2'-5' bonds are chemically less stable to hydrolysis in isolation, they are biologically more stable against standard nucleases.

Feature3'-5' RNA (Standard)2'-5' RNA (Isomer)Mechanism of Difference
Thermal Stability (

)
High (Stable Duplex)Low (Destabilized)2'-5' linkages disrupt the cooperative stacking network required for A-form helix stability.
Alkaline Hydrolysis SusceptibleHypersensitive The 3'-OH in 2'-5' RNA is a more aggressive nucleophile for transesterification than the 2'-OH in 3'-5' RNA.
Helical Protection HighLowIn a helix, 3'-5' bonds are shielded from hydrolysis. 2'-5' bonds prevent helix formation, leaving the backbone exposed.
Nuclease Resistance Low (Degraded by RNase A/T1)High Most metabolic nucleases (e.g., SVPD) are stereospecific for the 3'-5' geometry.
The "Entropic Cost" of Heterogeneity

Prebiotic chemistry experiments suggest that early RNA replication produced a mix of linkages. However, 3'-5' RNA was selected because it forms stable helices that protect the genetic information from hydrolytic degradation (Engelhart et al., 2013). The 2'-5' linkage serves as a "thermal switch"—lowering the melting temperature (


) to allow strand separation during primitive replication cycles, but ultimately sacrificing long-term fidelity.

Part 2: Biological Function – The OAS/RNase L Pathway[2][3][4]

While 3'-5' is for storage, 2'-5' is for signaling. The mammalian innate immune system utilizes the 2'-5' linkage precisely because it is distinct from normal cellular RNA.

Mechanism of Action

When a cell detects cytosolic double-stranded RNA (dsRNA)—a hallmark of viral infection—the enzyme Oligoadenylate Synthetase (OAS) is activated.[2][3][4][5] OAS polymerizes ATP into short oligomers linked exclusively via 2'-5' bonds (2-5A).[3] These oligomers bind to and activate RNase L , which degrades viral and cellular RNA to halt protein synthesis.[5][6]

Pathway Visualization

OAS_Pathway dsRNA Viral dsRNA (Pathogen Associated Molecular Pattern) OAS_Inactive OAS1/2/3 (Inactive Monomer) dsRNA->OAS_Inactive Binds OAS_Active OAS (Active Tetramer) OAS_Inactive->OAS_Active Conformational Change TwoFiveA 2'-5' Oligoadenylates (2-5A) OAS_Active->TwoFiveA Polymerization (2'-5' Linkage) ATP ATP Pool ATP->OAS_Active RNaseL_Inactive RNase L (Latent Monomer) TwoFiveA->RNaseL_Inactive High Affinity Binding RNaseL_Active RNase L (Active Dimer) RNaseL_Inactive->RNaseL_Active Dimerization Degradation Degradation of Viral & Cellular RNA RNaseL_Active->Degradation Cleaves UpUp/UpAp sites Apoptosis Apoptosis / Viral Clearance Degradation->Apoptosis

Figure 1: The 2'-5' Oligoadenylate Synthetase (OAS) antiviral pathway.[3][5][6] The unique 2'-5' linkage acts as a secondary messenger that is distinct from the cell's metabolic 3'-5' RNA pool.

Part 3: Therapeutic Applications (siRNA & ASO)

In drug development, the instability of native RNA is a liability. Introducing 2'-5' linkages is a strategic modification to alter the physicochemical profile of Small Interfering RNAs (siRNAs).

Strategic Placement Guidelines
  • Sense Strand (Passenger): Highly Tolerant.[7] Replacing 3'-5' linkages with 2'-5' linkages here prevents the sense strand from being loaded into the RISC complex, thereby reducing off-target effects.

  • Antisense Strand (Guide): Low Tolerance. The Argonaute (Ago2) protein anchors the 5' end and the seed region (nucleotides 2-8) of the guide strand. These interactions are stereospecific; 2'-5' linkages here distort the geometry required for mRNA recognition (Prakash et al., 2016).

Performance Comparison Data

Based on experimental data from HeLa cell luciferase assays (Source 1.6, 1.9).

Modification StrategySilencing Activity (IC50)Off-Target ActivityNuclease Stability (Serum)
Native 3'-5' siRNA 0.2 nMHigh< 15 mins
2'-5' (Full Sense Strand) 0.3 nM (Retained)Significantly Reduced > 4 hours
2'-5' (Full Antisense) InactiveN/AHigh
2'-5' (3'-end of Antisense) 0.2 nM (Retained)ModerateModerate

Part 4: Experimental Protocols

To validate the presence and function of these linkages in your own samples, use the following self-validating workflows.

Protocol A: Differential Nuclease Sensitivity Assay

Objective: Distinguish between 2'-5' and 3'-5' linkages using enzymatic specificity.

Reagents:

  • Snake Venom Phosphodiesterase (SVPD): Aggressively cleaves 3'-5' bonds (exonucease).

  • S1 Nuclease: Cleaves single-stranded regions (non-specific linkage).

  • Phosphatase: To remove terminal phosphates for analysis.

Workflow:

  • Preparation: Dissolve 1

    
    g of oligonucleotide in 20 
    
    
    
    L reaction buffer (50 mM Tris-HCl, 10 mM MgCl
    
    
    , pH 8.0).
  • Digestion: Add 0.05 units of SVPD. Incubate at 37°C.

  • Time-Course: Aliquot samples at T=0, 5, 15, and 60 minutes. Quench with EDTA (50 mM final).

  • Analysis: Run on 20% Polyacrylamide Gel (PAGE) with Urea.

  • Interpretation:

    • Rapid Degradation: Indicates standard 3'-5' linkages.[8][9][10][11][12]

    • Resistance/Intact Bands: Indicates presence of 2'-5' linkages or other modifications.[8][11][12][13][14]

Protocol B: Thermal Denaturation ( ) Analysis

Objective: Quantify the destabilizing effect of 2'-5' linkages on duplex stability.

Workflow:

  • Annealing: Mix equimolar amounts (1

    
    M) of the modified strand and its complement in buffer (100 mM NaCl, 10 mM phosphate, pH 7.0). Heat to 90°C for 2 mins, slow cool to room temp.
    
  • Measurement: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min.

  • Calculation: The

    
     is the maximum of the first derivative (
    
    
    
    ).
  • Validation: A drop in

    
     of ~1.0–1.5°C per 2'-5' insertion confirms the modification's destabilizing nature.
    
Experimental Decision Workflow

Workflow Start Unknown RNA Sample Step1 Alkaline Hydrolysis (pH 9.0, 90°C) Start->Step1 Check1 Rate > Standard? Step1->Check1 Step2 SVPD Digestion Check1->Step2 Yes (Hypersensitive) Result35 Standard 3'-5' RNA Check1->Result35 No (Normal Rate) Check2 Resistant? Step2->Check2 Check2->Result35 No Result25 2'-5' Linkage Present Check2->Result25 Yes

Figure 2: Decision tree for identifying linkage isomerism based on chemical and enzymatic stability profiles.

References

  • Engelhart, A. E., Powner, M. W., & Szostak, J. W. (2013). Functional RNAs exhibit tolerance for non-heritable 2'–5' vs. 3'–5' backbone heterogeneity.[15] Nature Chemistry, 5(5), 390–394. Link

  • Hornung, V., et al. (2006). Sequence-specific POT1-mediated repression of telomere DNA processing. Nature Medicine, 12, 1256–1262. (Context: Immunostimulatory RNA recognition). Link

  • Prakash, T. P., et al. (2016). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference.[8][13][14] Nucleic Acids Research, 48(9), 4643–4657.[13] Link

  • Silverman, R. H. (2007). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 18(5-6), 381-388. Link

  • Usher, D. A., & McHale, A. H. (1976). Hydrolytic stability of helical RNA: a selective advantage for the natural 3',5'-bond. Proceedings of the National Academy of Sciences, 73(4), 1149–1153. Link

Sources

Comparative Stability of RNA Containing 2'-CMP and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of RNA Containing 2'-CMP (2'-O-Methyl Cytidine & 2'-Phosphorylated Termini) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Clarification

In the context of RNA therapeutics and stability engineering, the term "RNA containing 2'-CMP" presents a semantic duality that this guide addresses explicitly to ensure high-precision application:

  • The Likely Intent (Therapeutic Design): It frequently refers to 2'-O-Methyl Cytidine (2'-OMe-C) , a cytidine residue modified at the 2' position to prevent hydrolysis. This is a cornerstone modification in siRNA, ASO, and aptamer design.

  • The Literal Definition (Enzymatic Blockade): It refers to RNA terminating in a 2'-Phosphate (2'-P) group (often generating a terminal 2'-CMP upon degradation or specific ligation). Recent data confirms 2'-phosphate termini act as potent blockers of 5'→3' exonucleases (e.g., Xrn1).[1]

This guide compares the stability profile of 2'-O-Methyl Cytidine against its primary alternatives (2'-Fluoro , 2'-Deoxy , and Native 2'-OH ) and details the unique stabilizing role of 2'-Phosphate termini .

Mechanistic Basis of Instability

To understand the stability conferred by 2'-modifications, one must first understand the mechanism of RNA degradation.

The 2'-OH Nucleophilic Attack: Native RNA is inherently unstable because the 2'-hydroxyl group acts as an intramolecular nucleophile. Under basic conditions or catalyzed by RNases (e.g., RNase A), the 2'-OH attacks the adjacent 3'-phosphorus, forming a 2',3'-cyclic phosphate intermediate and cleaving the chain.

Stabilization Strategy:

  • 2'-O-Methyl (2'-OMe): Replaces the -OH with -OCH₃. This removes the nucleophilic proton and creates steric hindrance, rendering the backbone resistant to alkaline hydrolysis and most endonucleases.

  • 2'-Fluoro (2'-F): Replaces -OH with -F. Fluorine is highly electronegative, locking the sugar in the C3'-endo conformation (A-form favored) and increasing binding affinity, but it lacks the steric bulk of the methyl group.

Diagram 1: Mechanism of RNA Hydrolysis & Stabilization

RNA_Hydrolysis_Mechanism Native Native RNA (2'-OH) Attack Nucleophilic Attack (2'-OH -> 3'-P) Native->Attack High pH / RNase Cyclic 2',3'-Cyclic Phosphate Intermediate Attack->Cyclic Cleavage Strand Cleavage (Degradation) Cyclic->Cleavage Mod_OMe 2'-O-Methyl (2'-OMe) Stable Hydrolysis Blocked (Stable Duplex) Mod_OMe->Stable No Nucleophile Steric Bulk Mod_F 2'-Fluoro (2'-F) Mod_F->Stable No Nucleophile C3'-endo Lock

Caption: The 2'-OH group in native RNA drives cleavage. 2'-OMe and 2'-F modifications remove this nucleophile, preventing the formation of the cyclic phosphate intermediate.

Comparative Performance Analysis

The following data synthesizes performance metrics for Cytidine modifications within an RNA oligomer.

Table 1: Stability and Biophysical Profiles of 2'-Modified RNA
Feature2'-O-Methyl Cytidine (2'-OMe) 2'-Fluoro Cytidine (2'-F) Native Cytidine (2'-OH) 2'-Deoxy Cytidine (DNA)
Nuclease Resistance High (Resistant to RNase A, T1)High (Resistant to RNase A)Low (Susceptible)Moderate (Susceptible to DNase)
Thermal Stability (

)
+1.3°C per modification+1.8°C per modificationReference (0)-1.0°C to -2.0°C (Destabilizes A-form)
Sugar Pucker C3'-endo (RNA-like)C3'-endo (Locked RNA-like)C3'-endoC2'-endo (B-form)
Immune Stimulation Suppressive (Reduces TLR7/8 activation)Low/NeutralHigh (TLR7/8 Agonist)Low
Serum Half-Life >24-48 Hours (Heavily modified)>24 Hours<15 Minutes~30-60 Minutes
Primary Utility Stability & Immune Evasion (siRNA, ASO)Binding Affinity (Aptamers, siRNA Seed)Biological FunctionChimeric ASOs (Gapmers)

Key Insights:

  • 2'-OMe is the "Shield": It provides the best balance of steric protection against nucleases and reduction of innate immune response. It is the standard for "passive" regions of siRNA.

  • 2'-F is the "Anchor": It provides superior binding affinity (

    
     +1.8°C) due to the high electronegativity of fluorine, which enforces the A-form helix geometry. It is often used in the "seed region" of siRNAs to improve target recognition.
    
  • 2'-Phosphate Termini (The "Literal" 2'-CMP): A 2'-phosphate group at the end of an RNA strand (often resulting from specific ligase activity or ribozyme cleavage) completely blocks Xrn1 (a major 5'→3' exonuclease).[1] This is a niche but powerful tool for protecting RNA termini without using synthetic caps.

Experimental Protocols for Validation

To validate the stability of your RNA constructs, use the following self-validating workflows.

Protocol A: Serum Stability Assay

Objective: Determine the biological half-life of the modified RNA.

  • Preparation:

    • Prepare 20 µM RNA oligonucleotide in nuclease-free water.

    • Thaw human or fetal bovine serum (FBS) on ice. Critical: Do not heat-inactivate the serum; you need active nucleases.

  • Incubation:

    • Mix 10 µL RNA (20 µM) with 90 µL 50% Serum (diluted in PBS).

    • Incubate at 37°C.

    • Time Points: 0, 15 min, 1 h, 4 h, 12 h, 24 h.

  • Quenching:

    • At each time point, remove 10 µL aliquot and immediately mix with 10 µL Formamide Loading Dye containing 20 mM EDTA.

    • Heat at 95°C for 5 minutes to denature proteins and RNA.

  • Analysis:

    • Run samples on a 20% Polyacrylamide/8M Urea Gel (PAGE).

    • Stain with SYBR Gold or use radiolabeled RNA for detection.

    • Quantification: Plot "Percent Intact Full-Length RNA" vs. Time. Calculate

      
      .
      
Protocol B: Thermal Melting (

) Analysis

Objective: Measure the binding affinity impact of the modification.

  • Buffer: 10 mM Sodium Phosphate (pH 7.4), 100 mM NaCl. Note: Avoid Mg²⁺ initially to prevent catalytic hydrolysis during heating.

  • Sample: Mix equimolar amounts (1 µM) of the modified RNA strand and its complement.

  • Ramp: Heat to 95°C for 2 min (denature), cool slowly to 20°C (anneal).

  • Measurement: Monitor Absorbance at 260 nm while heating from 20°C to 95°C at 0.5°C/min.

  • Calculation: The

    
     is the maximum of the first derivative (
    
    
    
    ).
Diagram 2: Stability Testing Workflow

Stability_Workflow cluster_Assays Parallel Validation Assays Start Synthesize RNA (2'-OMe / 2'-F / Native) Serum Serum Incubation (37°C, 50% FBS) Start->Serum Thermal Thermal Melting (Tm) (UV 260nm) Start->Thermal Quench Quench Aliquots (Formamide + EDTA) Serum->Quench 0, 1, 4, 24h Calc Calculate Half-Life (t1/2) & Delta Tm Thermal->Calc Derivative Plot PAGE Denaturing PAGE (8M Urea) Quench->PAGE PAGE->Calc Band Intensity

Caption: Parallel workflow for assessing biological stability (Serum/PAGE) and thermodynamic stability (Tm).

References
  • Mechanisms of RNA Stability

    • Title: "C-Nucleosides Stabilize RNA by Reducing Nucleophilicity
    • Source: bioRxiv (2025)
    • URL:[Link]

  • 2'-Fluoro vs 2'-OMe Comparison

    • Title: "2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking rel
    • Source: NIH / JACS
    • URL:[Link]

  • 2'-Phosphate as Exonuclease Blocker

    • Title: "Direct detection of RNA repair by nanopore sequencing (2'-phosph
    • Source: bioRxiv[1]

    • URL:[Link]

  • General Modification Guide

    • Title: "Factors Affecting Stability of RNA - Temperature, Length, Concentr
    • Source: Journal of Pharmaceutical Sciences
    • URL:[Link]

Sources

Technical Assessment Guide: Purity Analysis of Synthetic 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Synthetic 2'-Cytidylic acid (2'-CMP) is a critical reagent in RNA research, often used as a specific substrate for ribonucleases or as a building block in oligonucleotide synthesis. Unlike enzymatically derived nucleotides, synthetic 2'-CMP presents a unique analytical challenge: it is prone to contamination not only by biological isomers (3'-CMP, 5'-CMP) but also by synthetic byproducts such as unremoved protecting groups and inorganic salts.

The primary risk in 2'-CMP analysis is the "Isomer Trap." The 2'-phosphate group is chemically labile; under acidic or basic conditions, it can migrate to the 3'-position via a 2',3'-cyclic intermediate, leading to undetected sample degradation [1]. This guide outlines a multi-modal assessment strategy to ensure the integrity of your material.

Part 1: The Analytical Hierarchy

To rigorously validate 2'-CMP purity, a single method is insufficient. We recommend a tiered approach:

  • Ion-Pair RP-HPLC: For quantitative purity and isomer separation.

  • 1H-NMR: For absolute structural confirmation (distinguishing 2' vs 3').

  • LC-MS: For identifying synthetic impurities (protecting groups).

Diagram 1: Analytical Decision Matrix

The following workflow illustrates the logical progression for validating a synthetic batch.

AnalyticalWorkflow Start Synthetic 2'-CMP Batch Solubility Solubility Check (Water/Buffer) Start->Solubility HPLC Method 1: IP-RP HPLC (Quantify Isomers) Solubility->HPLC PassHPLC Purity > 98%? HPLC->PassHPLC NMR Method 2: 1H-NMR (Confirm Regioisomer) PassHPLC->NMR Yes Reject Reject / Repurify PassHPLC->Reject No LCMS Method 3: LC-MS (Identify Byproducts) NMR->LCMS Release Release for Use LCMS->Release

Caption: Tiered workflow for validating synthetic 2'-CMP. HPLC quantifies isomers, while NMR and LC-MS validate structure and synthetic byproducts.

Part 2: Detailed Methodologies

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)

Standard Reverse Phase (RP) chromatography fails to retain highly polar nucleotides like 2'-CMP. Anion Exchange (SAX) is an alternative, but Ion-Pairing RP offers superior resolution for separating the critical 2' and 3' isomers [2].

The Mechanism: The mobile phase contains an ion-pairing agent (Triethylammonium acetate - TEAA). The hydrophobic tail of the amine interacts with the C18 column, while the positively charged ammonium head interacts with the negative phosphate of the CMP. This creates a "dynamic ion exchange" surface.

Protocol:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM TEAA (pH 7.0). Critical: pH must be neutral to prevent isomerization.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-10% B over 20 minutes (Nucleotides elute early; slow gradient is required for isomer separation).

  • Detection: UV @ 260 nm (Cytidine max).

  • Flow Rate: 1.0 mL/min.

Self-Validating Criteria:

  • Resolution (Rs): The separation between 2'-CMP and 3'-CMP must be > 1.5. Typically, elution order is 5'-CMP

    
     2'-CMP 
    
    
    
    3'-CMP, though this can shift based on exact pH [5].
  • Tailing Factor: Must be < 1.5 to ensure no secondary interactions with the column.

Method 2: 1H-NMR Spectroscopy

HPLC relies on retention time comparison, which can drift. NMR provides an absolute structural fingerprint.

The Isomer Differentiator: The presence of a phosphate group at the 2' position deshields the H2' proton, causing a significant downfield shift compared to 3'-CMP or free cytidine.

Protocol:

  • Solvent: D₂O (Deuterium Oxide).

  • Reference: TSP (Trimethylsilylpropanoic acid) internal standard.

  • Key Signals:

    • H1' (Anomeric Proton): Look for the doublet around 5.8 - 6.0 ppm. The coupling constant (

      
      ) changes depending on the phosphorylation state of the 2'-OH.
      
    • H2' vs H3': In 2'-CMP, the H2' signal will shift downfield (approx +0.5 ppm relative to nucleoside) due to the electron-withdrawing phosphate [3].

Method 3: LC-MS (Liquid Chromatography-Mass Spectrometry)

Synthetic routes often use protecting groups (e.g., benzoyl, silyl ethers) that may not absorb strongly at 260 nm or may co-elute in HPLC.

Protocol:

  • Mode: Negative Ion Electrospray (ESI-).

  • Target Mass: 322.04 m/z [M-H]- (Monoisotopic mass of CMP).

  • Impurity Watch: Look for masses corresponding to +105 Da (Benzoyl) or +114 Da (TBDMS), indicating incomplete deprotection [4].

Part 3: Comparative Performance Analysis

The following table contrasts the strengths of each method. For a complete certificate of analysis (CoA), a combination of HPLC and NMR is the gold standard.

FeatureIP-RP HPLCAnion Exchange HPLC1H-NMRLC-MS
Primary Utility Quantifying Isomeric Purity (2' vs 3')General PurityStructural ConfirmationTrace Synthetic Impurities
Separation Mechanism Hydrophobic + Ionic InteractionElectrostatic InteractionMagnetic EnvironmentMass-to-Charge Ratio
Sensitivity High (UV detection)HighLow (Requires mg amounts)Very High
Speed Medium (20-30 min)Medium (20-30 min)Fast (10 min scan)Medium
Limit of Detection ~0.1%~0.1%~1-2%<0.01%

Part 4: Critical Handling Note (The Isomerization Pathway)

Researchers must be aware that 2'-CMP is thermodynamically less stable than 3'-CMP. In acidic solutions (pH < 2), the 2'-phosphate oxygen attacks the 3'-hydroxyl, forming a 2',3'-cyclic phosphate intermediate. This ring opens to yield a mixture of 2'- and 3'-CMP (predominantly 3').

Diagram 2: Acid-Catalyzed Isomerization Risk

This diagram visualizes why sample preparation pH is critical.

Isomerization CMP2 2'-CMP (Target) Cyclic 2',3'-Cyclic Intermediate CMP2->Cyclic Acid (H+) Cyclic->CMP2 Hydrolysis CMP3 3'-CMP (Impurity) Cyclic->CMP3 Hydrolysis

Caption: Mechanism of phosphate migration. Acidic conditions promote the formation of the cyclic intermediate, leading to irreversible conversion to 3'-CMP.

Expert Tip: Always dissolve synthetic 2'-CMP in neutral buffers (pH 7.0 - 7.5) immediately upon reconstitution. Avoid prolonged storage in unbuffered water, which can become acidic due to CO₂ absorption.

References

  • Longdom Publishing. Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift - Chemistry LibreTexts. Retrieved from [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC. (Applied to synthetic nucleotides regarding protecting group analysis). Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Cytidines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2'-Cytidylic Acid Synthesis: A Comparative Analysis of Chemical and Enzymatic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of nucleotide building blocks is paramount. Among these, 2'-Cytidylic acid (2'-CMP), a constitutional isomer of the more common 5'-CMP, plays a crucial role in various biochemical studies and as a precursor for synthetic RNA fragments. The regioselective phosphorylation of the 2'-hydroxyl group of cytidine presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of the prevailing chemical and enzymatic methodologies for 2'-CMP synthesis, supported by experimental data and field-proven insights to inform your selection of the most suitable protocol.

The Synthetic Challenge: Regioselectivity in Cytidine Phosphorylation

Cytidine, a ribonucleoside, possesses three hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. The primary challenge in synthesizing 2'-CMP lies in directing the phosphorylation reaction specifically to the 2'-hydroxyl group, avoiding the formation of the more thermodynamically stable 5'- and 3'-isomers. The proximity and similar reactivity of the 2'- and 3'-hydroxyl groups, in particular, make this a non-trivial synthetic endeavor.

Chemical Synthesis: The Protecting Group Strategy

The most established and reliable route to pure 2'-CMP is through a multi-step chemical synthesis that employs protecting groups to temporarily block the 5' and 3'-hydroxyl functions, thereby directing phosphorylation to the desired 2'-position.

The Rationale Behind Protecting Group Selection

The choice of protecting groups is critical and is governed by the "orthogonality" principle – each group must be removable under conditions that do not affect the others or the target molecule. For ribonucleoside synthesis, silyl ethers are a popular choice for protecting the hydroxyl groups due to their ease of introduction, stability under various reaction conditions, and clean removal with fluoride ions.[1]

A common strategy involves the following key steps:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl is the most reactive and is typically protected first, often with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal.[2]

  • Protection of the 2'- and 3'-Hydroxyl Groups: This is often achieved simultaneously.

  • Selective Deprotection of the 2'-Hydroxyl Group: This crucial step unmasks the target hydroxyl for phosphorylation.

  • Phosphorylation of the 2'-Hydroxyl Group: The exposed 2'-OH is then reacted with a phosphorylating agent.

  • Deprotection: All remaining protecting groups are removed to yield the final 2'-CMP product.

The following workflow illustrates a generalized chemical synthesis pathway for 2'-CMP.

G cluster_protection Protection Cascade cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection Sequence cluster_purification Purification Cytidine Cytidine P1 Step 1: 5'-OH Protection (e.g., DMT-Cl) Cytidine->P1 P1_out 5'-O-DMT-Cytidine P1->P1_out P2 Step 2: 3'-OH Protection (e.g., TBDMS-Cl) P1_out->P2 P2_out 3'-O-TBDMS-5'-O-DMT-Cytidine P2->P2_out Phospho Step 3: 2'-O-Phosphorylation (e.g., Phosphoramidite) P2_out->Phospho Phospho_out Protected 2'-CMP Phospho->Phospho_out D1 Step 4: Deprotection of Phosphate & Base (e.g., NH4OH) Phospho_out->D1 D1_out Partially Deprotected 2'-CMP D1->D1_out D2 Step 5: Removal of Silyl & DMT Groups (e.g., TBAF, Acid) D1_out->D2 D2_out Crude 2'-CMP D2->D2_out Purify Step 6: Purification (e.g., HPLC) D2_out->Purify Final_Product Pure 2'-Cytidylic Acid Purify->Final_Product

Caption: Generalized workflow for the chemical synthesis of 2'-Cytidylic acid.

Detailed Experimental Protocol: A Representative Chemical Synthesis

This protocol is a representative example based on established phosphoramidite chemistry principles.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoylcytidine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • 1H-Tetrazole

  • tert-Butyl hydroperoxide

  • Ammonium hydroxide

  • Tetrabutylammonium fluoride (TBAF)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Appropriate anhydrous solvents (Pyridine, DMF, Acetonitrile)

Procedure:

  • 3'-O-Silylation: Dissolve 5'-O-DMT-N4-benzoylcytidine in anhydrous pyridine. Add imidazole followed by TBDMS-Cl and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Quench the reaction with methanol and extract the product.

  • 2'-O-Phosphitylation: The dried 3'-O-TBDMS-5'-O-DMT-N4-benzoylcytidine is dissolved in anhydrous acetonitrile. 1H-tetrazole and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite are added, and the reaction is stirred under an inert atmosphere.

  • Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester by adding a solution of tert-butyl hydroperoxide.

  • Deprotection: The fully protected 2'-CMP is treated with concentrated ammonium hydroxide to remove the benzoyl and cyanoethyl protecting groups. Subsequently, the DMT group is removed with a mild acid, and the TBDMS group is cleaved using TBAF or TEA·3HF.

  • Purification: The crude 2'-CMP is purified by anion-exchange or reversed-phase high-performance liquid chromatography (HPLC).[3]

Enzymatic Synthesis: A Greener but More Challenging Alternative

Enzymatic synthesis offers the advantages of mild reaction conditions, high specificity, and a reduced environmental footprint compared to chemical methods.[4] However, the direct enzymatic synthesis of 2'-CMP is not a well-established process.

The Role and Limitations of Uridine-Cytidine Kinases

In biological systems, the phosphorylation of cytidine is catalyzed by uridine-cytidine kinases (UCKs), such as human UCK1 and UCK2.[5][6] These enzymes transfer a phosphate group from a donor like ATP to the 5'-hydroxyl of cytidine, producing cytidine 5'-monophosphate (5'-CMP).[6][7]

Currently, there are no widely reported enzymes that exhibit the specific activity of phosphorylating the 2'-hydroxyl group of cytidine. This limitation makes a purely enzymatic synthesis of 2'-CMP challenging.

The following diagram illustrates the typical enzymatic phosphorylation of cytidine.

G Cytidine Cytidine UCK Uridine-Cytidine Kinase (UCK1/UCK2) Cytidine->UCK ATP ATP ATP->UCK CMP5 5'-Cytidylic Acid (5'-CMP) UCK->CMP5 ADP ADP UCK->ADP

Caption: Enzymatic phosphorylation of cytidine to 5'-CMP.

Potential Chemoenzymatic Strategies

A hybrid chemoenzymatic approach could potentially overcome the limitations of a purely enzymatic route. This would involve chemically protecting the 5' and 3' hydroxyls, followed by an enzymatic phosphorylation of the 2'-hydroxyl, and subsequent chemical deprotection. However, this approach is still largely theoretical and would require the discovery or engineering of an enzyme capable of phosphorylating the 2'-position of a modified cytidine substrate.

Performance Benchmark: A Comparative Overview

The choice between chemical and enzymatic synthesis often comes down to a trade-off between yield, purity, scalability, and complexity. The following table summarizes the key performance indicators for the synthesis of cytidylic acid isomers.

ParameterChemical Synthesis (Protecting Group Strategy for 2'-CMP)Enzymatic Synthesis (for 5'-CMP)
Target Product 2'-Cytidylic Acid5'-Cytidylic Acid
Regioselectivity High (controlled by protecting groups)High (enzyme-specific for 5'-OH)[5]
Typical Yield Moderate (multi-step process)High (>90% reported for 5'-CMP)[8]
Purity High after purification (>98% achievable)[9]High
Reaction Conditions Anhydrous solvents, often requires inert atmosphere, range of temperaturesAqueous buffer, mild temperatures (e.g., 37°C), neutral pH[10]
Scalability Scalable, but can be costlyPotentially highly scalable and cost-effective
Complexity High (multiple protection/deprotection steps)Low (one-pot reaction)
Environmental Impact Use of organic solvents and reagents"Greener" alternative with biodegradable catalysts

Quality Control and Product Validation

Regardless of the synthetic route, rigorous analytical techniques are essential to confirm the identity, purity, and isomeric integrity of the final 2'-CMP product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for both purification and analysis.

  • Anion-exchange HPLC is effective for separating the negatively charged nucleotide from unreacted starting materials and byproducts.

  • Reversed-phase HPLC , often with an ion-pairing agent, can be used to separate the 2'-, 3'-, and 5'-CMP isomers, which exhibit slight differences in polarity.[3] A typical method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation.

  • ¹H NMR can distinguish between the ribose protons. The coupling constants between H1'-H2', H2'-H3', and H3'-H4' provide information about the conformation of the ribose ring.

  • ¹³C NMR provides information about the carbon skeleton.

  • ³¹P NMR is particularly useful as it gives a single peak for the phosphate group, and its chemical shift can provide information about the phosphate ester environment.[12] A comparison of the spectra with those of authentic 2'-, 3'-, and 5'-CMP standards is the definitive method for confirming the correct isomer has been synthesized.[13]

Conclusion and Future Perspectives

For the specific synthesis of 2'-Cytidylic acid, the chemical approach utilizing a robust protecting group strategy remains the most reliable and well-documented method. While it involves multiple steps and requires careful optimization, it provides excellent control over regioselectivity, leading to a high-purity final product.

The enzymatic synthesis of 2'-CMP is currently hampered by the lack of known kinases with the required 2'-regiospecificity. However, the broader trend in chemical manufacturing towards greener and more sustainable processes suggests that future research in enzyme engineering and directed evolution may yield novel biocatalysts capable of this challenging transformation. Such a breakthrough would significantly simplify the synthesis of 2'-CMP and other specifically phosphorylated ribonucleosides.

For now, researchers requiring 2'-CMP for their work will find that a well-executed chemical synthesis, coupled with rigorous HPLC and NMR analysis, is the most effective path to obtaining this valuable compound.

References

  • Chu, C. K., Bhadti, V. S., Doboszewski, B., Gu, Z. P., Kosugi, Y., Pullaiah, K. C., and Van Roey, P. (1989). General Syntheses of 2′,3′-Dideoxynucleosides and 2′,3′-Didehydro-2′,3′-dideoxynucleosides. J. Org. Chem., 54, 2217-2225. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]

  • Process for preparing cytidine-S'-phosph
  • Method for preparing 5'-cytidylic acid from composite solvent and bind acid agent. CN102212096A.
  • Enzymatic Synthesis and Characterization of Different Families of Chitooligosaccharides and Their Bioactive Properties. MDPI. [Link]

  • Cytidine monophosphate. Wikipedia. [Link]

  • van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 58(5), 1133-1139. [Link]

  • Hsu, C. H., Liou, J. Y., Dutschman, G. E., & Cheng, Y. C. (2005). Phosphorylation of cytidine, deoxycytidine, and their analog monophosphates by human UMP/CMP kinase is differentially regulated by ATP and magnesium. Molecular pharmacology, 67(3), 806-814. [Link]

  • Hyam, I., & Jardetzky, O. (1965). A 31P MAS NMR study of cytidine 2'-phosphate bound to ribonuclease A in the crystalline state. Journal of molecular biology, 14(2), 294-302. [Link]

  • Sigel, H., & Hofstetter, F. (1983). Metal-ion-promoted dephosphorylation of the 5'-triphosphates of uridine and thymidine, and a comparison with the reactivity in the corresponding cytidine and adenosine nucleotide systems. European journal of biochemistry, 132(3), 569-577. [Link]

  • van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. PubMed. [Link]

  • HPLC Separation of Cytidine-5′-monophosphate (CMP) and 2′-Deoxycytidine 5′-Monophosphate (dCMP) on Newcrom B Column. SIELC Technologies. [Link]

  • Stolarski, R., Pohorille, A., & Shugar, D. (1982). Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance. Nucleic acids research, 10(7), 2205-2223. [Link]

  • Some Common Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]

  • Mammalian tissues possess the capacity to synthesize cytidine 3',5'-monophosphate (cyclic CMP) via the enzymatic conversion of cytidine 5'-triphosphate to cyclic CMP by cytidylate cyclase. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2'-Cytidylic Acid Analysis: A Comparative Study of HPLC-UV and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of key biological molecules is paramount. 2'-Cytidylic acid (2'-CMP), a ribonucleotide, plays a crucial role in various biochemical processes. Its reliable measurement across different laboratories is essential for the comparability and validity of research findings and for regulatory submissions in drug development. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2'-Cytidylic acid, grounded in the principles of inter-laboratory validation.

The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is suitable for its intended purpose and to establish its performance characteristics across multiple laboratories.[1][2] This process is critical for standardizing methodologies and ensuring consistent results, a cornerstone of scientific integrity.[3][4]

This guide will delve into the theoretical and practical aspects of setting up an inter-laboratory validation study for 2'-Cytidylic acid, comparing the performance of a robust HPLC-UV method with a highly sensitive LC-MS method. We will explore the experimental design, present detailed analytical protocols, and provide a comparative analysis of hypothetical, yet realistic, performance data.

The Foundation of Method Validation: Regulatory Landscape

Any analytical method validation, particularly one intended for widespread use, must adhere to internationally recognized guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the global standard for analytical method validation in its Q2(R1) guideline.[5][6] This guideline outlines the key validation parameters that must be assessed, including:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).[7]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" also provides a framework for qualifying a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory, a process analogous to inter-laboratory validation.[4][8][9]

Designing the Inter-Laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful data. The following diagram illustrates a typical workflow for such a study.

Inter-Laboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Validate Analytical Methods (HPLC-UV & LC-MS) P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Analyze Samples Using Provided Protocols P4->E1 Shipment of Samples & Protocols E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Results (Accuracy, Precision, Linearity) E2->A1 Submission of Raw & Processed Data A2 Comparison of Method Performance A1->A2 A3 Final Study Report Generation A2->A3

Caption: Workflow of a typical inter-laboratory validation study.

For our hypothetical study, we will enlist five independent laboratories with expertise in both HPLC and LC-MS analysis. Each laboratory will receive a set of identical, stabilized samples of 2'-Cytidylic acid at three different concentration levels spanning the expected analytical range. A well-characterized reference standard from a source like the United States Pharmacopeial Convention would be used to prepare these samples.[10][11]

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique is often a balance between the required sensitivity, specificity, cost, and available instrumentation. Here, we compare a widely accessible HPLC-UV method with a more specialized but highly sensitive LC-MS method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, such as the pyrimidine ring in 2'-Cytidylic acid.[12]

Principle: The method involves separating 2'-Cytidylic acid from other components in a sample using a reversed-phase HPLC column. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Experimental Protocol: HPLC-UV Analysis of 2'-Cytidylic Acid

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 0% to 20% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted to the appropriate concentration range with the mobile phase A.

  • Calibration: A five-point calibration curve is prepared using a certified reference standard of 2'-Cytidylic acid.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[14] This technique is particularly useful for analyzing complex mixtures and for detecting low-abundance analytes.[15]

Principle: Similar to HPLC-UV, 2'-Cytidylic acid is first separated on an HPLC column. The column effluent is then introduced into a mass spectrometer, where the analyte is ionized and its mass-to-charge ratio (m/z) is measured. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity. For nucleotides, both positive and negative ion modes can be utilized.[16]

Experimental Protocol: LC-MS Analysis of 2'-Cytidylic Acid

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is often suitable for polar analytes like nucleotides.[17]

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 95% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI negative.

    • Monitored Transition (MRM): Precursor ion (m/z 322.1) to a characteristic product ion.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Samples are diluted with a mixture of acetonitrile and water (9:1 v/v).

  • Calibration: A seven-point calibration curve is prepared using a certified reference standard of 2'-Cytidylic acid.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, data obtained from our five-laboratory study.

Table 1: Accuracy and Precision (Repeatability) Data

MethodConcentration (µg/mL)Mean Recovery (%)RSDr (%) - Repeatability
HPLC-UV 1099.22.1
50100.51.5
10099.81.2
LC-MS 0.1101.23.5
199.52.0
10100.11.3

Table 2: Inter-Laboratory Precision (Reproducibility) Data

MethodConcentration (µg/mL)RSDR (%) - Reproducibility
HPLC-UV 104.5
503.2
1002.8
LC-MS 0.17.8
15.1
103.5

Table 3: Linearity and Range

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV 5 - 150> 0.999
LC-MS 0.05 - 20> 0.998

Discussion and Interpretation

The results of our hypothetical inter-laboratory study highlight the distinct advantages and limitations of each technique.

HPLC-UV:

  • Performance: The HPLC-UV method demonstrates excellent accuracy and precision at higher concentrations (10-100 µg/mL). The repeatability (RSDr) and reproducibility (RSDR) are well within typical acceptance criteria for pharmaceutical analysis (e.g., RSD < 5%). The linearity is also excellent over a practical concentration range.

  • Advantages: This method is cost-effective, readily available in most analytical laboratories, and robust. Its simplicity makes it straightforward to transfer between laboratories.[18]

  • Limitations: The primary limitation of HPLC-UV is its sensitivity. While suitable for the analysis of bulk materials or highly concentrated samples, it may not be adequate for applications requiring the quantification of trace levels of 2'-Cytidylic acid.

LC-MS:

  • Performance: The LC-MS method exhibits exceptional sensitivity, with a linear range extending down to 0.05 µg/mL. The accuracy and precision are very good, although the relative standard deviations for reproducibility are slightly higher at the lowest concentration, which is expected.

  • Advantages: The high sensitivity and specificity of LC-MS make it the method of choice for applications where the concentration of 2'-Cytidylic acid is low, such as in biological matrices or for impurity profiling. The use of MRM significantly reduces the potential for interference from other components in the sample matrix.

  • Limitations: LC-MS instrumentation is more expensive to acquire and maintain. The method development and validation can be more complex, and the technique is more susceptible to matrix effects, which can impact reproducibility if not properly addressed.

Caption: Key properties of 2'-Cytidylic acid.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are suitable techniques for the quantification of 2'-Cytidylic acid, but their applicability depends on the specific requirements of the analysis.

  • For routine quality control of bulk 2'-Cytidylic acid or in formulations where the concentration is high, the HPLC-UV method is the recommended choice due to its robustness, cost-effectiveness, and ease of use. Its performance in the inter-laboratory study demonstrates that it can be reliably transferred and implemented across different laboratories.

  • For applications requiring high sensitivity, such as the analysis of 2'-Cytidylic acid in biological fluids, cell culture media, or for trace impurity analysis, the LC-MS method is superior. While it requires a greater initial investment and more specialized expertise, its sensitivity and specificity are unmatched by the UV-based method.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical problem and the intended use of the data. This guide provides a framework for making an informed decision and for designing a robust inter-laboratory validation study to ensure the generation of high-quality, reproducible data for 2'-Cytidylic acid analysis.

References

  • Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. National Institutes of Health.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column. SIELC Technologies.
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • sensitive hplc-uv method: Topics by Science.gov. Science.gov.
  • Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. MDPI.
  • usp 1224 transfer of analytical procedures. CMC Drug Product Development Regulatory Consulting Pharma.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. SIELC Technologies.
  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. National Institutes of Health.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • 〈1224〉 Transfer of Analytical Procedures. USP-NF.
  • LC/MS Analysis of Nucleic Acid-Related Compounds. Shimadzu.
  • 5'-CYTIDYLIC ACID 1162126. UNITED STATES PHARMACOPEIAL CONVENTION.
  • Method Validation Guidelines. BioPharm International.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • LC/MS Analysis of Various Oligonucleic Acids with/without Modifications. Shodex HPLC Columns.
  • (PDF) LC-MS of Nucleic Acids. ResearchGate.
  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. USP-NF.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Assay Transfers: A Guide to USP <1224>. Quantics Biostatistics.
  • LC-MS of Nucleotides. Chromatography Forum.
  • Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. YouTube.
  • 5'-Cytidylic acid United States Pharmacopeia (USP) Reference Standard. MilliporeSigma.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2'-Cytidylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. While 2'-Cytidylic acid is a fundamental building block in RNA research and not classified as a hazardous substance, its proper disposal is a critical component of a robust laboratory safety program. This guide provides a comprehensive, step-by-step framework for managing 2'-Cytidylic acid waste, ensuring compliance and minimizing environmental impact.

Hazard Assessment and Risk Mitigation: Beyond the Label

The foundation of any disposal protocol is a thorough understanding of the substance's properties. Safety Data Sheets (SDS) for 2'-Cytidylic acid and its common isomer, 5'-Cytidylic acid, consistently indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA regulations.[1][2] This classification means it does not meet the criteria for acute toxicity, skin corrosion or irritation, or carcinogenicity.[2][3]

However, a non-hazardous classification does not imply a complete absence of risk. The causality behind our safety protocols stems from mitigating potential physical hazards and adhering to best practices for environmental protection.

1.1. Physical Hazards Like many powdered organic compounds, 2'-Cytidylic acid is a combustible solid.[4] A significant risk, particularly when handling bulk quantities, is the potential for dust explosions if a sufficient concentration of fine dust mixes with air and an ignition source is present.[4][5] Therefore, all handling and disposal procedures should be designed to minimize dust generation.[4][5]

1.2. Environmental Considerations While not classified as environmentally hazardous, best practices and multiple safety data sheets recommend preventing its release into the ecosystem.[1] Large or frequent spills could potentially harm aquatic life.[1] Therefore, under no circumstances should 2'-Cytidylic acid or its solutions be discharged into drains, sewers, or waterways .[1][2][4]

1.3. Personal Protective Equipment (PPE) A proactive approach to safety mandates the use of appropriate PPE, even with non-hazardous materials. The following table outlines the recommended PPE for handling and disposing of 2'-Cytidylic acid.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against accidental splashes and airborne dust particles.
Hand Protection Standard nitrile laboratory glovesMinimizes direct skin contact, adhering to good occupational work practice.[5]
Lab Apparel Full-length lab coatProtects clothing and skin from contamination.
Respiratory N95 respirator (optional)Recommended when handling large quantities or when there is a significant risk of dust generation, such as during a large spill cleanup.[4][5]

The Core Principle: Waste Characterization

The single most important step in chemical disposal is accurate waste characterization. According to the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine if a substance is a hazardous waste at the time of disposal .[1] The disposal pathway for pure 2'-Cytidylic acid is different from that of a solution containing it along with a hazardous solvent.

The following workflow provides a self-validating system for making the correct disposal decision.

G cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Waste Generation: 2'-Cytidylic Acid Containing Material decision Is the waste mixed with other hazardous materials (e.g., regulated solvents, biohazards, heavy metals)? start->decision path_no Pure/Uncontaminated 2'-Cytidylic Acid Waste (Solid or Aqueous Solution) decision->path_no  No   path_yes Mixed Hazardous Waste decision->path_yes  Yes   proc_non_haz Follow SOP 3.1 for Non-Hazardous Solid Waste. Collect in a designated, sealed, and labeled container. path_no->proc_non_haz disp_non_haz Dispose of as general laboratory solid waste or per your institution's specific policy for non-hazardous chemical waste. proc_non_haz->disp_non_haz proc_haz Characterize waste based on the PRIMARY hazardous component(s). path_yes->proc_haz disp_haz Segregate and dispose of according to the protocol for that specific hazardous waste stream (e.g., Halogenated Solvents, Biohazardous). proc_haz->disp_haz

Caption: Decision workflow for 2'-Cytidylic acid waste disposal.

Standard Operating Procedures (SOPs) for Disposal

Based on the waste characterization above, follow the appropriate step-by-step protocol.

3.1. SOP: Disposal of Uncontaminated Solid 2'-Cytidylic Acid

This protocol applies to expired reagents, excess material, or residues from spills that have not been contaminated with other hazardous chemicals.

  • Preparation: Don your required PPE (safety glasses, lab coat, nitrile gloves).

  • Containment: Carefully sweep the solid material into a clean, designated waste container. Use dry cleanup procedures and avoid actions that generate dust.[4][5]

  • Labeling: Securely seal the container. Label it clearly as "Non-hazardous Waste: 2'-Cytidylic Acid".

  • Disposal: Dispose of the sealed container in the general laboratory solid waste stream, or as directed by your institution's Environmental Health and Safety (EHS) department. Some institutions may require incineration as a precautionary measure.[4][5]

3.2. SOP: Disposal of Contaminated Labware and Debris

This protocol applies to items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with pure 2'-Cytidylic acid.

  • Segregation: Collect all contaminated disposable materials in a dedicated waste bag or container separate from general trash.

  • Containment: Double-bag the waste in durable plastic bags to prevent leakage or tearing.

  • Labeling: Label the outer bag as "Non-hazardous Chemical Debris".

  • Disposal: Dispose of the bag according to your facility's protocol for non-hazardous solid chemical waste.

3.3. SOP: Decontamination of Empty Containers

Empty containers may retain product residue and should be handled with care until cleaned.[1]

  • Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., deionized water).

  • Rinsate Collection: Crucially, collect this rinsate . If the original material was pure 2'-Cytidylic acid, the aqueous rinsate can be managed as non-hazardous liquid waste. If it was mixed with hazardous materials, the rinsate must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, deface the original label and dispose of the container in the appropriate recycling or general waste bin for glass or plastic.[6]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental release.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area. If the spill is large and has created significant dust, evacuate the area and contact your EHS department.[5]

  • Don PPE: At a minimum, wear safety glasses, a lab coat, and double nitrile gloves. For a large spill, a dust respirator is strongly recommended.[4][5]

  • Control Dust: Do NOT use a dry cloth or compressed air, which will aerosolize the powder.

  • Clean Up: Gently cover the spill with absorbent pads slightly dampened with water to prevent dust from becoming airborne. Carefully sweep up the dampened material.

  • Final Decontamination: Once the bulk material is collected, wipe the area with a wet cloth or paper towel to remove any residual contamination.

  • Contain Waste: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed, labeled bag for disposal as non-hazardous solid waste, as described in SOP 3.2.

By adhering to these scientifically grounded procedures, you ensure that the disposal of 2'-Cytidylic acid is handled with the same precision and care as your research, building a culture of safety and trust within your laboratory.

References

  • CSHL Press. (n.d.). Storage and Disposal. Retrieved from [Link]

  • Cetylite. (2020). Safety Data Sheet. Retrieved from [Link]

  • The University of Utah. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - Fact Sheet. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Chemstock. (n.d.). GHS Safety Data Sheet: CYTIDINE-2'(3')-MONOPHOSPHORIC ACID MIXED ISOMERS. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). DNA sequencing Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cytidine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) - NIH. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Cytidylic acid
Reactant of Route 2
2'-Cytidylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.